molecular formula C16H27NO2 B1359398 2-Tridecanoyloxazole CAS No. 898758-51-5

2-Tridecanoyloxazole

Cat. No.: B1359398
CAS No.: 898758-51-5
M. Wt: 265.39 g/mol
InChI Key: ASCDMTJLKMAUPY-UHFFFAOYSA-N
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Description

2-Tridecanoyloxazole is a synthetic oxazole derivative designed for advanced chemical and pharmaceutical research. Oxazoles are a significant class of five-membered heterocyclic compounds, recognized as a prime skeleton in medicinal chemistry due to their ability to interact with a broad spectrum of enzymes and receptors through various non-covalent interactions . The oxazole ring is a key structural motif found in various bioactive molecules and marketed drugs, contributing to a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer effects . This particular compound features a tridecanoyl chain, which may influence its lipophilicity and biomembrane permeability, making it a valuable intermediate for constructing more complex molecules or for use in material science studies. Researchers can utilize this compound in the synthesis of novel heterocyclic hybrids, a strategy that aims to fuse bioactive scaffolds to develop compounds with enhanced or multitarget activities . It also serves as a key building block in organic synthesis, potentially via reactions like the van Leusen oxazole synthesis, which is a common method for preparing such structures . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-oxazol-2-yl)tridecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-17-13-14-19-16/h13-14H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASCDMTJLKMAUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642042
Record name 1-(1,3-Oxazol-2-yl)tridecan-1-one
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Molecular Weight

265.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-51-5
Record name 1-(2-Oxazolyl)-1-tridecanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898758-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)tridecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Tridecanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-tridecanoyloxazole, a specialized oxazole derivative with potential applications in medicinal chemistry and materials science.[1][2] The oxazole ring is a key structural motif in many biologically active compounds, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound belongs to the family of 2-acyloxazoles, which are characterized by an acyl group attached to the second position of the oxazole ring. The long alkyl chain of the tridecanoyl group imparts significant lipophilicity to the molecule, which can be a crucial factor in its biological activity and material properties. The synthesis and characterization of such molecules are fundamental to exploring their potential applications.

The strategic importance of the oxazole core lies in its versatile chemical nature. The nitrogen atom at position 3 is basic and susceptible to protonation and N-alkylation, while the oxygen atom at position 1 behaves like a furan-type oxygen, enabling Diels-Alder reactions.[1] Understanding these properties is key to designing novel synthetic routes and functionalizing the oxazole scaffold.

Synthesis of this compound

Several methods exist for the synthesis of the oxazole ring.[3] For the preparation of this compound, the Robinson-Gabriel synthesis is a highly versatile and well-established method.[4][5][6] This reaction involves the cyclodehydration of a 2-acylamino-ketone intermediate.[4]

Rationale for the Synthetic Approach

The Robinson-Gabriel synthesis was chosen for its reliability and its ability to accommodate a variety of substituents on the oxazole ring. The key steps are the formation of a 2-acylamino-ketone followed by an acid-catalyzed cyclization and dehydration. This approach allows for the direct incorporation of the tridecanoyl group.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start Starting Materials: 2-Amino-1-phenylethanone Tridecanoyl chloride Amidation Amide Formation: Formation of N-(2-oxo-2-phenylethyl)tridecanamide Start->Amidation Schotten-Baumann conditions Cyclodehydration Cyclodehydration: Robinson-Gabriel Synthesis Amidation->Cyclodehydration H2SO4 or PCl5 Product 2-Tridecanoyl-5-phenyloxazole Cyclodehydration->Product Purification Purification: Column Chromatography Product->Purification Characterization Characterization: NMR, IR, MS, HPLC Purification->Characterization FinalProduct Pure 2-Tridecanoyl-5-phenyloxazole Characterization->FinalProduct

Sources

A Technical Guide to Novel Synthesis Methods for Long-Chain 2-Acyloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Long-chain 2-acyloxazoles are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. Their unique structural motif, combining a stable oxazole core with a lipophilic long-chain acyl group, imparts valuable physicochemical properties for applications ranging from targeted drug delivery to the development of novel surfactants and liquid crystals. However, the synthesis of these molecules presents unique challenges, primarily due to the low reactivity and poor solubility of long-chain fatty acids in many common reaction media. This in-depth technical guide provides a comprehensive overview of novel and efficient synthetic strategies for the preparation of long-chain 2-acyloxazoles. Moving beyond classical methods, we will explore innovative one-pot chemoenzymatic approaches and modern dehydrative cyclization techniques that address the limitations of traditional synthetic routes. Each methodology is presented with a detailed experimental protocol, a discussion of the underlying mechanistic principles, and a critical evaluation of its advantages and limitations.

Introduction: The Significance of Long-Chain 2-Acyloxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of a long-chain acyl group at the 2-position of the oxazole core can significantly modulate a molecule's lipophilicity, membrane permeability, and pharmacokinetic profile. This makes long-chain 2-acyloxazoles attractive targets for the development of prodrugs, drug delivery systems, and novel therapeutic agents with enhanced efficacy and targeted action. Furthermore, the amphiphilic nature of these compounds opens up possibilities in materials science for the creation of self-assembling systems and functionalized surfaces.

Despite their potential, the synthesis of long-chain 2-acyloxazoles has been hampered by the challenges associated with handling long-chain fatty acids. Traditional methods often require harsh reaction conditions, multi-step procedures, and the use of hazardous reagents, leading to low overall yields and limited substrate scope. This guide focuses on emerging synthetic strategies that offer milder, more efficient, and sustainable alternatives for the construction of these valuable molecules.

Chemoenzymatic One-Pot Synthesis: A Green and Efficient Approach

The convergence of enzymatic catalysis and organic synthesis offers a powerful platform for the development of green and highly selective chemical transformations.[1][2][3][4] In the context of long-chain 2-acyloxazole synthesis, a one-pot chemoenzymatic approach leveraging the catalytic prowess of lipases presents a particularly attractive strategy. Lipases are robust enzymes that can efficiently catalyze the esterification of fatty acids under mild conditions, and their use can circumvent the need for harsh activating agents.[5][6][7]

Mechanistic Rationale

This method is based on a tandem reaction sequence initiated by the lipase-catalyzed activation of a long-chain fatty acid, followed by an in-situ cyclization with an appropriate amino alcohol derivative. The key to this one-pot process is the selection of a lipase that is active in an organic solvent capable of solubilizing the long-chain fatty acid, and a subsequent chemical step that proceeds under conditions compatible with the enzyme.

Diagram 1: Chemoenzymatic Synthesis of Long-Chain 2-Acyloxazoles

chemoenzymatic_synthesis FattyAcid Long-Chain Fatty Acid Lipase Immobilized Lipase (e.g., Novozym 435) FattyAcid->Lipase Acyl-Enzyme Formation Aminoethanol 2-Aminoethanol AmideIntermediate N-(2-hydroxyethyl) Fatty Amide Aminoethanol->AmideIntermediate ActivatedEster Activated Acyl-Enzyme Intermediate Lipase->ActivatedEster ActivatedEster->AmideIntermediate Aminolysis DehydratingAgent Dehydrating Agent (e.g., TfOH) AmideIntermediate->DehydratingAgent Cyclization Oxazoline 2-Long-Chain-Alkyl-2-Oxazoline DehydratingAgent->Oxazoline Oxidant Mild Oxidant (e.g., DMP) Oxazoline->Oxidant Oxidation Acyloxazole Long-Chain 2-Acyloxazole Oxidant->Acyloxazole dehydrative_cyclization FattyAcid Long-Chain Fatty Acid CouplingAgent Dehydrative Coupling Agent (e.g., EDC/HOBt, HATU) FattyAcid->CouplingAgent Activation Aminoethanol 2-Aminoethanol AmideIntermediate N-(2-hydroxyethyl) Fatty Amide Aminoethanol->AmideIntermediate ActivatedAcid Activated Carboxylic Acid Intermediate CouplingAgent->ActivatedAcid ActivatedAcid->AmideIntermediate Amidation Cyclization Intramolecular Cyclization AmideIntermediate->Cyclization Oxazoline 2-Long-Chain-Alkyl-2-Oxazoline Cyclization->Oxazoline Aromatization Aromatization (Dehydration) Oxazoline->Aromatization Acyloxazole Long-Chain 2-Acyloxazole Aromatization->Acyloxazole

Sources

Spectroscopic Analysis of 2-Tridecanoyloxazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Tridecanoyloxazole, a molecule of interest in drug development and organic synthesis. This document is intended for researchers, scientists, and professionals requiring a deep understanding of the analytical methodologies used to confirm the structure and purity of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the unambiguous identification of this compound.

Introduction to this compound and the Importance of Spectroscopic Analysis

This compound belongs to the 2-acyl oxazole class of heterocyclic compounds. The oxazole ring is a key structural motif in many biologically active molecules and natural products. The tridecanoyl side chain, a 13-carbon saturated fatty acyl group, imparts significant lipophilicity to the molecule. Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this, offering a detailed fingerprint of the molecule's atomic and functional group composition.

The synthesis of 2-acyl oxazoles can be challenging, with potential for side reactions and the formation of impurities.[1] Therefore, robust analytical characterization is essential to ensure the integrity of the target compound. This guide will provide the foundational knowledge to interpret the spectroscopic data of this compound with confidence.

Predicted Spectroscopic Data of this compound

While extensive experimental data for this compound is not widely published, we can predict its spectroscopic features with a high degree of accuracy based on the well-established principles of NMR, MS, and IR spectroscopy and data from analogous structures.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the oxazole ring and the long aliphatic chain.

  • Oxazole Protons: The two protons on the oxazole ring (H-4 and H-5) are expected to appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the electronegative oxygen and nitrogen atoms and the aromatic character of the ring.

  • Aliphatic Protons: The protons of the tridecanoyl chain will appear in the upfield region. The α-methylene protons (adjacent to the carbonyl group) will be the most downfield of the aliphatic signals. The bulk of the methylene protons will resonate as a complex multiplet, while the terminal methyl group will appear as a characteristic triplet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, identifying all unique carbon environments within the molecule.

  • Oxazole Carbons: The three carbon atoms of the oxazole ring (C-2, C-4, and C-5) will resonate in the downfield region, with their specific chemical shifts influenced by their position relative to the heteroatoms.

  • Carbonyl Carbon: The carbonyl carbon of the tridecanoyl group will appear as a highly deshielded signal.

  • Aliphatic Carbons: The carbons of the long alkyl chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Oxazole H-4/H-5~7.2 - 8.0 (two distinct signals)~125 - 145 (two distinct signals)
Oxazole C-2-~155 - 165
Carbonyl (C=O)-~170 - 180
α-CH₂~2.9 - 3.2 (triplet)~30 - 35
β-CH₂~1.7 - 1.9 (multiplet)~25 - 30
(CH₂)₉~1.2 - 1.4 (broad multiplet)~22 - 30
Terminal CH₃~0.8 - 1.0 (triplet)~14
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. For this compound, Electron Ionization (EI) would likely lead to extensive fragmentation.

The molecular ion peak (M⁺) would correspond to the molecular weight of this compound. Key fragmentation pathways would likely involve cleavage of the acyl group and fragmentation of the alkyl chain.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Predicted Fragment Ion
[M]⁺Molecular Ion
[M - C₁₂H₂₅]⁺Loss of the undecyl radical
[C₃H₂NO]⁺Oxazole ring fragment
[C₁₃H₂₅O]⁺Acylium ion
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3120 - 3160C-H stretchOxazole ring
~2850 - 2960C-H stretchAliphatic chain
~1730 - 1750C=O stretchKetone
~1600 - 1650C=N stretchOxazole ring
~1450 - 1470C-H bendAliphatic chain
~1100 - 1200C-O stretchOxazole ring

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound. These protocols are designed to be self-validating, ensuring high-quality, reproducible data.

Synthesis of this compound (Illustrative)

A common route to synthesize 2-acyl oxazoles involves the reaction of an oxazole with an acylating agent. One effective method utilizes the reaction of a 2-magnesiated oxazole with a Weinreb amide.[1]

Synthesis_Workflow Oxazole Oxazole Intermediate 2-Magnesiooxazole Oxazole->Intermediate Transmetalation Grignard i-PrMgCl Grignard->Intermediate Weinreb_Amide Tridecanoyl Weinreb Amide Product This compound Weinreb_Amide->Product Intermediate->Product Acylation Workup Aqueous Workup & Purification Product->Workup

Caption: Illustrative synthesis workflow for this compound.

NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Use a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect 16-32 scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a 30-45 degree pulse angle and a relaxation delay of 2 seconds.

    • Collect a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

Mass Spectrometry Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation (High-Resolution Mass Spectrometer - e.g., TOF or Orbitrap):

    • Choose an appropriate ionization method, such as Electrospray Ionization (ESI) for soft ionization to observe the molecular ion, or Electron Ionization (EI) to induce fragmentation.

    • Calibrate the mass analyzer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • If fragmentation is desired, perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Infrared Spectroscopy Data Acquisition
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk.

    • Alternatively, for a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation, where the sample is placed directly on the ATR crystal.[5]

  • Instrumentation (FTIR Spectrometer):

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Data Acquisition:

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the acquired spectroscopic data.

Spectroscopic_Analysis_Workflow cluster_NMR NMR Analysis cluster_MS MS Analysis cluster_IR IR Analysis H_NMR ¹H NMR: - Chemical Shifts - Integration - Coupling Patterns Data_Comparison Compare Experimental Data with Predicted Values H_NMR->Data_Comparison C_NMR ¹³C NMR: - Number of Signals - Chemical Shifts C_NMR->Data_Comparison MS Mass Spectrometry: - Molecular Ion Peak - Fragmentation Pattern MS->Data_Comparison IR Infrared Spectroscopy: - Characteristic Absorptions IR->Data_Comparison Structural_Hypothesis Proposed Structure: This compound Structural_Hypothesis->H_NMR Structural_Hypothesis->C_NMR Structural_Hypothesis->MS Structural_Hypothesis->IR Structural_Confirmation Structure Confirmed Data_Comparison->Structural_Confirmation

Caption: Logical workflow for the structural confirmation of this compound.

By systematically analyzing the data from each spectroscopic technique and comparing it to the predicted values, a definitive structural assignment can be made. The combination of NMR, MS, and IR data provides a multi-faceted and robust confirmation of the identity and purity of this compound.

Conclusion

This technical guide has provided a detailed framework for the spectroscopic analysis of this compound. By understanding the predicted spectral features and adhering to rigorous experimental protocols, researchers can confidently characterize this and similar molecules. The integration of data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy is crucial for ensuring the scientific integrity of research and development involving novel chemical entities.

References

  • Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. MDPI. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]

  • Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PubMed. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • IR spectroscopy - Chemistry Teaching Labs. University of York. [Link]

Sources

An In-Depth Technical Guide to the Initial Biological Screening of 2-Tridecanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the initial biological evaluation of 2-Tridecanoyloxazole, a novel chemical entity. The proposed screening cascade is designed to efficiently assess its cytotoxic, antimicrobial, and potential mechanistic properties. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed, actionable protocols.

Introduction: Rationale and Strategic Overview

The oxazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The structure of this compound, featuring a long C13 alkyl chain, suggests it may function as a bioactive lipid, potentially influencing cellular processes such as signal transduction, energy homeostasis, and membrane dynamics.[2]

Given the novelty of this compound, a tiered screening approach is recommended. This strategy prioritizes a broad assessment of cytotoxicity to establish a therapeutic window, followed by targeted antimicrobial screening. Subsequent mechanistic assays can then be designed based on the initial findings. This hierarchical approach ensures a cost-effective and scientifically rigorous evaluation of this compound's therapeutic potential.

Part 1: Foundational Safety and Efficacy Screening

The initial phase of screening focuses on two critical aspects: assessing the compound's general toxicity to mammalian cells and evaluating its potential as an antimicrobial agent. These parallel workflows provide a rapid go/no-go decision for further development.

In Vitro Cytotoxicity Assessment

A fundamental step in drug discovery is to evaluate the cytotoxic potential of a novel compound.[3] This determines the concentration range at which the compound can be safely studied and provides an early indication of its potential as an anti-proliferative agent.

G cluster_0 Phase 1: Cell Seeding & Treatment cluster_1 Phase 2: Viability & Cytotoxicity Assays cluster_2 Phase 3: Data Analysis A Seed Human Cell Lines (e.g., HEK293, HeLa, MCF-7) in 96-well plates B Incubate for 24h (37°C, 5% CO2) A->B C Treat with serial dilutions of This compound B->C D Include Vehicle Control (DMSO) & Positive Control (Doxorubicin) C->D E Incubate for 48-72h C->E F Perform MTT Assay (Metabolic Activity) E->F G Perform LDH Release Assay (Membrane Integrity) E->G H Measure Absorbance/ Fluorescence F->H G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J

Caption: Workflow for in vitro cytotoxicity assessment of this compound.

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]

  • Cell Seeding: Seed human embryonic kidney (HEK293) cells, HeLa (cervical cancer) cells, and MCF-7 (breast cancer) cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the cells and incubate for 48 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control such as Doxorubicin.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).[3]

The lactate dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the supernatant to a reaction mixture containing lactate and NAD+.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Cell LineCompoundIC50 (µM)
HEK293 (non-cancerous)This compoundTo be determined
HeLa (cervical cancer)This compoundTo be determined
MCF-7 (breast cancer)This compoundTo be determined
HEK293 (non-cancerous)Doxorubicin (Control)Reference value
HeLa (cervical cancer)Doxorubicin (Control)Reference value
MCF-7 (breast cancer)Doxorubicin (Control)Reference value
Antimicrobial Activity Screening

The structural features of this compound, particularly the heterocyclic ring, suggest potential antimicrobial activity.[7][8] A primary screen against common Gram-positive and Gram-negative bacteria is a logical next step.

G cluster_0 Phase 1: Primary Screen (Disk Diffusion) cluster_1 Phase 2: Quantitative Analysis (Broth Microdilution) A Prepare bacterial lawns of E. coli and S. aureus B Apply sterile paper disks impregnated with this compound A->B C Include Vehicle and Antibiotic Controls B->C D Incubate plates and measure zones of inhibition C->D E Perform serial dilutions of This compound in 96-well plates D->E F Inoculate wells with standardized bacterial suspension E->F G Incubate and determine the Minimum Inhibitory Concentration (MIC) F->G

Caption: Hierarchical workflow for antimicrobial activity screening.

The disk diffusion assay is a qualitative method used to assess the antimicrobial activity of a compound.[9]

  • Bacterial Culture: Prepare overnight cultures of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).

  • Lawn Preparation: Spread a standardized inoculum of each bacterium onto Mueller-Hinton agar plates to create a uniform lawn.

  • Disk Application: Apply sterile paper disks impregnated with a known concentration of this compound to the agar surface. Include a vehicle control disk and a positive control disk with a standard antibiotic (e.g., ampicillin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition around each disk.

This quantitative method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Bacterial Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial StrainAssay MethodResult
Escherichia coliDisk DiffusionZone of Inhibition (mm)
Staphylococcus aureusDisk DiffusionZone of Inhibition (mm)
Escherichia coliBroth MicrodilutionMIC (µg/mL)
Staphylococcus aureusBroth MicrodilutionMIC (µg/mL)

Part 2: Preliminary Mechanism of Action (MoA) Studies

Should the initial screening reveal significant biological activity, preliminary MoA studies can provide insights into the compound's mode of action. The long lipid tail of this compound suggests it may interact with cellular signaling pathways commonly modulated by bioactive lipids.[11]

Potential Signaling Pathways to Investigate

Bioactive lipids are known to influence a variety of cellular processes, including inflammation, cell proliferation, and apoptosis.[2] Based on the structure of this compound, a preliminary investigation into its effects on key signaling pathways is warranted.

G cluster_0 Potential Cellular Targets for this compound cluster_1 Signaling Pathways cluster_2 Cellular Outcomes A This compound B PI3K/Akt Pathway (Cell Survival & Proliferation) A->B C MAPK/ERK Pathway (Cell Growth & Differentiation) A->C D NF-κB Pathway (Inflammation) A->D E Apoptosis B->E F Cell Cycle Arrest B->F C->E C->F G Modulation of Inflammatory Cytokines D->G

Sources

An In-Depth Technical Guide on the Solubility and Stability of 2-Tridecanoyloxazole in Biological Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Tridecanoyloxazole is a lipid molecule of significant interest in biomedical research and drug development due to its potential biological activities. As with any compound intended for biological applications, a thorough understanding of its physicochemical properties, particularly its solubility and stability in aqueous environments, is paramount. This guide provides a comprehensive technical overview of the critical considerations and experimental methodologies for evaluating the solubility and stability of this compound in commonly used biological buffers. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to design robust experimental protocols and accurately interpret resulting data.

The oxazole ring, a core component of this molecule, is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.[1][2] While oxazoles are generally considered thermally stable, their stability in aqueous solutions, especially under varying pH conditions, can be a critical factor influencing their utility.[2][3] The long acyl chain (tridecanoyl group) imparts significant lipophilicity to the molecule, which is expected to heavily influence its aqueous solubility.

This guide will delve into the theoretical underpinnings of this compound's behavior in biological buffers, provide detailed experimental protocols for its characterization, and offer insights into potential challenges and troubleshooting strategies.

Part 1: Solubility of this compound in Biological Buffers

The aqueous solubility of this compound is a crucial parameter that dictates its bioavailability and behavior in in vitro and in vivo systems. Due to its long hydrocarbon tail, the molecule is anticipated to have very low intrinsic water solubility. The use of co-solvents or surfactants is often necessary to achieve desired concentrations in aqueous media.

Factors Influencing Solubility:
  • pH of the Buffer: The oxazole ring is weakly basic.[1] While protonation of the nitrogen atom could theoretically increase solubility, the pKa of the oxazole nitrogen is low, suggesting that it will be largely uncharged at physiological pH.[3] Therefore, significant pH-dependent solubility changes due to the oxazole ring alone are not expected in the typical biological pH range (pH 4-8).

  • Buffer Composition: The ionic strength and specific ions present in the buffer can influence the solubility of hydrophobic compounds through salting-in or salting-out effects. It is essential to evaluate solubility in the specific buffers to be used in subsequent biological assays (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl, HEPES).

  • Co-solvents: To overcome the low aqueous solubility, organic co-solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) are often employed. It is critical to determine the maximum tolerable concentration of the co-solvent in the final assay, as it can impact biological systems.

  • Temperature: Solubility is generally temperature-dependent. For compounds with endothermic dissolution, solubility increases with temperature. It is important to perform solubility assessments at the intended experimental temperature (e.g., 25°C for room temperature assays, 37°C for physiological studies).

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound in a given biological buffer.

Materials:

  • This compound (solid)

  • Biological buffer of interest (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., DMSO, if necessary)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Stock Solution: If a co-solvent is required, prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10 mg/mL in DMSO).

  • Addition to Buffer: Add an excess amount of solid this compound (or a small volume of the concentrated stock solution) to a known volume of the biological buffer in a vial. The goal is to have undissolved solid present to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilution and Analysis: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

  • Data Reporting: The determined concentration represents the solubility of this compound in the specific buffer under the tested conditions.

Visualization of the Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis Start Start Add_Compound Add excess this compound to buffer Start->Add_Compound Shake Shake/Rotate (24-48h at constant T) Add_Compound->Shake Centrifuge Centrifuge Shake->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Quantify by HPLC/LC-MS Collect_Supernatant->Analyze End End Analyze->End

Caption: Workflow for determining the thermodynamic solubility of this compound.

Part 2: Stability of this compound in Biological Buffers

The chemical stability of this compound in aqueous buffers is a critical determinant of its shelf-life in solution and its integrity during biological assays. The primary degradation pathway for acyl-heterocycles in aqueous media is hydrolysis.

Mechanisms of Degradation

The 2-acyloxazole moiety is susceptible to hydrolysis, which involves the cleavage of the ester-like bond at the C2 position of the oxazole ring. This reaction can be catalyzed by both acid and base.[4][5][6]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxazole nitrogen can be protonated, making the C2 carbon more electrophilic and susceptible to nucleophilic attack by water.[7][8]

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can directly attack the electrophilic carbonyl carbon of the tridecanoyl group, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the 2-hydroxyoxazole, which may exist in tautomeric forms.

The rate of hydrolysis is expected to be pH-dependent, with the potential for increased degradation at both low and high pH values.

Experimental Protocol for Stability Assessment

This protocol describes a method for evaluating the stability of this compound in biological buffers over time at a specific temperature.

Materials:

  • This compound

  • Biological buffers at various pH values (e.g., pH 4, 7.4, 9)

  • Co-solvent (e.g., DMSO)

  • Vials with screw caps

  • Constant temperature incubator (e.g., 37°C)

  • Quenching solution (e.g., organic solvent, or an acidic/basic solution to neutralize the sample)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., 10 mg/mL in DMSO).

  • Incubation Solutions: Dilute the stock solution into the different biological buffers to a final concentration that is well above the detection limit of the analytical method. Ensure the final concentration of the co-solvent is consistent across all samples and is at a level that does not interfere with the assay.

  • Time Points: Aliquot the incubation solutions into separate vials for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24, 48 hours).

  • Incubation: Place the vials in a constant temperature incubator (e.g., 37°C). Protect the samples from light if the compound is known to be light-sensitive.[4]

  • Sample Collection and Quenching: At each designated time point, remove a vial from the incubator and immediately quench the reaction to stop further degradation. Quenching can be achieved by adding an organic solvent (e.g., acetonitrile) or by rapidly changing the pH to a more stable condition. The time "0" sample should be quenched immediately after preparation.

  • Analysis: Analyze the quenched samples using a validated stability-indicating HPLC or LC-MS method that can separate the parent compound from its potential degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each buffer condition. From this data, the degradation rate constant (k) and the half-life (t½) can be calculated.

Visualization of the Stability Study Workflow

Stability_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Processing Stock Prepare Stock Solution in Co-solvent Dilute Dilute into Buffers (various pH) Stock->Dilute Incubate Incubate at Constant Temp. Dilute->Incubate Timepoints Collect Samples at Time Points (t=0, 1, 2...h) Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Plot Plot [Compound] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) and Half-life (t½) Plot->Calculate

Caption: Workflow for assessing the stability of this compound in biological buffers.

Potential Degradation Pathway

Degradation_Pathway Compound This compound O=C(C12H25)-C-N=CH-O-CH=C1 Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (pH dependent) Products Tridecanoic Acid + 2-Hydroxyoxazole Intermediate->Products

Caption: Postulated hydrolytic degradation pathway of this compound.

Part 3: Data Presentation and Interpretation

The quantitative data obtained from the solubility and stability studies should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Solubility of this compound in Various Buffers
Buffer SystempHTemperature (°C)Co-solvent (%)Solubility (µg/mL)
PBS7.4251% DMSOData
PBS7.4371% DMSOData
Tris-HCl8.0371% DMSOData
Acetate Buffer5.0371% DMSOData

*Data to be filled from experimental results.

Table 2: Stability of this compound in PBS (pH 7.4) at 37°C
Time (hours)Concentration (µg/mL)% Remaining
0Initial Conc.100
1DataData
2DataData
4DataData
8DataData
24DataData
48DataData

*Data to be filled from experimental results.

Interpretation of Results
  • Solubility Data: The solubility data will inform the formulation strategy for in vitro and in vivo studies. If the solubility is insufficient for the desired biological concentration, formulation approaches such as the use of cyclodextrins, liposomes, or other delivery systems may need to be considered.

  • Stability Data: The stability data, particularly the calculated half-life, will define the time window within which biological experiments must be conducted to ensure the integrity of the test compound. For compounds with limited stability, it may be necessary to prepare fresh solutions immediately before use. The pH-rate profile will indicate the optimal pH range for storage of stock solutions.

Conclusion

A thorough understanding of the solubility and stability of this compound in biological buffers is a non-negotiable prerequisite for its successful development and application in a research or therapeutic context. The experimental protocols and conceptual frameworks presented in this guide provide a robust starting point for researchers to comprehensively characterize this molecule. By systematically evaluating its physicochemical properties, scientists can ensure the reliability and reproducibility of their experimental findings and make informed decisions regarding the advancement of this compound in the drug discovery and development pipeline.

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Unlocking New Therapeutic Avenues: A Technical Guide to Oxazole-Containing Lipids and Their Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Oxazole-Containing Lipids

The oxazole motif, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a diverse array of natural products and synthetic pharmaceuticals.[1][2] When incorporated into a lipid backbone, this heterocyclic core gives rise to a fascinating class of molecules known as oxazole-containing lipids. These compounds possess unique structural and electronic features that enable them to interact with a wide range of biological targets, offering significant potential for the development of novel therapeutics for inflammatory diseases, cancer, and metabolic disorders.[3][4] This in-depth technical guide, designed for researchers and drug development professionals, will explore the core therapeutic targets of oxazole-containing lipids, provide detailed experimental methodologies for their study, and offer insights into their mechanisms of action.

Part 1: Key Therapeutic Targets and Mechanisms of Action

Oxazole-containing lipids exert their biological effects by modulating the activity of various key proteins and signaling pathways. Understanding these interactions is crucial for the rational design of new and effective drug candidates.

Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and oxazole-containing lipids have demonstrated significant anti-inflammatory properties by targeting key enzymes and receptors in the inflammatory cascade.

1.1.1. Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

The COX-2 and 5-LOX enzymes are critical mediators of inflammation through their roles in the arachidonic acid cascade, leading to the production of prostaglandins and leukotrienes, respectively.[1] Several oxazole-containing compounds have been shown to inhibit these enzymes, thereby reducing the production of these pro-inflammatory lipid mediators.[1]

Mechanism of Action: Oxazole-containing lipids can act as competitive or non-competitive inhibitors of COX-2 and 5-LOX. The oxazole ring can interact with key amino acid residues in the active site of these enzymes, preventing the binding of the natural substrate, arachidonic acid.

1.1.2. Aryl Hydrocarbon Receptor (AhR) and CD1d Signaling

Recent studies have unveiled a novel mechanism by which dietary and microbial oxazoles can induce intestinal inflammation. This process is mediated through the Aryl Hydrocarbon Receptor (AhR) and the lipid antigen-presenting molecule CD1d.[3][5] Minimal oxazole structures can modulate natural killer T (NKT) cell-dependent inflammation by regulating the presentation of lipid antigens by CD1d on intestinal epithelial cells.[3][5] This modulation is dependent on the activation of the AhR pathway.[3][5]

graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Oxazole lipids and intestinal inflammation pathway.
Anticancer Activity

The structural diversity of oxazole-containing compounds has led to the discovery of numerous derivatives with potent anticancer activity.[6][7] These compounds can target various cellular processes essential for cancer cell survival and proliferation.

1.2.1. Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are crucial for cell division, motility, and intracellular transport, making them an attractive target for cancer therapy.[8] Certain oxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][8]

Mechanism of Action: These oxazole derivatives can bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the microtubule network triggers the apoptotic cascade in cancer cells.

1.2.2. Kinase Inhibition

Protein kinases play a central role in signal transduction pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Oxazole-containing molecules have been developed as inhibitors of various kinases, including EGFR and the PI3K/Akt/mTOR pathway.[9][10][11]

graph TD { rankdir="LR"; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Oxazole lipids as kinase inhibitors in cancer.
Modulation of Metabolic Pathways

Emerging evidence suggests that oxazole-containing lipids can also modulate key metabolic pathways, offering potential therapeutic applications for metabolic diseases such as obesity and type 2 diabetes.

1.3.1. AMP-Activated Protein Kinase (AMPK) Activation

AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK can lead to beneficial metabolic effects, including increased glucose uptake and fatty acid oxidation. A novel oxazole derivative has been shown to exert anti-adipogenic action through the activation of the AMPK pathway.

1.3.2. Regulation of Lipid-Regulating Genes

Benzoxazole derivatives have been shown to attenuate high-fat diet-induced hyperlipidemia by modulating the expression of several lipid-regulating genes, including PPAR-α, APOB, and PCSK9.[12]

Part 2: Experimental Methodologies

The synthesis, purification, and biological evaluation of oxazole-containing lipids require a combination of organic chemistry and biochemical assay techniques.

Synthesis of Oxazole-Containing Lipids

Two of the most common methods for synthesizing the oxazole ring are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

2.1.1. Step-by-Step Protocol: Robinson-Gabriel Synthesis

This method involves the cyclization and dehydration of a 2-acylamino-ketone.[2][9][13][14]

  • Preparation of the 2-Acylamino Ketone: The starting material can be synthesized through methods like the Dakin-West reaction.

  • Cyclodehydration: To the 2-acylamino ketone (1.0 eq) in a suitable solvent (e.g., dimethylformamide or acetic anhydride), add a dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid).

  • Reaction Execution: Heat the reaction mixture (e.g., 90°C for 30 minutes). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and pour it onto crushed ice. Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure oxazole product.[5]

2.1.2. Step-by-Step Protocol: Van Leusen Oxazole Synthesis

This versatile method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to form 5-substituted oxazoles.[3][4][15][16]

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent such as methanol or THF.

  • Base Addition: Add a base, for example, potassium carbonate (2.5 eq), to the mixture.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate. Purify the crude product using column chromatography on silica gel.[5]

graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Key synthetic routes to oxazole-containing lipids.
Purification and Characterization

2.2.1. Purification

Purification of the synthesized oxazole-containing lipids is typically achieved using column chromatography on silica gel or by high-performance liquid chromatography (HPLC).[5][17][18][19][20][21] Reversed-phase HPLC with a C8 or C18 column is often suitable for separating these lipophilic compounds.

2.2.2. Characterization

The structure and purity of the synthesized compounds are confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.[22][23]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the compound.[24][25][26][27][28]

Biological Evaluation

2.3.1. In Vitro Enzyme Inhibition Assays (COX-2 and 5-LOX)

The inhibitory activity of oxazole-containing lipids against COX-2 and 5-LOX can be determined using commercially available inhibitor screening assay kits, which typically measure the production of prostaglandins or leukotrienes.[8][29][30][31]

Step-by-Step Protocol: COX-2 Inhibition Assay (ELISA-based)

  • Reagent Preparation: Prepare the reaction buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and the test compounds (oxazole lipids) at various concentrations.

  • Enzyme Reaction: In a 96-well plate, incubate the COX-2 enzyme with the test compound or vehicle control at 37°C for a specified time (e.g., 15 minutes).

  • Initiate Reaction: Add arachidonic acid to start the reaction and incubate for a further period (e.g., 2 minutes).

  • Stop Reaction: Add a stopping solution (e.g., a solution of stannous chloride) to terminate the enzymatic reaction.

  • Quantification: Quantify the amount of prostaglandin produced using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

2.3.2. Cell-Based Assays

  • AhR Activation Assay: The ability of oxazole lipids to activate the AhR can be assessed using a reporter gene assay in a suitable cell line (e.g., HepG2 cells) transfected with a plasmid containing an AhR-responsive element driving the expression of a reporter gene (e.g., luciferase).

  • Tubulin Polymerization Assay: The effect of oxazole lipids on tubulin polymerization can be monitored by measuring the change in turbidity or fluorescence of a tubulin solution over time.[32][33][34]

Step-by-Step Protocol: Turbidimetric Tubulin Polymerization Assay

  • Reagent Preparation: Prepare tubulin protein, GTP, and polymerization buffer. Prepare serial dilutions of the test oxazole lipid.

  • Reaction Setup: In a 96-well plate, add the diluted test compound or vehicle control.

  • Initiate Polymerization: Add the tubulin/GTP mixture to each well to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. A decrease in the rate and extent of polymerization indicates inhibition.

Part 3: Data Presentation and Visualization

Quantitative Data Summary

The following table summarizes the reported IC50 values for representative oxazole-containing compounds against various therapeutic targets.

Compound ClassTargetIC50 (nM)Reference
1,3-Oxazole SulfonamidesTubulin Polymerization44.7 - 48.8[8]
Benzimidazole-Oxazole HybridsAcetylcholinesterase100 - 200
Benzimidazole-Oxazole HybridsButyrylcholinesterase200 - 300
Benzoxazole Cationic LipidsMCF-7 (Breast Cancer)Varies[17]
Benzoxazole Cationic LipidsA549 (Lung Cancer)Varies[17]

Conclusion and Future Perspectives

Oxazole-containing lipids represent a promising and versatile class of molecules with significant therapeutic potential. Their ability to modulate a wide range of biological targets involved in inflammation, cancer, and metabolic diseases makes them attractive candidates for further drug discovery and development. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space of oxazole-containing lipids and to rationally design novel compounds with improved potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on elucidating the detailed structure-activity relationships, optimizing lead compounds, and exploring their efficacy in preclinical and clinical studies.

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The Discovery of Novel Bioactive Oxazoline Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the discovery of novel bioactive oxazoline compounds. It navigates the intricate journey from initial concept to the identification of promising lead candidates, emphasizing the rationale behind experimental choices and the integration of modern drug discovery techniques.

Introduction: The Oxazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The oxazoline ring, a five-membered heterocycle containing both nitrogen and oxygen, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in natural products and synthetic pharmaceuticals underscores its significance as a "privileged structure" in medicinal chemistry.[2] Oxazoline-containing molecules exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties.[3][4] This inherent bioactivity, coupled with the oxazoline's favorable physicochemical properties, such as metabolic stability and the ability to engage in hydrogen bonding, makes it an attractive scaffold for the development of novel therapeutics.

The discovery of new bioactive oxazolines is a multi-faceted process that begins with a deep understanding of the scaffold's chemistry and its known biological targets. Modern drug discovery efforts leverage a combination of rational design, high-throughput screening of compound libraries, and the exploration of natural product diversity to identify novel oxazoline-based drug candidates. This guide will delve into the key stages of this process, providing both the theoretical underpinnings and practical, field-proven methodologies.

Sourcing and Synthesizing Oxazoline Compound Libraries

The foundation of any successful drug discovery campaign is a diverse and well-characterized compound library. For oxazoline-based discovery, this can be achieved through two primary avenues: the isolation of natural products and the strategic chemical synthesis of focused libraries.

Natural Product Isolation: Unearthing Nature's Chemical Arsenal

Nature is a prolific source of complex and biologically active molecules, with many natural products featuring the oxazoline motif.[2] The initial step in tapping into this resource is the extraction of crude material from a natural source (e.g., plants, marine sponges, bacteria).[5]

Experimental Protocol: Generalized Natural Product Extraction and Initial Fractionation

The following is a generalized protocol for the extraction and initial fractionation of natural products. The choice of solvents and chromatographic conditions should be optimized based on the polarity of the target compounds.

  • Preparation of Raw Material: The collected biological material (e.g., plant leaves, microbial culture) is dried and ground into a fine powder to increase the surface area for extraction.[5]

  • Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).[6] This is typically performed using maceration or Soxhlet extraction to ensure exhaustive extraction of compounds with varying polarities. The rationale behind this sequential approach is to separate compounds based on their solubility, providing a preliminary fractionation of the crude extract.

  • Concentration: The solvent from each extract is removed under reduced pressure using a rotary evaporator to yield the crude hexane, ethyl acetate, and methanol extracts.

  • Preliminary Bioassay: The crude extracts are then screened in a primary bioassay (e.g., antimicrobial or cytotoxicity assay) to identify the extract with the most promising activity.

  • Bioassay-Guided Fractionation: The most active crude extract is then subjected to further fractionation using chromatographic techniques such as column chromatography over silica gel or Sephadex, guided by the results of the bioassay at each step.[6] This iterative process of separation and biological testing allows for the isolation of the pure, bioactive oxazoline compound.

Synthetic Strategies for Building Oxazoline Libraries

Chemical synthesis offers the advantage of creating novel oxazoline structures not found in nature and allows for the systematic modification of the scaffold to explore structure-activity relationships. A variety of synthetic methods have been developed for the construction of the oxazoline ring.[4] A particularly efficient and versatile approach is the one-pot, four-component condensation reaction.[7]

Experimental Protocol: One-Pot, Four-Component Synthesis of 2,4-Disubstituted Oxazolines

This protocol is adapted from a method that allows for the rapid and convergent construction of functionalized 2-oxazoline-4-carboxamides.[7]

  • Reaction Setup: To a solution of a ketomesylate (1.0 equiv.) in trifluoroethanol, add ammonia (or a primary amine), a carboxylic acid (1.2 equiv.), and an isonitrile (1.2 equiv.). The use of trifluoroethanol as a solvent is crucial as it enhances selectivity and minimizes side reactions.[7]

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,4-disubstituted oxazoline. The structure of the synthesized compound should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.

This method's broad substrate compatibility allows for the generation of a diverse library of oxazoline compounds by varying the carboxylic acid and isonitrile components.[7]

High-Throughput Screening for Bioactivity

With a library of oxazoline compounds in hand, the next critical step is to screen for biological activity. High-throughput screening (HTS) enables the rapid testing of thousands of compounds against a specific biological target or in a cell-based assay.

Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The broth microdilution method is a standard and quantitative technique for determining the minimum inhibitory concentration (MIC) of a compound against a panel of pathogenic bacteria.[8][9]

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in an appropriate broth medium. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).[10]

  • Compound Dilution Series: The oxazoline compounds are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.[8]

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

Experimental Protocol: Cell Viability Assessment using the MTT Assay

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the oxazoline compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation: An MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a specialized MTT solvent) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Hit-to-Lead Optimization: The Role of Structure-Activity Relationship (SAR) Studies

Once initial "hits" with promising bioactivity are identified from the HTS campaign, the process of hit-to-lead optimization begins. This involves the systematic modification of the hit compound's structure to improve its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this phase, as they provide insights into which structural features are essential for biological activity.[11]

A powerful tool in modern SAR is quantitative structure-activity relationship (QSAR) analysis. QSAR models use statistical methods to correlate the physicochemical properties of a series of compounds with their biological activity.[12][13]

Workflow for a QSAR Study:

  • Data Set Preparation: A dataset of oxazoline analogues with their corresponding biological activity data (e.g., MIC or IC50 values) is compiled.

  • Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules (e.g., lipophilicity, electronic properties, steric parameters), are calculated for each compound in the dataset.

  • Model Development: A statistical method, such as multiple linear regression or partial least squares, is used to develop a mathematical model that correlates the descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using both internal (e.g., cross-validation) and external test sets of compounds.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized oxazoline derivatives, thereby guiding the design of more potent compounds.

Table 1: Hypothetical SAR Data for a Series of Antibacterial Oxazoline Analogs

CompoundR1 GroupR2 GroupMIC (µg/mL) against S. aureus
1a PhenylMethyl16
1b 4-ChlorophenylMethyl4
1c 4-MethoxyphenylMethyl32
1d PhenylEthyl8
1e 4-ChlorophenylEthyl2

From this hypothetical data, we can infer that an electron-withdrawing group (chloro) at the para-position of the phenyl ring at R1 enhances antibacterial activity, while an electron-donating group (methoxy) is detrimental. Furthermore, a larger alkyl group at R2 (ethyl vs. methyl) appears to be beneficial for activity. These insights would then inform the next round of synthesis to further optimize the lead compound.

Elucidating the Mechanism of Action

Understanding how a bioactive compound exerts its effects at the molecular level is a critical step in drug development. For oxazoline compounds with promising anticancer activity, identifying their protein targets and the signaling pathways they modulate is of paramount importance.

Target Identification

Several experimental approaches can be employed to identify the protein targets of a bioactive small molecule. These can be broadly categorized as "bottom-up" methods, which directly identify the binding partner, and "top-down" approaches, which infer the target from the cellular phenotype.[14] Affinity purification is a powerful bottom-up technique.[14]

Experimental Workflow: Target Identification via Affinity Purification

G cluster_synthesis Probe Synthesis cluster_binding Binding & Isolation cluster_analysis Target Identification A Bioactive Oxazoline B Linker A->B C Affinity Tag (e.g., Biotin) B->C D Affinity Probe C->D E Cell Lysate F Incubate Probe with Lysate E->F G Affinity Matrix (e.g., Streptavidin Beads) F->G H Isolate Protein-Probe Complex G->H I Elute Bound Proteins H->I J SDS-PAGE I->J K Mass Spectrometry J->K L Identify Target Protein(s) K->L

Caption: Workflow for identifying protein targets of a bioactive oxazoline using affinity purification.

Signaling Pathway Analysis: A Case Study on PI3K Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[15] Several heterocyclic compounds have been identified as inhibitors of this pathway.[16][17] If a bioactive oxazoline is hypothesized to target the PI3K/Akt pathway, its effect on key downstream signaling molecules can be investigated using techniques like Western blotting.

Diagram of the PI3K/Akt Signaling Pathway and Potential Inhibition by an Oxazoline Compound

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Oxazoline Bioactive Oxazoline Oxazoline->PI3K Inhibits

Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by a bioactive oxazoline.

Conclusion and Future Directions

The discovery of novel bioactive oxazoline compounds is a dynamic and rewarding field of research. The journey from a diverse compound library to a well-characterized lead molecule with a defined mechanism of action requires a multidisciplinary approach that integrates synthetic chemistry, natural product chemistry, high-throughput screening, and molecular biology. The methodologies and workflows outlined in this guide provide a robust framework for researchers to navigate this complex process. As our understanding of disease biology deepens and new technologies emerge, the potential for discovering innovative oxazoline-based therapeutics will continue to expand, offering hope for the treatment of a wide range of human diseases.

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An In-Depth Technical Guide to the Structural Elucidation of 2-Tridecanoyloxazole Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth technical workflow for the structural elucidation of 2-tridecanoyloxazole, a heterocyclic compound with potential applications in medicinal chemistry. We will navigate the critical steps from synthesis and purification to advanced crystallographic and spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for each methodological choice, ensuring a robust and reproducible approach to characterizing novel chemical entities.

Introduction: The Imperative of Structural Clarity

The oxazole moiety is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, and it is a recurring motif in numerous biologically active natural products and synthetic compounds.[1][2] The substituent at the 2-position of the oxazole ring significantly influences the molecule's chemical properties and biological activity. In the case of this compound, the long acyl chain suggests potential interactions with lipophilic environments, making it a molecule of interest for targeted therapeutic design.

Unambiguous structural elucidation is paramount; it confirms the identity of the synthesized compound, provides insights into its stereochemistry, and allows for the rational design of derivatives with improved properties. This guide will detail a multi-pronged approach, integrating synthesis, crystallization, single-crystal X-ray diffraction (SCXRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to achieve a complete and validated structural assignment of this compound.

Synthesis and Purification of this compound

A robust and high-yielding synthetic route is the foundation of any structural elucidation study. For the preparation of 2-acyl oxazoles, a particularly effective method involves the reaction of an oxazole Grignard reagent with a Weinreb amide.[3] This approach is favored for its high functional group tolerance and excellent yields.

Synthetic Protocol: Grignard-Weinreb Coupling
  • Formation of the Oxazole Grignard Reagent: To a solution of oxazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of isopropylmagnesium chloride (i-PrMgCl). The reaction is typically stirred at room temperature to facilitate the formation of the 2-oxazolylmagnesium chloride.

  • Preparation of the Weinreb Amide: In a separate flask, react tridecanoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base such as pyridine or triethylamine to yield N-methoxy-N-methyltridecanamide.

  • Coupling Reaction: The freshly prepared oxazole Grignard reagent is then added dropwise to a cooled solution of the N-methoxy-N-methyltridecanamide in THF. The reaction mixture is gradually warmed to room temperature and stirred until completion (monitored by thin-layer chromatography).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Rationale for Synthetic Strategy

The use of a Weinreb amide is crucial as it forms a stable chelated intermediate with the Grignard reagent, which prevents the over-addition that is often observed with more reactive acylating agents like acid chlorides.[3] This ensures a clean conversion to the desired ketone, this compound, thereby simplifying the purification process and maximizing the yield of the target compound.

Crystallization: From a Purified Powder to a Diffraction-Quality Crystal

The growth of a high-quality single crystal is often the most challenging yet critical step in the structural elucidation process by X-ray diffraction.[4] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Screening for Suitable Crystallization Conditions

A preliminary screening of solvents is essential to identify conditions where this compound exhibits moderate solubility.[5] Given the molecule's long alkyl chain and polar oxazole head, a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol) should be tested.

Recommended Crystallization Techniques

Several methods can be employed to achieve the supersaturation necessary for crystal growth.[6][7]

  • Slow Evaporation: A solution of this compound in a suitable solvent is prepared and filtered to remove any particulate matter. The vial is then loosely capped to allow for the slow evaporation of the solvent over several days to weeks.[8]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[7] A concentrated solution of the compound in a relatively non-volatile solvent is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[9]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[10] Slow diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.

Technique Principle Advantages Considerations
Slow Evaporation Gradual increase in concentration as solvent evaporates.Simple setup.Can sometimes lead to rapid crystallization and smaller crystals.
Vapor Diffusion Slow introduction of an anti-solvent via the vapor phase.Excellent control over the rate of crystallization; ideal for small quantities.Requires careful selection of solvent/anti-solvent pairs.
Solvent Layering Diffusion of an anti-solvent at the liquid-liquid interface.Can produce large, well-formed crystals.Requires immiscible or slowly miscible solvents of different densities.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

SCXRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[11][12] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine bond lengths, bond angles, and the overall molecular geometry with high precision.[13]

Experimental Workflow for SCXRD

scxrd_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement crystal_mounting Crystal Mounting xray_exposure X-ray Exposure & Diffraction crystal_mounting->xray_exposure data_collection Data Collection xray_exposure->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction space_group Space Group Determination data_reduction->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution refinement Refinement of Atomic Positions structure_solution->refinement validation Structure Validation refinement->validation cif_generation CIF File Generation validation->cif_generation

  • Crystal Selection and Mounting: A suitable, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[11]

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined using direct methods or Patterson methods, which provides an initial electron density map.

  • Structure Refinement: The atomic positions are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process ultimately yields a detailed and accurate model of the molecular structure.

Spectroscopic Confirmation: NMR and Mass Spectrometry

While SCXRD provides the definitive solid-state structure, NMR spectroscopy and mass spectrometry are essential for confirming the structure in solution and verifying the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution.[14] For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments will be employed.[15][16]

  • ¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. Key expected signals include those for the oxazole ring protons and the protons of the tridecanoyl chain.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon and the carbons of the oxazole ring.[17]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. For instance, an HMBC experiment will show long-range correlations between the carbonyl carbon and protons on the oxazole ring and the adjacent methylene group of the acyl chain.

Expected ¹H NMR Signals Approximate Chemical Shift (ppm) Multiplicity
Oxazole H-57.9 - 8.1Singlet
Oxazole H-47.1 - 7.3Singlet
α-CH₂ of tridecanoyl2.8 - 3.0Triplet
Other CH₂ of tridecanoyl1.2 - 1.8Multiplets
Terminal CH₃ of tridecanoyl0.8 - 0.9Triplet
Expected ¹³C NMR Signals Approximate Chemical Shift (ppm)
Carbonyl Carbon180 - 185
Oxazole C-2160 - 165
Oxazole C-5140 - 145
Oxazole C-4125 - 130
Acyl Chain Carbons14 - 40
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is essential for confirming the molecular weight and deducing structural information.[18]

  • High-Resolution Mass Spectrometry (HRMS): HRMS will be used to determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the elemental composition of this compound.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can provide valuable structural information. For 2-acyl oxazoles, characteristic fragmentation pathways often involve cleavage of the acyl chain and fragmentation of the oxazole ring.[19][20]

Conclusion: A Synergistic Approach to Structural Validation

The structural elucidation of a novel compound like this compound requires a synergistic approach that integrates chemical synthesis with advanced analytical techniques. By following the detailed workflow presented in this guide—from a rational synthetic strategy and meticulous crystallization to definitive analysis by SCXRD and spectroscopic confirmation via NMR and MS—researchers can confidently and accurately determine the three-dimensional structure of their target molecules. This foundational knowledge is indispensable for advancing the fields of drug discovery and materials science.

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"exploring the mechanism of action of 2-Tridecanoyloxazole"

Author: BenchChem Technical Support Team. Date: January 2026

**An In-depth Technical Guide on the

Mechanism of Action of Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Hypothetical Case Study of 2-Tridecanoyloxazole**

A Note on the Subject Compound: Publicly available scientific literature and databases do not contain information on the biological activity or mechanism of action for a compound with the specific name "this compound" (CAS 898758-51-5)[1][2]. However, its chemical structure, featuring a long fatty acyl chain linked to an oxazole ring, is highly suggestive of a molecule designed to interact with the endocannabinoid system. The structural similarity to the endogenous cannabinoid anandamide makes Fatty Acid Amide Hydrolase (FAAH) its most probable therapeutic target. This guide will, therefore, explore the well-established mechanism of action of FAAH inhibitors, using this compound as a hypothetical exemplar to illustrate the principles of action and the experimental methodologies used to elucidate them.

Introduction: The Endocannabinoid System and the Therapeutic Promise of FAAH Inhibition

The endocannabinoid system (ECS) is a ubiquitous and critical neuromodulatory system that plays a key role in maintaining cellular homeostasis. It is involved in a vast array of physiological processes, including pain perception, inflammation, mood regulation, and memory.[3][4] The primary signaling molecules of the ECS are the endocannabinoids, most notably N-arachidonoylethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG). These lipid messengers are not stored in vesicles but are synthesized "on-demand" from membrane lipid precursors in response to neuronal depolarization and increased intracellular calcium levels.[3][5] They subsequently act on cannabinoid receptors, principally the G-protein coupled receptors CB1 and CB2.[6][7]

The signaling of anandamide is tightly regulated, primarily through enzymatic degradation. Fatty Acid Amide Hydrolase (FAAH), an integral membrane-bound serine hydrolase, is the principal enzyme responsible for terminating anandamide's actions by hydrolyzing it into arachidonic acid and ethanolamine.[3][8][9] Given its crucial role in regulating endocannabinoid tone, FAAH has emerged as a significant therapeutic target.[8] Pharmacological inhibition of FAAH offers a nuanced approach to enhancing endocannabinoid signaling. Instead of broadly activating cannabinoid receptors with exogenous agonists, which can lead to undesirable psychotropic side effects, FAAH inhibitors elevate the levels of endogenous anandamide only in tissues where it is being actively produced.[8][10] This strategy provides a more localized and physiologically controlled enhancement of endocannabinoid signaling, holding therapeutic potential for a range of conditions including chronic pain, anxiety disorders, and neurodegenerative diseases.[4][11]

Molecular Mechanism of FAAH Inhibition

FAAH belongs to the amidase signature family of serine hydrolases, characterized by an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142 in human FAAH).[12] The catalytic mechanism involves the nucleophilic attack of the catalytic Ser241 on the carbonyl carbon of the amide bond of anandamide. This forms a tetrahedral intermediate, which then collapses to release ethanolamine and form an acyl-enzyme intermediate. The final step is the hydrolysis of this intermediate by a water molecule, releasing arachidonic acid and regenerating the active enzyme.[12]

FAAH inhibitors are designed to interact with the enzyme's active site and prevent the hydrolysis of anandamide. These inhibitors can be broadly classified as reversible or irreversible.

  • Reversible inhibitors , such as those with an α-ketoheterocycle moiety, form a transient, covalent hemiketal adduct with the catalytic Ser241.[12]

  • Irreversible inhibitors , which include carbamates and ureas, act as "suicide substrates." They are recognized by FAAH as a substrate, and during the catalytic process, they form a stable, covalent carbamoyl-enzyme complex with Ser241, rendering the enzyme inactive.[12][13]

A hypothetical inhibitor like this compound, with its electrophilic carbonyl group adjacent to the oxazole ring, could potentially act as a reversible or irreversible inhibitor, forming an adduct with the catalytic serine. The long tridecanoyl fatty acid chain would likely occupy the hydrophobic acyl chain-binding channel of the enzyme, contributing to its binding affinity and selectivity.

Visualizing the Catalytic Mechanism of FAAH

FAAH_Mechanism cluster_0 FAAH Active Site Anandamide Anandamide (Substrate) FAAH FAAH (Ser241-OH) Anandamide->FAAH Binding Intermediate Tetrahedral Intermediate FAAH->Intermediate Nucleophilic Attack AcylEnzyme Acyl-Enzyme Intermediate (Ser241-O-Acyl) Intermediate->AcylEnzyme Ethanolamine release Products Arachidonic Acid + Ethanolamine AcylEnzyme->Products Product Release H2O H₂O H2O->FAAH Hydrolysis

Caption: Catalytic cycle of anandamide hydrolysis by FAAH.

Downstream Signaling Consequences of FAAH Inhibition

By inhibiting FAAH, the synaptic concentration and duration of action of anandamide are increased. This leads to enhanced activation of cannabinoid receptors, primarily CB1 and CB2, which in turn modulates a variety of downstream signaling pathways.[7][14]

  • CB1 Receptors: Predominantly expressed in the central nervous system, CB1 receptors are G-protein coupled receptors that typically couple to the inhibitory G-protein, Gi/o.[7][15] Activation of CB1 receptors leads to:

    • Inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.[7]

    • Modulation of ion channels, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[7] This leads to a hyperpolarization of the neuron and a decrease in neurotransmitter release.

    • Activation of mitogen-activated protein kinase (MAPK) pathways, such as the ERK pathway, which can influence gene transcription and promote cell survival.[7][10]

  • CB2 Receptors: Primarily found on immune cells, CB2 receptors are also coupled to Gi/o proteins.[15] Their activation is associated with immunomodulatory effects, generally leading to a reduction in pro-inflammatory cytokine release.

The neuroprotective effects of FAAH inhibitors are largely attributed to the enhanced activation of CB1 receptors in the brain, which can dampen excitotoxicity and reduce neuroinflammation.[10][16]

Signaling Pathway of Enhanced Anandamide Action

Anandamide_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Ca_channel Ca²⁺ Channel Neurotransmitter Neurotransmitter Release Ca_channel->Neurotransmitter Inhibition CB1 CB1 Receptor CB1->Ca_channel Inhibition FAAH_Inhibitor FAAH Inhibitor (e.g., this compound) FAAH FAAH FAAH_Inhibitor->FAAH Inhibition Degradation Degradation Products FAAH->Degradation Anandamide Anandamide Anandamide->CB1 Binding & Activation Anandamide->FAAH Hydrolysis

Caption: FAAH inhibition enhances anandamide signaling.

Experimental Protocols for Characterizing FAAH Inhibitors

A systematic approach is required to fully characterize the mechanism of action of a novel FAAH inhibitor like our hypothetical this compound. This involves a series of in vitro and cell-based assays.

Protocol 1: In Vitro FAAH Activity Assay

This assay directly measures the enzymatic activity of FAAH and is used to determine the potency (e.g., IC50) of an inhibitor.

Objective: To quantify the inhibition of FAAH activity by a test compound.

Materials:

  • Recombinant human FAAH enzyme

  • FAAH substrate (e.g., anandamide or a fluorogenic substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

  • Test compound (dissolved in DMSO)

  • 96-well microplate

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a series of dilutions of the test compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer) and a positive control (a known FAAH inhibitor).

  • In a 96-well plate, add the test compound dilutions, vehicle control, and positive control to respective wells.

  • Add the FAAH enzyme solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction (if necessary, depending on the detection method).

  • Measure the product formation using a plate reader. The method of detection will depend on the substrate used (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product).

  • Calculate the percentage of FAAH inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for cAMP Modulation

This assay measures the downstream effect of FAAH inhibition on CB1 receptor signaling.

Objective: To determine if the test compound can potentiate anandamide-induced inhibition of cAMP production in cells expressing CB1 receptors.

Materials:

  • A cell line endogenously or recombinantly expressing the human CB1 receptor (e.g., HEK293-CB1 cells).

  • Cell culture medium and supplements.

  • Forskolin (an adenylyl cyclase activator).

  • Anandamide.

  • Test compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Procedure:

  • Plate the CB1-expressing cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 30 minutes).

  • Add a sub-maximal concentration of anandamide to the wells.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

  • Analyze the data to determine if the test compound enhances the ability of anandamide to inhibit forskolin-stimulated cAMP accumulation.

Experimental Workflow Visualization

Experimental_Workflow start Novel Compound (e.g., this compound) assay1 In Vitro FAAH Activity Assay start->assay1 ic50 Determine IC₅₀ assay1->ic50 assay2 Cell-based CB1 Signaling Assay (cAMP) ic50->assay2 If potent downstream Assess Downstream Functional Effects assay2->downstream in_vivo In Vivo Models (Pain, Anxiety) downstream->in_vivo If active conclusion Characterize as FAAH Inhibitor in_vivo->conclusion

Caption: Workflow for characterizing a novel FAAH inhibitor.

Data Presentation: Potency of Representative FAAH Inhibitors

The following table summarizes the in vitro potency of several well-characterized FAAH inhibitors against human FAAH.

InhibitorChemical ClassInhibition MechanismIC50 (nM)Reference
URB597CarbamateIrreversible~5[13]
PF-3845Piperidine UreaIrreversible0.23 (Ki)[13]
BIA 10-2474Imidazole CarboxamideIrreversibleModest in vitro[17]
GSN (Gensenoside)FlavoneReversible1300[18]

Conclusion

While the specific biological activity of this compound remains to be experimentally determined, its structure strongly suggests a role as a modulator of the endocannabinoid system, most likely as an inhibitor of FAAH. The inhibition of FAAH represents a promising therapeutic strategy for a variety of disorders by enhancing endogenous anandamide signaling in a spatially and temporally controlled manner. The experimental framework outlined in this guide provides a clear path for elucidating the mechanism of action of novel FAAH inhibitors, from initial in vitro characterization to the assessment of downstream cellular effects. Further investigation into compounds like this compound could lead to the development of novel therapeutics with improved efficacy and safety profiles for the treatment of pain, anxiety, and neurodegenerative diseases.

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Methodological & Application

Application Note: A Guide to Using 2-Tridecanoyloxazole, a Putative FAAH Inhibitor, in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 2-Tridecanoyloxazole in cell-based assays. Given its chemical structure, this compound is hypothesized to function as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). This guide is structured to explain the causality behind experimental design, provide robust, self-validating protocols, and offer insights into data interpretation for studying the endocannabinoid system.

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory and signaling system involved in a vast array of physiological processes, including pain, inflammation, mood, and appetite.[1] A primary component of the ECS is the endocannabinoid N-arachidonoylethanolamine, commonly known as anandamide (AEA). The biological actions of AEA are tightly regulated by its enzymatic degradation. The principal enzyme responsible for this is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme that hydrolyzes AEA into arachidonic acid and ethanolamine, effectively terminating its signaling.[2][3][4]

Inhibition of FAAH presents a compelling therapeutic strategy. By preventing the breakdown of AEA, FAAH inhibitors elevate the endogenous levels of this endocannabinoid, thereby enhancing its beneficial effects—such as analgesia and anxiolysis—without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3]

This compound, based on its N-acylethanolamine-like structure featuring a long fatty acid chain, is a candidate for FAAH inhibition. This guide provides the necessary framework and protocols to investigate its mechanism of action and downstream cellular effects.

Section 1: The Mechanism of FAAH Inhibition

FAAH is a serine hydrolase that plays a pivotal role in lipid signaling.[5][6] Its inhibition is a key strategy for modulating ECS activity.

1.1. The FAAH Catalytic Cycle and Its Inhibition

FAAH terminates AEA signaling by hydrolyzing it into inactive metabolites.[3] Inhibitors like this compound are designed to interact with the enzyme's active site, preventing the substrate (AEA) from binding and being degraded. This leads to a localized increase in AEA concentration, allowing it to exert more potent and prolonged effects on its target receptors, primarily the cannabinoid receptors CB1 and CB2.[1][2][7]

FAAH_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AEA Anandamide (AEA) (Endogenous Ligand) CB1 CB1/CB2 Receptors AEA->CB1 Activates FAAH FAAH Enzyme AEA->FAAH Degraded by Signal Downstream Signaling (e.g., Analgesia, Anti-inflammatory) CB1->Signal Initiates Metabolites Arachidonic Acid + Ethanolamine (Inactive) FAAH->Metabolites Produces Inhibitor This compound Inhibitor->FAAH Inhibits

Caption: FAAH signaling pathway and point of inhibition.

1.2. Downstream Consequences Elevated anandamide levels resulting from FAAH inhibition can lead to a variety of cellular responses, including:

  • Activation of CB1 and CB2 receptors.[3]

  • Modulation of other receptor systems like TRPV1 and PPARs.[1]

  • Crosstalk with other signaling pathways, such as the EGF/EGFR pathway.[8]

  • Regulation of inflammatory pathways like NF-κB.[9][10]

Section 2: Critical Pre-Experimental Considerations

Careful planning before initiating cell-based assays is critical for obtaining reliable and reproducible data.

2.1. Compound Handling and Stock Preparation

  • Solvent Selection: Like many small molecule inhibitors, this compound is likely hydrophobic. High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution (e.g., 10-50 mM).

  • Stock Solution Storage: Aliquot the stock solution into small volumes in sterile, low-binding tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Final DMSO Concentration: When diluting the stock into cell culture media, ensure the final DMSO concentration is consistent across all wells (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.[11]

2.2. Solubility and Stability in Cell Culture Media A compound's utility is dependent on its ability to remain soluble and stable under experimental conditions.

  • Why it Matters: Compound precipitation leads to an unknown and reduced effective concentration, rendering results unreliable. Degradation over time can also lead to a loss of activity.[11][12][13]

  • Recommendation: Before conducting functional assays, perform a simple solubility test. Prepare serial dilutions of the compound in your specific cell culture medium (at 37°C) and visually inspect for precipitation after a few hours. The highest concentration that remains clear is the maximum soluble concentration for your experiment.[11] For long-term experiments, stability can be assessed via HPLC or LC-MS at various time points.[11]

2.3. Cell Line Selection The choice of cell line is paramount and should be guided by the experimental question.

  • FAAH Expression: To study direct FAAH inhibition, use a cell line with endogenous FAAH expression (e.g., BV2 microglial cells, neuroblastoma lines).[14]

  • Target Pathway Expression: To investigate downstream effects, ensure the cells express the necessary receptors (e.g., CB1, CB2) and signaling components.

  • Controls: Consider using a cell line with low or no FAAH expression, or using siRNA to knock down FAAH, to confirm that the observed effects are target-specific.[14]

Section 3: Core Experimental Protocols

The following protocols provide a framework for characterizing the activity of this compound. A general workflow is depicted below.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Analysis A Select & Culture Appropriate Cell Line C Seed Cells in Multi-well Plate A->C B Prepare Compound Stock & Working Solutions E Treat with this compound (Dose-Response) B->E D Allow Cells to Adhere (24h) C->D D->E F Incubate for Defined Period E->F G Perform Target Assay (e.g., FAAH Activity, Cell Viability, Apoptosis) F->G H Measure Signal (Fluorescence, Absorbance, Luminescence) G->H I Analyze Data & Calculate IC50/EC50 H->I

Caption: General experimental workflow for cell-based assays.

Protocol 3.1: In-Cell FAAH Activity Assay (Fluorometric)

This assay directly measures the enzymatic activity of FAAH in cell lysates, providing a quantitative measure of target engagement by the inhibitor.

  • Principle: This assay utilizes a non-fluorescent FAAH substrate that, when hydrolyzed by FAAH, releases a highly fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC). The increase in fluorescence is directly proportional to FAAH activity.[5][15]

  • Materials:

    • 96-well white, clear-bottom microplate

    • FAAH Activity Assay Kit (e.g., from Cayman Chemical, Abcam, BioVision) containing FAAH Assay Buffer, FAAH Substrate, and a known FAAH inhibitor (Positive Control).[5]

    • Cell lysis buffer

    • Fluorescence microplate reader (Ex/Em = 360/465 nm)

  • Procedure:

    • Cell Seeding: Seed cells (e.g., 1 x 10⁶ cells) in a culture dish and grow to 80-90% confluency.

    • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).

    • Cell Lysis: Harvest and homogenize the cells in ~100 µL of ice-cold FAAH Assay Buffer. Keep on ice for 10 minutes.[5]

    • Lysate Preparation: Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (lysate).[5] Determine protein concentration of the lysate.

    • Assay Plate Setup: To a 96-well plate, add 10-50 µL of cell lysate per well. Adjust the volume to 90 µL with FAAH Assay Buffer.

    • Reaction Initiation: Add 10 µL of FAAH Substrate to each well.

    • Measurement: Immediately begin measuring fluorescence intensity every 1-2 minutes for at least 30-60 minutes at 37°C.

  • Controls for Self-Validation:

    • Vehicle Control: Cells treated with DMSO only (represents 100% FAAH activity).

    • Positive Inhibitor Control: Cells treated with a known potent FAAH inhibitor (e.g., URB597) to confirm the assay can detect inhibition.

    • No-Enzyme Control: A well containing only Assay Buffer and Substrate to measure background fluorescence.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time).

    • Normalize the rates to the vehicle control.

    • Plot the % FAAH activity against the log concentration of this compound and fit a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Assessment of Cellular Viability (MTT Assay)

This assay is crucial to determine if the observed effects of this compound are due to specific pathway modulation or general cytotoxicity.

  • Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[16]

  • Materials:

    • 96-well clear, flat-bottom microplate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[17]

    • Absorbance microplate reader (570 nm wavelength).[18]

  • Procedure:

    • Cell Seeding: Seed cells at an optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium in a 96-well plate.[16][17] Incubate for 24 hours to allow for attachment.

    • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and controls. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).[17]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[18]

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the crystals.[17] Shake the plate for 15 minutes to ensure complete dissolution.

    • Measurement: Read the absorbance at 570 nm.

  • Controls for Self-Validation:

    • Vehicle Control: Cells treated with DMSO only (represents 100% viability).

    • Positive Cytotoxicity Control: Cells treated with a known cytotoxic agent (e.g., staurosporine) to ensure the assay can detect cell death.

    • Media Blank: Wells with medium but no cells to determine background absorbance.

Protocol 3.3: Apoptosis Detection (Caspase-3/7 Assay)

To investigate if FAAH inhibition induces programmed cell death, a caspase activity assay can be employed.

  • Principle: Caspase-3 and Caspase-7 are key executioner caspases in the apoptotic pathway.[19] Luminescent or colorimetric assays use a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule. Cleavage of the substrate by active caspase-3/7 releases the reporter, generating a measurable signal.[19][20][21]

  • Materials:

    • Caspase-Glo® 3/7 Assay System (Promega) or similar.[20]

    • 96-well white-walled microplate (for luminescence).

    • Luminometer or spectrophotometer.

  • Procedure (Add-Mix-Measure Format):

    • Cell Seeding & Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Incubation: Mix the contents by gentle shaking for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.

    • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Controls for Self-Validation:

    • Vehicle Control: Cells treated with DMSO only (baseline apoptosis).

    • Positive Apoptosis Control: Cells treated with a known apoptosis inducer (e.g., staurosporine, camptothecin) to generate a maximum signal.[19]

    • Inhibitor Control: Include a well with the apoptosis inducer plus a pan-caspase inhibitor to confirm the signal is caspase-dependent.

Section 4: Data Interpretation & Troubleshooting

4.1. Expected Outcomes

  • FAAH Inhibition: A potent and specific FAAH inhibitor should produce a sigmoidal dose-response curve in the FAAH activity assay, yielding a low nanomolar to micromolar IC₅₀ value.

  • Cell Viability: Ideally, this compound will show minimal cytotoxicity at concentrations where it effectively inhibits FAAH. A significant drop in viability suggests off-target effects.[22][23]

  • Downstream Effects: The biological outcome (e.g., anti-inflammatory effects, changes in cell proliferation) will be cell-type and context-dependent. For example, in some cancer cell lines, FAAH inhibition can enhance anti-proliferative effects.[8]

4.2. Quantitative Data Summary

Assay TypeKey ParameterTypical Concentration Range to TestExpected Outcome for an Effective Inhibitor
FAAH ActivityIC₅₀ 0.1 nM - 100 µMLow nM to µM value
Cell Viability (MTT)CC₅₀ 0.1 µM - 200 µMCC₅₀ > 10x the FAAH IC₅₀
Apoptosis (Caspase-3/7)Fold Increase 0.1 µM - 200 µMContext-dependent; may increase in cancer cells

4.3. Addressing Off-Target Effects It is critical to consider that any small molecule inhibitor can have off-target effects.[22][23][24]

  • Counter-Screening: Test the compound against other related hydrolases (e.g., MAGL) if possible.

  • Rescue Experiments: If FAAH inhibition is hypothesized to cause a phenotype by increasing AEA, determine if the effect can be blocked by a CB1 antagonist (e.g., Rimonabant).

  • Genetic Validation: The gold standard is to confirm the phenotype using FAAH knockout or siRNA knockdown cells. The inhibitor should have no effect in cells lacking the target.[14][22]

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy. (n.d.). PubMed Central. Retrieved from [Link]

  • Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved from [Link]

  • Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls. (n.d.). PubMed Central. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.). BioVision. Retrieved from [Link]

  • FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates. (n.d.). PubMed Central. Retrieved from [Link]

  • A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs). (n.d.). Frontiers. Retrieved from [Link]

  • Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. (n.d.). MDPI. Retrieved from [Link]

  • Fluorimetric Assay of FAAH Activity. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorimetric Assay of FAAH Activity. (2023). PubMed. Retrieved from [Link]

  • Chronic Inhibition of FAAH Reduces Depressive-Like Behavior and Improves Dentate Gyrus Proliferation after Chronic Unpredictable Stress Exposure. (2021). PubMed Central. Retrieved from [Link]

  • Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (n.d.). PubMed Central. Retrieved from [Link]

  • Assay of FAAH activity. (n.d.). ResearchGate. Retrieved from [Link]

  • A novel scintillation proximity assay for fatty acid amide hydrolase compatible with inhibitor screening. (2006). PubMed. Retrieved from [Link]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). PubMed Central. Retrieved from [Link]

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (n.d.). MDPI. Retrieved from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (n.d.). PubMed Central. Retrieved from [Link]

  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. (n.d.). PubMed Central. Retrieved from [Link]

  • FAAH inhibitors in the limelight, but regrettably. (n.d.). PubMed Central. Retrieved from [Link]

  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (n.d.). PubMed Central. Retrieved from [Link]

  • Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants. (n.d.). PubMed Central. Retrieved from [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. Retrieved from [Link]

  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. (2019). PubMed. Retrieved from [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio, Inc. Retrieved from [Link]

  • Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. (n.d.). MDPI. Retrieved from [Link]

  • A versatile T cell-based assay to assess therapeutic antigen-specific PD-1-targeted approaches. (2018). National Institutes of Health. Retrieved from [Link]

  • Transcriptome-Wide Off-Target Effects of Steric-Blocking Oligonucleotides. (n.d.). PubMed. Retrieved from [Link]

  • Process for improving the solubility of cell culture media. (n.d.). Google Patents.
  • Cell Culture Media Impact on Drug Product Solution Stability. (2016). PubMed. Retrieved from [Link]

  • Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. (2024). YouTube. Retrieved from [Link]

  • Retinoic acid stability in stem cell cultures. (n.d.). PubMed. Retrieved from [Link]

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Application Notes and Protocols: Dissolving 2-Tridecanoyloxazole for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Tridecanoyloxazole is a lipid molecule of interest in various biological studies. Its structure, comprising a long thirteen-carbon acyl chain attached to an oxazole ring, presents a unique combination of a lipophilic tail and a polar head group.[1] This amphipathic nature dictates its solubility, making the choice of a suitable solvent system critical for successful in vitro experimentation. This document provides a detailed protocol for the dissolution of this compound, drawing upon established methods for structurally similar fatty acid amides and N-acylethanolamines to ensure experimental reliability and reproducibility.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective dissolution protocol. While experimental data for this specific compound is limited, its structural characteristics provide valuable insights.

PropertyValue/InformationSource
CAS Number 898758-51-5[1][2]
Molecular Formula C₁₆H₂₇NO₂[1][2]
Molecular Weight 265.39 g/mol [1][2]
Predicted Boiling Point 363.1 ± 25.0 °C[2]
Predicted Density 0.952 ± 0.06 g/cm³[2]
Structural Features Contains a lipophilic tridecanoyl group and a polar oxazole ring.[1]

The long hydrocarbon chain confers significant lipophilicity, suggesting poor solubility in aqueous solutions. Conversely, the polar oxazole ring may contribute to some degree of solubility in polar organic solvents. Therefore, a solvent system that can accommodate both of these features is required.

Solvent Selection: A Rationale

For in vitro studies, the ideal solvent must effectively dissolve the compound at a desired concentration, be compatible with the cell culture or assay system, and exhibit low toxicity at the final working concentration. Based on protocols for analogous compounds like oleoylethanolamide (OEA) and other fatty acid amides, the following solvents are recommended.[3][4]

  • Dimethyl Sulfoxide (DMSO): DMSO is a highly effective polar aprotic solvent for dissolving a wide range of lipophilic compounds. It is the recommended primary solvent for preparing a high-concentration stock solution of this compound. For many in vitro experiments, OEA, a structurally similar N-acylethanolamine, is dissolved in DMSO.[3] It is crucial to note that DMSO can have biological effects on its own, and therefore, the final concentration in the culture medium should typically be kept below 0.5% (v/v), and appropriate vehicle controls must be included in all experiments.

  • Ethanol: While not as universally effective as DMSO for highly lipophilic compounds, ethanol can be a suitable alternative or co-solvent. Its lower toxicity compared to DMSO at higher concentrations can be advantageous in certain applications.

Experimental Workflow for Dissolution

The following workflow diagram illustrates the decision-making process and steps for dissolving this compound.

Dissolution_Workflow cluster_prep Preparation cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_solvent Add DMSO to create a high-concentration stock solution (e.g., 10-50 mM) weigh->add_solvent Transfer to sterile tube solvent Select Primary Solvent (DMSO) vortex Vortex thoroughly add_solvent->vortex warm Warm gently if necessary (37°C water bath) vortex->warm If needed check Visually inspect for complete dissolution warm->check check->vortex Precipitate remains serial_dilute Perform serial dilutions in cell culture medium or assay buffer check->serial_dilute Dissolved final_conc Ensure final DMSO concentration is non-toxic (e.g., <0.5%) serial_dilute->final_conc

Caption: Workflow for dissolving this compound.

Detailed Protocol for Dissolving this compound

This protocol details the preparation of a 10 mM stock solution in DMSO, which can then be diluted to the desired working concentration.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath (optional, set to 37°C)

  • Pipettes and sterile, filtered pipette tips

  • Appropriate cell culture medium or assay buffer

Procedure:

  • Preparation of a 10 mM Stock Solution: a. Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 265.39 g/mol * (1000 mg / 1 g) = 2.65 mg b. Carefully weigh out the calculated amount of this compound and place it in a sterile microcentrifuge tube. c. Add the appropriate volume of DMSO to the tube. d. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. e. Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear. f. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Avoid excessive heat, which could degrade the compound.
  • Preparation of Working Solutions: a. Prepare working solutions by performing serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer. b. It is crucial to add the DMSO stock solution to the aqueous medium and mix immediately to prevent precipitation. Do not add the aqueous medium to the DMSO stock. c. Ensure the final concentration of DMSO in the working solution is below the toxic level for your specific cell line or assay system (typically <0.5%). d. Always prepare a vehicle control using the same final concentration of DMSO in the medium or buffer.

Stability and Storage

  • Stock Solutions: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Do not store diluted aqueous solutions for extended periods, as the compound may precipitate out of solution or degrade.

Troubleshooting

IssuePossible CauseSuggested Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the aqueous buffer has been exceeded.- Increase the final concentration of DMSO (while remaining within non-toxic limits).- Prepare a more dilute stock solution and adjust the dilution factor accordingly.- Consider the use of a carrier protein like bovine serum albumin (BSA) in the final buffer to enhance solubility.
Compound does not fully dissolve in DMSO Insufficient mixing or the solubility limit in DMSO has been reached at room temperature.- Continue vortexing and gently warm the solution in a 37°C water bath.- If the desired concentration is very high, it may be necessary to prepare a more dilute stock solution.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.- Aliquot the stock solution to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment.

Conclusion

This protocol provides a comprehensive guide for the dissolution of this compound for in vitro studies. By leveraging knowledge from structurally related compounds and adhering to best practices for handling lipophilic molecules, researchers can prepare stable and effective solutions for their experiments. The key to success lies in the use of DMSO as the primary solvent for stock solutions and careful dilution into aqueous media, always including appropriate vehicle controls.

References

  • Vulcanchem. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound CAS#: 898758-51-5.
  • Lo Verme, J., et al. (2008). Oleoylethanolamide, a ligand of the peroxisome proliferator-activated receptor alpha, prevents liver injury and oxidative stress induced by Tween 20. Obesity and Metabolism, 4, 76-84. Retrieved from [Link]

  • Abeywickrama, T. (2020). Can I please know of methods to dissolve fatty acids for an EMSA? ResearchGate. Retrieved from [Link]

Sources

Application of 2-Tridecanoyloxazole in Lipidomics Research: An Analysis of Current Knowledge

Author: BenchChem Technical Support Team. Date: January 2026

A thorough review of scientific literature and chemical databases reveals no established application of 2-Tridecanoyloxazole in lipidomics research. While the structural components of the molecule—an oxazole ring and a tridecanoyl fatty acid chain—are individually significant in biological contexts, their specific combination in this compound has not been documented as a tool or subject of study within the field of lipidomics.

This document addresses the current void of information and, in lieu of established protocols, provides a theoretical framework for the potential, yet unproven, applications of this compound based on the known roles of its constituent moieties. It is crucial to emphasize that the following sections are speculative and intended to guide future research possibilities rather than to report on existing methodologies.

Understanding the Components: Oxazoles and Long-Chain Fatty Acids

The structure of this compound consists of a 13-carbon acyl chain (tridecanoyl group) attached to an oxazole ring at the 2-position.[1]

  • Oxazole Derivatives: The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[2] This scaffold is present in numerous biologically active compounds with a wide spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Their synthesis and chemical reactivity are well-documented, making them versatile building blocks in medicinal chemistry.[4][5][6]

  • Long-Chain Fatty Acids (LCFAs): Fatty acids with 13 to 21 carbons are classified as LCFAs.[7][8] Tridecanoic acid (C13:0) and its derivatives are integral to cellular structures, energy metabolism, and signaling pathways.[7][9] In lipidomics, LCFAs are extensively studied to understand metabolic disorders and for biomarker discovery.[8][9]

Hypothetical Applications of this compound in Lipidomics

Based on the chemical nature of its components, this compound could theoretically be explored for several roles in lipidomics research. These are conjectures that would require experimental validation.

Potential as a Chemical Probe for Enzyme Activity

Long-chain fatty acid analogs are often used to probe the activity of enzymes involved in lipid metabolism. It is conceivable that this compound could act as a substrate or inhibitor for enzymes such as fatty acid amide hydrolase (FAAH) or other serine hydrolases that process fatty acid amides and esters. The oxazole headgroup would represent a novel chemical entity for interacting with the enzyme's active site.

Diagram of a Hypothetical Experimental Workflow:

G cluster_0 Cell-Based Assay cluster_1 Lipidomic Analysis Cell Culture Cell Culture Treatment Treat with This compound Cell Culture->Treatment Lysis Cell Lysis & Lipid Extraction Treatment->Lysis LC_MS LC-MS/MS Analysis Lysis->LC_MS Lipid Extract Data_Analysis Data Analysis (Lipid Profile Comparison) LC_MS->Data_Analysis Conclusion Assess Impact on Lipid Metabolism Data_Analysis->Conclusion Metabolic Changes?

Caption: Hypothetical workflow to screen for the effect of this compound on cellular lipid profiles.

Use in Mass Spectrometry-Based Lipidomics

The unique structure of this compound, with its nitrogen- and oxygen-containing heterocycle, would produce a distinct mass spectrum. If found to be incorporated into complex lipids, it could serve as a reporter molecule in mass spectrometry-based lipidomics workflows.[10][11][12] The fragmentation of the oxazole ring could yield characteristic ions, aiding in the identification and quantification of lipids that have been metabolically altered by the introduction of this fatty acid analog.

Proposed (Theoretical) Experimental Protocols

The following protocols are hypothetical and would need to be optimized for any future research into the biological activity of this compound.

Protocol for Cell Culture Treatment and Lipid Extraction

Objective: To treat a relevant cell line with this compound and extract lipids for analysis.

Materials:

  • Cell line of interest (e.g., a cancer cell line for metabolic studies)

  • Appropriate cell culture medium and supplements

  • This compound (dissolved in a suitable vehicle, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Centrifuge and cell culture incubator

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Treatment: Once cells have adhered and are in the logarithmic growth phase, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • Harvesting: After incubation, wash the cells with ice-cold PBS to remove any remaining treatment medium.

  • Lipid Extraction: Add a mixture of chloroform and methanol to the cells to lyse them and solubilize the lipids. Scrape the cells and collect the lysate.

  • Phase Separation: Add water to the lysate to induce phase separation. The lower organic phase, containing the lipids, is collected.

  • Drying and Storage: Evaporate the solvent from the lipid extract under a stream of nitrogen. Store the dried lipid film at -80°C until analysis.

Protocol for Mass Spectrometry Analysis

Objective: To analyze the lipid extract for changes in the lipid profile and to detect any incorporation of this compound into complex lipids.

Materials:

  • Dried lipid extract

  • Solvents for resuspension (compatible with LC-MS)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: Resuspend the dried lipid extract in a suitable solvent mixture.

  • LC Separation: Inject the sample into an LC system equipped with a column appropriate for lipid separation (e.g., a C18 reversed-phase column).

  • MS Detection: Eluted lipids are introduced into the mass spectrometer. Acquire data in both positive and negative ion modes.

  • Data Analysis: Process the raw data using lipidomics software to identify and quantify lipid species. Compare the lipid profiles of treated and control samples. Search for the specific mass-to-charge ratio (m/z) of this compound and its potential metabolic products.

Conclusion and Future Directions

Currently, this compound is a compound with known chemical properties but no documented role in lipidomics research. The information presented here is intended to bridge this gap by proposing potential avenues for investigation. Future research should focus on:

  • Enzyme Inhibition Assays: Screening this compound against a panel of lipid-metabolizing enzymes.

  • Cellular Uptake and Metabolism: Determining if and how cells take up and metabolize this compound.

  • Synthesis of Labeled Analogs: Creating isotopically labeled versions of this compound to trace its metabolic fate in cellular systems.

Such studies would be the first step in determining whether this compound could become a valuable tool in the expanding field of lipidomics.

References

(Please note: As there are no direct references for the application of this compound in lipidomics, the following list pertains to the general concepts discussed.)

  • Garg, P., Chaudhary, S., & Milton, M. D. (2014). The synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols has been achieved without metals and catalysts in good to excellent yields. Journal of Organic Chemistry, 79(18), 8668-8677.
  • Hashmi, A. S. K., Jaimes, M. C. B., Schuster, A. M., & Rominger, F. (2012). A subsequent autoxidation to hydroperoxides bearing the heteroaromatic oxazoles followed by reduction to the corresponding alcohols with sodium borohydride enables a highly efficient, and atom-economic access to a series of functionalized 2,5-disubstituted oxazoles. Journal of Organic Chemistry, 77(14), 6394-6408.
  • Kusama, T., Soga, T., Ono, Y., Kumazawa, E., Shioya, E., Nakayama, K., Uoto, K., & Osada, Y. (1991). Synthesis and biological activities of lipid A analogs: modification of a glycosidically bound group with chemically stable polar acidic groups and lipophilic groups on the disaccharide backbone with tetradecanoyl or N-dodecanoylglycyl groups. Chemical & Pharmaceutical Bulletin, 39(12), 3244–3253.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Lipotype. (n.d.). Long Chain Fatty Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Ischebeck, T., et al. (2022). A lipidomics platform to analyze the fatty acid compositions of non-polar and polar lipid molecular species from plant tissues: Examples from developing seeds and seedlings of pennycress (Thlaspi arvense). Frontiers in Plant Science, 13, 1038161.
  • ResearchGate. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. Retrieved from [Link]

  • Li, M., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. Metabolites, 10(10), 395.
  • ResearchGate. (2025). Synthesis and Reactions of Oxazoles. Retrieved from [Link]

  • MDPI. (2023). Sex- and Regio-Specific Lipid Profiling of Shishamo and Capelin Fish by Nontargeted Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Sharma, V., et al. (2019).
  • Allied Academies. (2025). Biological Importance of Oxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US8772346B2 - Pharmaceutical composition.
  • Google Patents. (n.d.). EP0502588A3.
  • Google Patents. (n.d.). US11116710B2 - Antimicrobial compositions.
  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Retrieved from [Link]

  • Google Patents. (n.d.). US10272046B2 - Pharmaceutical composition and administrations thereof.
  • PubMed Central. (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of Mass Spectrometry to Lipids and Membranes. Retrieved from [Link]

  • CAS. (n.d.). CAS SciFinder. Retrieved from [Link]

  • AOCS. (n.d.). Characterization of Lipids by MALDI Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Tridecanol. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,5-Triethyloxazole. Retrieved from [Link]

  • PubMed Central. (n.d.). Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research. Retrieved from [Link]

  • CAS. (n.d.). CAS SciFinder Discovery Platform. Retrieved from [Link]

  • PubMed Central. (n.d.). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. Retrieved from [Link]

  • Google Patents. (n.d.). US9611254B2 - Triazole compounds and their use as gamma secretase modulators.
  • ResearchGate. (2020). Naturally-occurring cholesterol analogues in lipid nanoparticles induce polymorphic shape and enhance intracellular delivery of mRNA. Retrieved from [Link]

  • MDPI. (2021). Mass-Spectrometry-Based Lipidomics Discriminates Specific Changes in Lipid Classes in Healthy and Dyslipidemic Adults. Retrieved from [Link]

  • Nature. (2020). Getting lipid nanoparticles into shape for enhanced gene delivery. Retrieved from [Link]

  • CAS. (n.d.). SciFinder. Retrieved from [Link]

  • CAS. (n.d.). Nabumetone. Retrieved from [Link]

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Application Notes and Protocols: Investigating 2-Tridecanoyloxazole as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its ability to engage with a variety of enzymes and receptors makes it a valuable starting point for the design of novel therapeutics.[1] This document provides a detailed guide for the investigation of 2-Tridecanoyloxazole, a lipid-like oxazole derivative, as a potential enzyme inhibitor. Drawing upon the known biological activities of related molecules, we present a rationale for targeting enzymes involved in lipid signaling, specifically Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL). Detailed, step-by-step protocols for robust fluorometric and LC-MS/MS-based enzyme inhibition assays are provided to enable researchers to characterize the inhibitory potential of this compound and similar long-chain alkyl oxazoles.

Introduction: The Rationale for Investigating this compound

The oxazole ring, a five-membered heterocycle containing both oxygen and nitrogen, is a recurring motif in natural products and synthetic pharmaceuticals.[2][3] This scaffold's unique electronic and structural properties facilitate a range of non-covalent interactions, allowing oxazole-containing molecules to bind to and modulate the activity of various biological targets.[1] Notably, derivatives of 2-alkyloxazoles have been identified as potent and selective enzyme inhibitors, such as those targeting PI4KIIIβ, which are involved in viral replication.[4]

The structure of this compound, featuring a long C13 alkyl chain, suggests a potential interaction with enzymes that process lipid substrates. Within the endocannabinoid system, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL) are critical serine hydrolases responsible for the degradation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[5][6] Inhibition of these enzymes has significant therapeutic potential for treating pain, inflammation, and neurological disorders.[5][7] Given the structural similarity of this compound to the endogenous substrates of FAAH and MGL, it represents a compelling candidate for investigation as an inhibitor of these key enzymes.

Potential Enzyme Targets and Mechanism of Action

Fatty Acid Amide Hydrolase (FAAH)

FAAH is an integral membrane enzyme that terminates the signaling of AEA and other fatty acid amides by hydrolyzing them to the corresponding fatty acid and ethanolamine.[8] Pharmacological inhibition of FAAH increases endogenous anandamide levels, leading to analgesic and anti-inflammatory effects without the psychotropic side effects of direct cannabinoid receptor agonists.[5]

Monoacylglycerol Lipase (MGL)

MGL is the primary enzyme responsible for the degradation of 2-AG, the most abundant endocannabinoid in the brain.[6] By hydrolyzing 2-AG into arachidonic acid and glycerol, MGL plays a crucial role in regulating endocannabinoid signaling and providing a precursor for pro-inflammatory prostaglandins.[9] Inhibition of MGL elevates 2-AG levels and reduces the production of arachidonic acid-derived inflammatory mediators, making it a promising strategy for treating neuroinflammation and pain.[7][10]

The long alkyl chain of this compound may allow it to access the hydrophobic active sites of FAAH and MGL. The oxazole ring could potentially interact with key residues within the catalytic domain, leading to competitive or non-competitive inhibition.

Experimental Protocols

The following protocols provide detailed methodologies for determining the inhibitory activity of this compound against FAAH and MGL.

General Considerations
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Subsequent dilutions should be made in the respective assay buffer, ensuring the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Controls: Include appropriate controls in each assay:

    • 100% Initial Activity (Vehicle Control): Contains the enzyme and the vehicle (e.g., DMSO) used to dissolve the test compound.

    • Background Control: Contains the assay buffer and substrate but no enzyme, to account for non-enzymatic substrate degradation.

    • Positive Control Inhibitor: A known inhibitor of the target enzyme (e.g., JZL195 for FAAH, JZL184 for MGL) to validate the assay.[11][12]

Protocol 1: Fluorometric FAAH Inhibition Assay

This assay measures the hydrolysis of a non-fluorescent substrate, such as AMC-arachidonoyl amide, to the highly fluorescent product 7-amino-4-methylcoumarin (AMC) by FAAH.[12][13] The reduction in the rate of fluorescence generation in the presence of this compound indicates inhibition.

Materials:

  • Human recombinant FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[12]

  • FAAH Substrate: AMC-arachidonoyl amide

  • This compound

  • Positive Control: JZL195[12]

  • 96-well black microplate

  • Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[13]

Procedure:

  • Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of this compound and the positive control in FAAH Assay Buffer.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of vehicle (e.g., DMSO).[12]

    • Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of vehicle.[12]

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the this compound dilution (or positive control).

  • Pre-incubation: Incubate the plate for 5 minutes at 37°C.[12]

  • Initiate Reaction: Add 10 µL of FAAH Substrate to all wells.[12]

  • Incubation and Measurement: Cover the plate and incubate for 30 minutes at 37°C.[12] Measure the fluorescence at Ex/Em = 340-360/450-465 nm.[13] Alternatively, for kinetic measurements, read the fluorescence every minute for 30 minutes.[12]

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of this compound using the following formula:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Fluorometric FAAH Inhibition Assay

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Buffer, Substrate, This compound) prep_plate Set up 96-well Plate (Controls & Inhibitor wells) prep_reagents->prep_plate pre_incubate Pre-incubate Plate (5 min, 37°C) prep_plate->pre_incubate add_substrate Initiate Reaction (Add FAAH Substrate) pre_incubate->add_substrate incubate_read Incubate & Read Fluorescence (30 min, 37°C) add_substrate->incubate_read calc_inhibition Calculate % Inhibition incubate_read->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50 Enzyme_Inhibition_Logic cluster_initial Initial Screening cluster_potency Potency Determination cluster_mechanism Mechanism of Action initial_screen Screen this compound against FAAH & MGL (Single high concentration) dose_response Generate Dose-Response Curve initial_screen->dose_response If active ic50 Calculate IC50 Value dose_response->ic50 kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk plot) ic50->kinetics If potent reversibility Determine Reversibility (e.g., Dialysis or rapid dilution) kinetics->reversibility

Caption: Logical progression for enzyme inhibitor characterization.

Data Presentation and Interpretation

The inhibitory potency of this compound should be quantified and compared to known inhibitors.

Table 1: Example Data Summary for Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compoundFAAHExperimental ValueTo be determined
JZL195 (Control)FAAHLiterature ValueCovalent, Irreversible
This compoundMGLExperimental ValueTo be determined
JZL184 (Control)MGLLiterature ValueCovalent, Irreversible

An IC50 value in the low micromolar to nanomolar range would suggest that this compound is a potent inhibitor worthy of further investigation. Subsequent kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and its reversibility.

Conclusion

This guide provides a comprehensive framework for the initial investigation of this compound as a potential enzyme inhibitor, with a focus on the therapeutically relevant targets FAAH and MGL. The provided protocols are robust and widely used in the field of drug discovery. By systematically applying these methodologies, researchers can effectively characterize the inhibitory profile of this compound and other novel oxazole derivatives, paving the way for the development of new therapeutic agents.

References

  • BenchChem. (n.d.). Measuring the Inhibition of Fatty Acid Amide Hydrolase (FAAH) by FAAH-IN-2: Application Notes and Protocols.
  • BenchChem. (n.d.). The Impact of Monoacylglycerol Lipase Inhibition on Arachidonic Acid Pathways: A Technical Guide.
  • Cayman Chemical. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Assay Kit.
  • Sigma-Aldrich. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric).
  • Bioorganic & Medicinal Chemistry Letters. (2014). 2-Alkyloxazoles as potent and selective PI4KIIIβ inhibitors demonstrating inhibition of HCV replication.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Frontiers in Pharmacology. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Springer Link. (2023). Assay of Monoacylglycerol Lipase Activity.
  • BenchChem. (n.d.). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Cayman Chemical. (n.d.). Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.
  • Abcam. (n.d.). Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100).
  • ResearchGate. (2025). Assay of Monoacylglycerol Lipase Activity | Request PDF.
  • Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
  • International Journal of Medical and Pharmaceutical Research. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives.

Sources

Application Note: A Strategic Approach to the Quantification of 2-Tridecanoyloxazole Using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Tridecanoyloxazole. Due to the molecule's significant lipophilicity, stemming from its long alkyl chain, a systematic approach to method development is essential. This note details a strategic workflow, from initial physicochemical assessment to a final, validated protocol. We present a reversed-phase HPLC (RP-HPLC) method that offers a practical starting point for researchers, scientists, and drug development professionals. The causality behind each experimental choice is explained, and the protocol is grounded in established chromatographic principles and regulatory expectations for analytical procedure validation.

Introduction and Analytical Challenge

This compound is a lipidic molecule characterized by a 13-carbon acyl chain attached to an oxazole ring. Such long-chain fatty acid amides are known to be biologically active, serving as bioregulators in various physiological processes[1]. Accurate quantification of these molecules is critical for understanding their function, metabolism, and potential therapeutic applications.

The primary analytical challenge in quantifying this compound is its predicted high lipophilicity (hydrophobicity). This property dictates its poor solubility in aqueous solutions and strong retention on non-polar stationary phases[2][3][4]. A successful HPLC method must overcome these challenges to achieve good peak shape, resolution, and reproducible quantification. This application note outlines a systematic process to develop such a method.

Foundational Principles: Reversed-Phase Chromatography

Reversed-phase HPLC (RP-HPLC) is the most suitable technique for analyzing non-polar or weakly polar compounds like this compound[5][6][7]. The fundamental principle involves a non-polar stationary phase (typically silica bonded with C8 or C18 alkyl chains) and a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile or methanol)[5][6][8].

In this system, hydrophobic molecules, like this compound, interact more strongly with the hydrophobic stationary phase.[5][6] Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and weakens the hydrophobic interactions, allowing the analyte to move through the column.[8]

Systematic Method Development

A logical, stepwise approach is crucial for efficiently developing a robust method. The following sections detail the selection and optimization of key chromatographic parameters.

Column Selection: Managing Strong Hydrophobic Interactions

Given the long C13 alkyl chain, the analyte will exhibit strong hydrophobic retention. A C18 (Octadecylsilane, ODS) column is the recommended starting point as it provides the maximal hydrophobic retention, which is necessary to resolve the analyte from potentially less-retained matrix components.

  • Rationale: While C8 columns are also used for hydrophobic molecules, a C18 phase ensures sufficient interaction to provide a good "retention window" for method optimization, especially when using a high-organic mobile phase.

  • Recommended Column Dimensions: A standard analytical column of 4.6 mm x 150 mm with 3.5 µm or 5 µm particles offers a good balance between efficiency, resolution, and backpressure.

Mobile Phase Optimization: The Key to Elution

The choice of mobile phase composition directly controls the retention time and peak shape of the analyte.

  • Organic Solvent Selection: Acetonitrile (ACN) is generally preferred over methanol for highly lipophilic compounds. Its lower viscosity results in lower backpressure, and it is often a stronger solvent, leading to shorter retention times.

  • Gradient Elution: An isocratic elution (constant mobile phase composition) is impractical for highly retained compounds like this compound, as it would require a very high organic percentage, potentially compromising the separation of early-eluting impurities. A gradient elution is therefore mandatory. A typical starting gradient would be to increase the concentration of acetonitrile over time, for example, from 60% to 95% ACN. This ensures that less retained compounds elute first, followed by the elution of the highly retained this compound as a sharp, well-defined peak.

  • Aqueous Phase: For this neutral molecule, buffered solutions are likely unnecessary. High-purity HPLC-grade water will suffice.

Detector Settings: Leveraging the Oxazole Moiety

The oxazole ring contains a conjugated π-system, which allows for detection by UV-Vis spectrophotometry.

  • Wavelength (λmax) Determination: While the exact UV maximum of this compound is not readily published, related oxazole and benzoxazole derivatives show significant absorbance in the range of 200-380 nm[9][10][11]. The parent oxazole ring has an absorbance maximum around 205 nm[12]. A preliminary scan of the analyte standard using a photodiode array (PDA) detector from 200 to 400 nm is the best practice to identify the λmax for maximum sensitivity. A starting wavelength of 210 nm is a reasonable choice if a PDA is unavailable.

Sample and Standard Preparation: Ensuring Solubility

Due to its lipophilic nature, this compound will be practically insoluble in water[13].

  • Solvent: A stock solution should be prepared in a strong organic solvent such as 100% Acetonitrile or Methanol. Long-chain fatty amides are generally soluble in such solvents[14][15].

  • Working Standards: Working standards should be prepared by diluting the stock solution with the mobile phase, ideally matching the initial composition of the HPLC gradient, to ensure peak shape is not distorted upon injection.

Proposed HPLC Protocol for Quantification

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific HPLC system and sample matrix.

Instrumentation and Materials
  • HPLC system with a binary pump, autosampler, column oven, and PDA or UV-Vis detector.

  • C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).

  • HPLC-grade Acetonitrile and Water.

  • This compound reference standard.

Chromatographic Conditions
ParameterRecommended SettingRationale
Mobile Phase A HPLC Grade WaterPolar component of the mobile phase.
Mobile Phase B Acetonitrile (ACN)Organic modifier for eluting the lipophilic analyte.
Column C18, 4.6 x 150 mm, 3.5 µmProvides strong hydrophobic retention necessary for the analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times and reduces viscosity.
Injection Vol. 10 µLA typical volume; can be adjusted based on concentration.
Detector UV/PDA at 210 nm (or determined λmax)The oxazole moiety allows for UV detection.
Gradient Program Time (min)% Mobile Phase B (ACN)
0.060
10.095
12.095
12.160
15.060
Step-by-Step Protocol
  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 100% ACN.

    • Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 60:40 ACN:Water mixture.

  • Sample Preparation:

    • Dissolve the sample containing this compound in ACN.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.

  • System Setup and Equilibration:

    • Set up the HPLC system according to the conditions in the table above.

    • Equilibrate the column with the initial mobile phase conditions (60% ACN) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis:

    • Inject the standards to generate a calibration curve.

    • Inject the prepared samples.

  • Data Processing:

    • Integrate the peak area corresponding to the retention time of this compound.

    • Quantify the amount in samples by interpolating their peak areas from the linear regression of the standard calibration curve.

Method Validation Strategy

Once the method is developed, it must be validated to ensure it is suitable for its intended purpose. Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[16][17][18][19]. Key parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Visual Workflow

The following diagram illustrates the logical flow of the HPLC method development and execution process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing node_standard Standard & Sample Preparation in ACN node_inject Inject Standards & Samples node_standard->node_inject node_mobile Mobile Phase Preparation node_setup Instrument Setup & Column Equilibration node_mobile->node_setup node_setup->node_inject node_run Execute Gradient Method node_inject->node_run node_acquire Data Acquisition (UV @ 210 nm) node_run->node_acquire node_process Peak Integration & Calibration node_acquire->node_process node_quant Quantification of Analyte node_process->node_quant

Caption: Workflow for this compound Quantification.

Conclusion

This application note provides a scientifically grounded and systematic strategy for developing a quantitative HPLC method for the highly lipophilic molecule this compound. By employing a C18 column with a water/acetonitrile gradient, reliable separation and quantification can be achieved. The provided protocol serves as an excellent starting point for researchers, which can be further optimized and validated according to established ICH guidelines to ensure data integrity and accuracy for research and quality control applications.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Chromatography Online. HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Available at: [Link]

  • PubMed Central (PMC). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Available at: [Link]

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Application Notes and Protocols for the Use of 2-Tridecanoyloxazole in Membrane Fluidity Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dynamic Nature of Biological Membranes

Biological membranes are not static structures; rather, they are dynamic, fluid mosaics of lipids and proteins that are in constant motion. This property, known as membrane fluidity, is crucial for a vast array of cellular processes, including signal transduction, ion transport, and membrane trafficking.[1][2] Membrane fluidity is largely determined by the composition of the lipid bilayer, including the length and saturation of fatty acid chains, the presence of cholesterol, and temperature.[2][3] The ability to accurately measure and understand changes in membrane fluidity is therefore of paramount importance in cell biology, pharmacology, and drug development.

Fluorescent probes have emerged as indispensable tools for investigating the biophysical properties of membranes.[4] These molecules can be introduced into lipid bilayers, and their subsequent fluorescence properties—such as intensity, emission wavelength, lifetime, and polarization—provide a readout of their local microenvironment.[4][5] This document provides a detailed guide to the use of 2-Tridecanoyloxazole, a lipophilic oxazole-based fluorescent probe, for the characterization of membrane fluidity in both model and cellular systems. Oxazole derivatives are known for their environmental sensitivity, making them valuable probes for studying cellular membranes.[6]

Principle of Operation: this compound as a Reporter of Membrane Order

While specific photophysical data for this compound is not extensively documented in current literature, its structure—a tridecanoyl (C13) lipid tail attached to an oxazole fluorophore—suggests its utility as a membrane probe. The long acyl chain anchors the molecule within the hydrophobic core of the lipid bilayer, while the oxazole headgroup is positioned to report on the local environment. The fluorescence properties of many oxazole derivatives are sensitive to the polarity and viscosity of their surroundings.[6]

Changes in membrane fluidity alter the rotational mobility of the embedded probe. In a more fluid, disordered membrane, the probe can rotate more freely, leading to a depolarization of its emitted fluorescence. Conversely, in a more rigid, ordered membrane, the probe's rotation is constrained, and the emitted fluorescence remains highly polarized. This principle is the basis for fluorescence anisotropy measurements.[7][8]

Additionally, for some environment-sensitive probes, changes in the hydration of the lipid headgroup region, which correlates with membrane fluidity, can cause a shift in the fluorescence emission spectrum. This property is exploited in Generalized Polarization (GP) measurements.

Experimental Workflows and Protocols

I. Preparation of Model Membranes (Liposomes)

Liposomes are artificially prepared vesicles made of a lipid bilayer and are an excellent model system for studying the biophysical properties of membranes in a controlled environment.

Protocol 1: Preparation of Unilamellar Liposomes by Extrusion

  • Lipid Film Formation:

    • Prepare a solution of your desired lipid composition (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC) in chloroform in a round-bottom flask.

    • Add this compound to the lipid solution at a molar ratio of 1:200 to 1:500 (probe:lipid).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, Tris buffer) by vortexing vigorously above the lipid phase transition temperature (Tm). This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of the lipid mixture.

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs).

II. Labeling of Live Cells

This compound, being lipophilic, is expected to readily incorporate into the plasma membrane of live cells.

Protocol 2: Staining of Live Cells

  • Cell Culture:

    • Culture cells to the desired confluency on a suitable imaging dish or in a suspension culture.

  • Probe Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a concentration of 1-5 mM.

  • Labeling:

    • Dilute the this compound stock solution in pre-warmed cell culture medium or buffer to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C.

  • Washing:

    • Gently wash the cells twice with pre-warmed culture medium or buffer to remove any unincorporated probe.

  • Imaging/Measurement:

    • Proceed immediately with fluorescence measurements.

Measurement of Membrane Fluidity

A. Fluorescence Anisotropy

Fluorescence anisotropy provides a measure of the rotational mobility of the fluorescent probe within the membrane.[7][8]

Protocol 3: Measurement of Steady-State Fluorescence Anisotropy

  • Instrument Setup:

    • Use a fluorometer equipped with polarizers in both the excitation and emission light paths.

    • Set the excitation and emission wavelengths appropriate for this compound. For many oxazole derivatives, excitation is in the UV range (e.g., ~350 nm) and emission is in the blue range (e.g., ~400-500 nm). These wavelengths should be empirically determined.

  • Measurement:

    • For each sample, measure the fluorescence intensity with the polarizers in four different orientations:

      • I_VV (Vertical excitation, Vertical emission)

      • I_VH (Vertical excitation, Horizontal emission)

      • I_HV (Horizontal excitation, Vertical emission)

      • I_HH (Horizontal excitation, Horizontal emission)

  • Calculation:

    • Calculate the G-factor (instrumental correction factor): G = I_HV / I_HH

    • Calculate the steady-state fluorescence anisotropy (r): r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

Data Interpretation:

  • High anisotropy (r) values indicate restricted rotational motion and a more ordered, less fluid membrane.

  • Low anisotropy (r) values indicate greater rotational freedom and a more fluid, disordered membrane.

B. Generalized Polarization (GP)

If this compound exhibits a shift in its emission spectrum in response to changes in membrane hydration (a proxy for fluidity), GP can be a powerful ratiometric measurement. This is a hallmark of probes like Laurdan.[9][10]

Protocol 4: Measurement of Generalized Polarization

  • Instrument Setup:

    • Use a fluorometer or a fluorescence microscope equipped with appropriate filters.

    • Set the excitation wavelength.

    • Measure the fluorescence intensity at two different emission wavelengths: one corresponding to the emission maximum in an ordered (gel) phase (I_blue) and one corresponding to the emission maximum in a disordered (liquid-crystalline) phase (I_red). These wavelengths must be determined experimentally for this compound.

  • Calculation:

    • Calculate the Generalized Polarization (GP) value: GP = (I_blue - I_red) / (I_blue + I_red)

Data Interpretation:

  • High GP values (approaching +1) indicate a more ordered, dehydrated membrane environment.

  • Low or negative GP values (approaching -1) indicate a more fluid, hydrated membrane environment.

Data Presentation and Visualization

Table 1: Expected Changes in Fluorescence Parameters with Membrane Fluidity

Experimental ConditionExpected Change in Membrane FluidityExpected Anisotropy (r)Expected GP
Increasing TemperatureIncreaseDecreaseDecrease
Addition of CholesterolDecrease (in fluid phase)IncreaseIncrease
Unsaturated LipidsIncreaseDecreaseDecrease
Saturated LipidsDecreaseIncreaseIncrease

Diagram 1: Experimental Workflow for Membrane Fluidity Measurement

Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis & Interpretation Liposome_Prep Protocol 1: Prepare Liposomes Anisotropy Protocol 3: Measure Anisotropy (r) Liposome_Prep->Anisotropy GP Protocol 4: Measure GP Liposome_Prep->GP Cell_Labeling Protocol 2: Label Live Cells Cell_Labeling->Anisotropy Cell_Labeling->GP Analyze_r Interpret 'r' value: High r = Low Fluidity Low r = High Fluidity Anisotropy->Analyze_r Analyze_GP Interpret GP value: High GP = Low Fluidity Low GP = High Fluidity GP->Analyze_GP End End Analyze_r->End Analyze_GP->End Start Start Start->Liposome_Prep Model System Start->Cell_Labeling Cellular System

Caption: Sensing mechanism of a lipophilic probe in different membrane phases.

Trustworthiness and Self-Validation

To ensure the reliability of results obtained with this compound, several controls are essential:

  • Probe Concentration: Use the lowest possible probe concentration that gives a sufficient signal-to-noise ratio to avoid artifacts from probe-probe interactions or membrane perturbation.

  • Temperature Control: Membrane fluidity is highly sensitive to temperature. [3]Ensure precise and stable temperature control during all measurements.

  • Positive and Negative Controls: When studying the effect of a compound on membrane fluidity, include controls with known fluidizing (e.g., benzyl alcohol) or rigidifying (e.g., cholesterol) agents.

  • Spectral Characterization: Before extensive use, characterize the excitation and emission spectra of this compound in solvents of varying polarity and in liposomes of known phase (gel and liquid-crystalline) to validate its environment-sensitive properties.

By adhering to these principles and protocols, researchers can confidently employ this compound as a valuable tool for elucidating the complex and dynamic nature of biological membranes.

References

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Application Notes & Protocols: In Vivo Administration of Lipid-Like Oxazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipid-like oxazole compounds represent a promising class of therapeutic agents, often characterized by significant lipophilicity and potent biological activity, including anti-inflammatory and antiproliferative effects[1][2]. However, their poor aqueous solubility presents a major hurdle for in vivo applications, necessitating advanced formulation strategies to enhance bioavailability and control biodistribution[3][4]. This guide provides a comprehensive framework for the formulation and in vivo administration of lipid-like oxazole compounds using lipid nanoparticle (LNP) technology. We detail step-by-step protocols for LNP formulation via microfluidic mixing, characterization, and subsequent in vivo administration in murine models through intravenous, intraperitoneal, and oral routes. The causality behind methodological choices is explained to empower researchers to adapt these protocols for specific experimental objectives, ensuring scientific rigor and reproducibility.

Introduction: The Rationale for LNP Formulation

Oxazole moieties are prevalent in numerous biologically active natural products and synthetic compounds[5][6]. When integrated into lipid-like structures, these compounds are often highly hydrophobic, making direct administration in aqueous physiological systems impractical. Lipid-based drug delivery systems (LBDDS) are an established strategy to overcome these challenges, improving solubility, stability, and bioavailability[3][7].

Among LBDDS, lipid nanoparticles (LNPs) have emerged as a clinically validated platform, most notably for nucleic acid delivery, but are equally adept at encapsulating small hydrophobic molecules[7][8]. Encapsulating a lipid-like oxazole compound within an LNP serves three primary purposes:

  • Enhanced Solubility and Stability: The lipid core of the nanoparticle provides a compatible environment for the hydrophobic drug, allowing for stable dispersion in aqueous buffers suitable for injection[9].

  • Controlled Biodistribution: The physicochemical properties of the LNP, such as size and surface chemistry (e.g., PEGylation), dictate its fate in vivo, allowing for passive targeting to tissues like the liver and spleen or prolonged circulation times[10][11].

  • Reduced Toxicity: By encapsulating the active compound, LNPs can alter its biodistribution away from sensitive organs, potentially reducing off-target toxicity and improving the therapeutic index[3][12][13].

This guide focuses on a standard LNP composition comprising an ionizable lipid, a helper phospholipid, cholesterol, and a PEG-lipid, which provides a robust and versatile starting point for formulation development.

LNP Formulation and Characterization

The foundation of any successful in vivo study is a well-characterized and reproducible formulation. Microfluidic mixing is the preferred method for LNP synthesis as it ensures rapid, controlled nanoprecipitation, resulting in homogenous particle populations with low polydispersity—a critical factor for consistent in vivo behavior[10][14].

Workflow for LNP Formulation

The following diagram outlines the general workflow for producing and validating LNPs encapsulating a lipid-like oxazole compound.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_assembly Nanoparticle Assembly cluster_purification Purification & Maturation cluster_qc Quality Control organic_phase Organic Phase 1. Dissolve Ionizable Lipid, Helper Lipid, Cholesterol, PEG-Lipid, and Oxazole Compound in Ethanol. mixing Microfluidic Mixing 3. Combine phases at a defined Flow Rate Ratio (e.g., 3:1 Aqueous:Organic). Rapid mixing triggers self-assembly. organic_phase->mixing aqueous_phase Aqueous Phase 2. Prepare Acidic Aqueous Buffer (e.g., Sodium Acetate, pH 4.0). aqueous_phase->mixing dialysis Dialysis / TFF 4. Dialyze against PBS (pH 7.4) to remove ethanol and raise pH, trapping the payload. mixing->dialysis concentration Concentration 5. Use centrifugal filters to achieve the desired final concentration. dialysis->concentration dls Size, PDI, Zeta Potential (Dynamic Light Scattering) concentration->dls Final Product ee Encapsulation Efficiency (HPLC or Spectroscopy) dls->ee sterility Sterile Filtration (0.22 µm filter) ee->sterility

Caption: Workflow for LNP formulation of lipid-like oxazole compounds.

Detailed Protocol: LNP Formulation

Materials:

  • Ionizable Lipid (e.g., DLin-MC3-DMA)

  • Helper Phospholipid (e.g., DSPC)

  • Cholesterol

  • PEG-Lipid (e.g., DMG-PEG 2000)

  • Lipid-like Oxazole Compound

  • 200 Proof Ethanol, Molecular Biology Grade

  • Sodium Acetate Buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Microfluidic Mixing System (e.g., NanoAssemblr™)

  • Dialysis Cassettes (e.g., 10 kDa MWCO) or Tangential Flow Filtration (TFF) system

  • Centrifugal Filters (e.g., 100 kDa MWCO)

Procedure:

  • Organic Phase Preparation: Dissolve the ionizable lipid, DSPC, cholesterol, PEG-lipid, and the lipid-like oxazole compound in 100% ethanol. The molar ratios of the lipid components must be optimized, but a common starting point is 50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)[15]. The concentration of the oxazole compound should be determined based on the desired final dose and drug-to-lipid ratio.

  • Aqueous Phase Preparation: Prepare the acidic aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0). The acidic pH ensures the ionizable lipid is protonated, facilitating encapsulation.

  • Microfluidic Mixing: Set up the microfluidic system according to the manufacturer's instructions. A typical flow rate ratio is 3:1 (Aqueous:Organic) with a total flow rate of 12 mL/min[16]. The rapid mixing causes a solvent shift that triggers the self-assembly of lipids into nanoparticles, entrapping the oxazole compound within the hydrophobic core.

  • Purification: Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) for at least 2 hours, with several buffer changes[10][16]. This step is critical for removing ethanol and neutralizing the pH, which deprotonates the ionizable lipid, effectively "trapping" the payload.

  • Concentration & Sterilization: Concentrate the purified LNPs to the target concentration using centrifugal filters. Perform final sterile filtration through a 0.22 µm syringe filter into a sterile, depyrogenated vial.

Essential Characterization

Before any in vivo use, the formulation must be rigorously characterized.

ParameterMethodTypical Target ValueRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nmSize influences biodistribution; particles >200 nm are more rapidly cleared by the MPS[17].
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Indicates a homogenous particle population, which is essential for reproducible in vivo results[18].
Zeta Potential Laser Doppler VelocimetryNear-neutral at pH 7.4A neutral surface charge reduces non-specific binding to blood components and prolongs circulation time[10].
Encapsulation Efficiency (%) HPLC / UV-Vis Spectroscopy> 90%Measures the percentage of the initial drug that is successfully entrapped within the LNPs.

Table 1: Key quality control parameters for LNP formulations intended for in vivo use.

In Vivo Administration Protocols

The choice of administration route is dictated by the therapeutic goal. It determines whether the compound's effect will be systemic or localized and profoundly impacts the pharmacokinetic profile[3][11]. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Comparative Overview of Administration Routes
FeatureIntravenous (IV)Intraperitoneal (IP)Oral Gavage (PO)
Delivery Type SystemicPrimarily regional, slow systemic absorptionLocal (GI tract), potential systemic absorption
Bioavailability 100% (by definition)Variable, often high but delayedLow to moderate, subject to GI degradation and first-pass metabolism[19]
Onset of Action RapidIntermediateSlow
Primary Accumulation Liver, Spleen, Lungs[10]Peritoneal cavity, diaphragm lymphaticsGastrointestinal tract[15][18]
Typical Dose Volume (Mouse) 100-200 µLUp to 500 µL100-300 µL
Common Applications Systemic diseases, gene delivery to the liver, cancer immunotherapyAbdominal tumors, localized inflammation, vaccine delivery[20]GI-tract diseases, drugs utilizing lymphatic uptake[21][22]

Table 2: Comparison of common in vivo administration routes for LNP formulations.

Protocol 1: Intravenous (IV) Tail Vein Injection

This route ensures immediate and complete systemic circulation, making it ideal for studying the systemic effects and pharmacokinetics of the oxazole compound.

Materials:

  • Formulated and characterized LNP suspension

  • Sterile 1x PBS for dilution

  • 29-31 gauge insulin syringes

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Preparation: Dilute the LNP stock solution with sterile PBS to the final desired dose in an injection volume of approximately 100 µL (or up to 10 mL/kg body weight)[14][23].

  • Animal Warming: Warm the mouse's tail using a heat lamp for 2-3 minutes to cause vasodilation of the lateral tail veins, making them easier to visualize and access.

  • Restraint: Place the mouse in an appropriate restrainer, exposing the tail.

  • Injection: Wipe the tail with 70% alcohol. Identify one of the lateral tail veins. Insert the needle, bevel facing up, into the vein at a shallow angle.

  • Administration: Slowly inject the 100 µL volume over 5-10 seconds[23]. Successful injection is indicated by the absence of a subcutaneous "bleb" and no resistance.

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 2: Intraperitoneal (IP) Injection

IP injection delivers the formulation into the peritoneal cavity. It is often used when a slower, more sustained systemic release is desired compared to IV, or for targeting tissues within the abdomen[20].

Materials:

  • Formulated and characterized LNP suspension

  • Sterile 1x PBS for dilution

  • 25-27 gauge needles and 1 mL syringes

Procedure:

  • Preparation: Prepare the dose in a final volume of 200-500 µL.

  • Restraint: Securely restrain the mouse by scruffing the neck and securing the tail, turning it over to expose the abdomen.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Tilt the mouse's head slightly downwards. Insert the needle at a 30-45 degree angle. Aspirate gently (pull back the plunger) to ensure no blood or urine is drawn, confirming you have not entered a vessel or the bladder.

  • Administration: Inject the solution smoothly into the peritoneal cavity.

  • Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for signs of distress.

Protocol 3: Oral Gavage (PO)

This method is used to administer the formulation directly into the stomach. It is essential for studying oral bioavailability and for therapies targeting the gastrointestinal tract[24].

Materials:

  • Formulated and characterized LNP suspension

  • Sterile water or PBS for dilution

  • 20-22 gauge animal feeding needles (gavage needles) with a ball tip

  • 1 mL syringe

Procedure:

  • Preparation: Prepare the dose in a final volume of 100-200 µL (typically 10 mL/kg)[15].

  • Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach, ensuring you do not pass the needle too far.

  • Restraint: Scruff the mouse firmly to immobilize its head and ensure its body is in a straight line to facilitate passage of the needle.

  • Administration: Gently insert the ball-tipped needle into the side of the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is felt or the mouse begins to struggle excessively, withdraw immediately to prevent tracheal insertion.

  • Delivery: Once the needle is in place, dispense the LNP suspension smoothly.

  • Post-Administration: Remove the needle gently along the same path it was inserted. Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate improper administration. It is common to fast mice for several hours before oral gavage to standardize stomach content[15][18].

Downstream Analysis: A Conceptual Framework

Successful administration is the first step. Subsequent analysis is required to determine the compound's fate and effect.

InVivo_Analysis_Workflow cluster_admin Administration cluster_analysis Post-Administration Analysis lnp Characterized LNP Formulation (Oxazole-Loaded) iv Intravenous (IV) lnp->iv Select Route ip Intraperitoneal (IP) lnp->ip Select Route po Oral Gavage (PO) lnp->po Select Route pk Pharmacokinetics (PK) - Blood sampling over time - Quantify compound (LC-MS) iv->pk bd Biodistribution (BD) - In Vivo Imaging (if labeled) - Tissue harvesting & homogenization - Quantify compound in organs iv->bd eff Efficacy / Pharmacodynamics - Assess therapeutic outcome - Biomarker analysis iv->eff tox Toxicity Assessment - Monitor animal weight & behavior - Histopathology of organs - Clinical chemistry iv->tox ip->pk ip->bd ip->eff ip->tox po->pk po->bd po->eff po->tox

Caption: General workflow for in vivo studies following LNP administration.

  • Pharmacokinetics (PK): Involves collecting blood samples at various time points post-administration to determine the concentration of the oxazole compound over time. This provides crucial data on clearance rates and half-life[11].

  • Biodistribution (BD): At the study endpoint, major organs (liver, spleen, kidneys, lungs, heart, brain, etc.) are harvested. The concentration of the compound in each organ is quantified to understand its tissue accumulation profile[9][25]. If the LNP contains a fluorescent label, in vivo imaging systems (IVIS) can provide real-time visualization of distribution[10][18].

  • Toxicity Assessment: Throughout the study, animals should be monitored for changes in weight, behavior, and general health. Post-mortem analysis can include histopathology of major organs and measurement of liver and kidney function markers in the blood to assess formulation safety[12][26].

Conclusion

The in vivo administration of lipid-like oxazole compounds is critically dependent on a robust formulation strategy to overcome inherent solubility and bioavailability challenges. Lipid nanoparticles provide a versatile and clinically relevant platform for this purpose. By following systematic protocols for formulation, characterization, and administration, researchers can generate reliable and reproducible data on the pharmacokinetics, efficacy, and safety of these novel therapeutic agents. The choice of administration route must be carefully considered and aligned with the scientific question, as it fundamentally dictates the biological fate and ultimate therapeutic potential of the encapsulated compound.

References

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Sources

Application Notes & Protocols: 2-Tridecanoyloxazole and Related α-Keto Oxazoles as Probes for Lipid Signaling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Lipid signaling pathways are fundamental to cellular communication, governing processes from neurotransmission to inflammation.[1][2] The endocannabinoid system (ECS), a key neuromodulatory and immunomodulatory network, relies on lipid messengers such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3][4] The cellular levels of these signaling lipids are tightly controlled by metabolic enzymes. Fatty Acid Amide Hydrolase (FAAH), a membrane-bound serine hydrolase, is the principal enzyme responsible for the degradation of AEA and other related N-acylethanolamines (NAEs).[5][6] Consequently, potent and selective inhibitors of FAAH are invaluable chemical tools for elevating endogenous levels of these lipids, enabling the study of their physiological roles with high temporal and spatial precision. This guide details the application of α-keto oxazole-based inhibitors, a class of compounds to which 2-tridecanoyloxazole belongs, as powerful research tools for the interrogation of FAAH-mediated lipid signaling pathways. We provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for researchers in cell biology, pharmacology, and drug development.

Introduction: Targeting Lipid Signaling via Enzyme Inhibition

The study of lipid signaling presents a unique challenge: many lipid messengers are produced "on-demand" from membrane precursors and have short half-lives.[7] Direct application of exogenous lipid agonists can bypass these regulatory dynamics, potentially leading to non-physiological responses. A more elegant approach is to modulate the activity of the enzymes that control the biosynthesis or degradation of these lipids.

FAAH represents a critical node in the endocannabinoid signaling pathway.[8] By hydrolyzing AEA into arachidonic acid and ethanolamine, it terminates AEA's signaling at cannabinoid receptors (CB1 and CB2) and other targets.[4][7] Inhibiting FAAH provides a mechanism to amplify and prolong the signaling of endogenously produced AEA, offering a more physiologically relevant method to probe the function of the AEA signaling axis.[5][9]

The α-keto oxazole scaffold has emerged as a premier chemotype for potent and reversible FAAH inhibition.[6][10] These compounds act as transition-state analogs, providing high affinity and, in many cases, excellent selectivity over other serine hydrolases in the proteome.[9] This guide will use this class of molecules as the reference tool for dissecting FAAH-regulated signaling events.

Mechanism of Action: Reversible Covalent Inhibition

Understanding the "why" behind an inhibitor's function is critical for experimental design. FAAH is a member of the amidase signature family of serine hydrolases, uniquely employing a Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[6] The catalytic process begins with the nucleophilic attack of the Ser241 hydroxyl group on the carbonyl carbon of the substrate amide bond.

α-Keto oxazole inhibitors exploit this mechanism. They act as "pseudo-substrates" where the highly electrophilic ketone carbonyl is presented to the active site.[8] Ser241 attacks this carbonyl, but instead of leading to hydrolysis, it forms a stable, yet reversible, tetrahedral hemiacetal intermediate.[6] This covalent modification effectively traps the enzyme in an inactive state, preventing it from processing its natural substrates like AEA. The reversibility of this interaction allows for washout experiments and provides a safety margin compared to irreversible inhibitors.

FAAH_Inhibition cluster_inhibition Inhibition Pathway cluster_hydrolysis Normal Hydrolysis Pathway (Blocked) FAAH_Active FAAH Active Site (Ser241-OH) TransitionState Tetrahedral Hemiacetal Intermediate (Inactive) FAAH_Active->TransitionState Nucleophilic Attack (Reversible) Products Arachidonic Acid + Ethanolamine FAAH_Active->Products Hydrolysis Inhibitor α-Keto Oxazole Inhibitor (R-C=O) Inhibitor->TransitionState TransitionState->FAAH_Active Dissociation AEA Anandamide (AEA) Substrate AEA->FAAH_Active Binding

Caption: Mechanism of reversible FAAH inhibition by an α-keto oxazole compound.

Core Application: Potentiating Endocannabinoid Signaling

The primary and most powerful application of an FAAH inhibitor like this compound is to selectively elevate the levels of endogenous FAAH substrates. This creates a window to study the downstream consequences of enhanced AEA, PEA, and OEA signaling.

By treating cells or organisms with the inhibitor, researchers can investigate:

  • CB1/CB2 Receptor-Mediated Events: Increased AEA can lead to enhanced activation of cannabinoid receptors, impacting neurotransmitter release, synaptic plasticity, and cell migration.[3][11]

  • TRPV1 Channel Activation: AEA is also an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, implicated in pain and inflammation.[12]

  • PPARα Signaling: Other NAEs, like OEA, are agonists for the nuclear receptor PPAR-α, which regulates lipid metabolism and satiety.[13]

This approach avoids the pitfalls of using exogenous agonists, which do not replicate the natural, localized production and release of endocannabinoids.

Endocannabinoid_Pathway cluster_cell Cellular Environment Membrane Membrane Phospholipids AEA Anandamide (AEA) (and other NAEs) Membrane->AEA Synthesis 'On-Demand' FAAH FAAH Enzyme AEA->FAAH Binds for Degradation Receptors CB1, CB2, TRPV1, PPARα Receptors AEA->Receptors Activates Degradation Inactive Products FAAH->Degradation Hydrolysis Inhibitor α-Keto Oxazole Inhibitor Inhibitor->FAAH INHIBITS Signal Downstream Cellular Response Receptors->Signal Transduces Signal

Caption: Overview of FAAH inhibition on the anandamide signaling pathway.

Experimental Protocols

Here we provide a series of validated, interconnected protocols to guide the user from initial compound validation to functional cellular assays.

Protocol 1: Biochemical Validation of FAAH Inhibition

Objective: To determine the potency (IC₅₀) of the α-keto oxazole inhibitor against FAAH in a cell-free system. This is the foundational step to confirm the tool works as expected on its isolated target.

Materials:

  • Purified recombinant human FAAH or cell lysates from FAAH-overexpressing cells (e.g., HEK293T).

  • FAAH assay buffer: 50 mM Tris-HCl, pH 9.0, 1 mM EDTA.

  • FAAH fluorogenic substrate (e.g., N-(4-pyridinylmethyl)-7-(1-piperidinyl)-2-oxo-2H-1-benzopyran-3-carboxamide).

  • α-Keto oxazole inhibitor stock solution (e.g., 10 mM in DMSO).

  • 96-well black microplate.

  • Fluorescence plate reader.

Procedure:

  • Prepare Inhibitor Dilutions: Serially dilute the inhibitor stock in FAAH assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Include a "vehicle only" (DMSO) control.

  • Enzyme Preparation: Dilute the FAAH enzyme preparation in ice-cold assay buffer to a working concentration.

  • Assay Reaction:

    • To each well of the 96-well plate, add 25 µL of the diluted inhibitor or vehicle.

    • Add 50 µL of the diluted FAAH enzyme preparation to each well.

    • Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the FAAH substrate (pre-warmed to 37°C).

  • Data Acquisition: Immediately begin reading the fluorescence signal (e.g., Ex/Em = 405/465 nm) every minute for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Results: Potent α-keto oxazole inhibitors typically exhibit IC₅₀ values in the low nanomolar to picomolar range.[10]

Compound Type Typical IC₅₀ Range for FAAH
α-Keto Oxazole (e.g., OL-135)1 - 20 nM[9]
Carbamate (e.g., URB597)4 - 10 nM[9]
Trifluoromethyl Ketone5 - 50 nM[10]
Protocol 2: Cellular Target Engagement using Activity-Based Protein Profiling (ABPP)

Objective: To confirm that the inhibitor engages with FAAH inside a living cell, validating its cell permeability and target specificity. This is a crucial step to bridge biochemical potency with cellular activity.

Materials:

  • A relevant cell line (e.g., Neuro2a, SH-SY5Y).

  • Complete cell culture medium.[14][15]

  • α-Keto oxazole inhibitor.

  • A broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • SDS-PAGE equipment and fluorescence gel scanner.

Procedure:

  • Cell Culture: Plate cells and grow to ~80-90% confluency.[16]

  • Inhibitor Treatment: Treat cells with varying concentrations of the α-keto oxazole inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours in serum-free media.

  • Probe Labeling: Add the FP-Rhodamine probe (e.g., 1 µM final concentration) to each well and incubate for 30 minutes at 37°C. This probe will covalently label the active site of accessible serine hydrolases.

  • Cell Lysis: Wash cells with cold PBS, then lyse the cells directly in the plate with lysis buffer.

  • Proteome Analysis:

    • Determine protein concentration (e.g., BCA assay).

    • Normalize protein amounts for each sample.

    • Separate proteins by SDS-PAGE.

  • Data Acquisition: Scan the gel using a fluorescence scanner (e.g., Rhodamine channel). The band corresponding to FAAH (~63 kDa) should show a dose-dependent decrease in fluorescence intensity in the inhibitor-treated lanes, as the inhibitor blocked the binding of the fluorescent probe.

ABPP_Workflow Start Culture Cells to 80% Confluency Treat Treat with α-Keto Oxazole Inhibitor (or Vehicle) Start->Treat Probe Add Fluorescent ABPP Probe (e.g., FP-Rhodamine) Treat->Probe Lyse Wash and Lyse Cells Probe->Lyse SDS Normalize Protein & Run SDS-PAGE Lyse->SDS Scan Fluorescence Gel Scan SDS->Scan Result Result: Decreased FAAH band intensity with inhibitor dose Scan->Result

Caption: Workflow for cellular target engagement via competitive ABPP.

Protocol 3: LC-MS/MS Quantification of Endogenous Anandamide

Objective: To directly measure the biochemical consequence of FAAH inhibition: the accumulation of endogenous anandamide in cells.

Materials:

  • Cell line, culture medium, and inhibitor.

  • Internal standard (e.g., AEA-d8).

  • Lipid extraction solvents (e.g., Methanol, Chloroform, Water).

  • LC-MS/MS system.

Procedure:

  • Cell Treatment: Culture cells in 6-well plates. Treat with the inhibitor at an effective concentration (e.g., 10x IC₅₀) for a desired time course (e.g., 1, 4, 8 hours).

  • Harvesting and Extraction:

    • Aspirate media, wash cells with ice-cold PBS.

    • Add 1 mL of ice-cold methanol containing the internal standard (AEA-d8).

    • Scrape cells and collect the suspension.

    • Perform a Bligh-Dyer or similar two-phase liquid-liquid extraction by adding chloroform and water.

    • Collect the lower organic phase containing the lipids.

  • Sample Preparation: Dry the organic phase under a stream of nitrogen. Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 90:10 Methanol:Water).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use an appropriate gradient to separate AEA from other lipids.

    • Use Multiple Reaction Monitoring (MRM) mode on the mass spectrometer to detect the specific parent-daughter ion transitions for AEA and the AEA-d8 internal standard.

  • Data Analysis: Quantify the amount of AEA in each sample by comparing the peak area ratio of endogenous AEA to the AEA-d8 internal standard against a standard curve. Normalize results to total protein or cell number.

Expected Results: Treatment with an effective FAAH inhibitor should lead to a significant, time-dependent increase in intracellular AEA levels, often greater than 10-fold over baseline.[9]

Treatment Condition Expected Fold-Change in AEA
Vehicle (DMSO)1x (Baseline)
α-Keto Oxazole (10x IC₅₀, 4h)> 10x

Concluding Remarks & Best Practices

The use of α-keto oxazole inhibitors of FAAH is a robust method for studying the biology of anandamide and related lipid amides. For successful and rigorous experimentation, researchers should adhere to the following principles:

  • Orthogonal Validation: Always pair functional assays with direct measurement of the biochemical outcome (i.e., measure AEA levels via LC-MS) and on-target activity (i.e., confirm FAAH engagement via ABPP).

  • Selectivity: While many α-keto oxazoles are highly selective for FAAH, it is prudent to consult the literature or perform selectivity profiling against other related enzymes, such as MAGL, ABHD6, or carboxylesterases, especially when interpreting whole-organism phenotypes.[9]

  • Controls are Key: Always include a vehicle control. For downstream signaling studies, the use of a CB1 antagonist (e.g., Rimonabant) is essential to confirm that the observed effects are mediated by this receptor. To dissect the roles of AEA versus 2-AG, comparative experiments using a selective MAGL inhibitor (e.g., JZL184) can be highly informative.[17][18]

By following these guidelines and protocols, researchers can confidently employ this compound and related compounds as precise tools to uncover the complex roles of lipid signaling pathways in health and disease.

References

  • Boger, D. L., et al. (2000). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 97(10), 5044-5049. [Link]

  • Bisogno, T., & Di Marzo, V. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. Expert Opinion on Therapeutic Patents, 30(2), 119-130. [Link]

  • Petrov, R. R., et al. (2017). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current Topics in Medicinal Chemistry, 17(14), 1621-1647. [Link]

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  • Moreau, F., et al. (2016). FAAH inhibitors in the limelight, but regrettably. Expert Opinion on Drug Safety, 15(5), 577-581. [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]

  • Nahas, Z. D., et al. (2024). The Interplay of Exogenous Cannabinoid Use on Anandamide and 2-Arachidonoylglycerol in Anxiety: Results from a Quasi-Experimental Ad Libitum Study. Cannabis and Cannabinoid Research. [Link]

  • Zamberletti, E., et al. (2019). Anandamide and 2-arachidonoylglycerol differentially modulate autistic-like traits in a genetic model of autism based on FMR1 deletion in rats. Molecular Autism, 10, 27. [Link]

  • Antoury, L., et al. (2024). Elevating levels of the endocannabinoid 2-arachidonoylglycerol blunts opioid reward but not analgesia. Science Advances, 10(49), eadq4779. [Link]

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  • Clapper, J. R., et al. (2010). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. British Journal of Pharmacology, 161(4), 772-785. [Link]

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Application Notes and Protocols for Biochemical Analysis of 2-Tridecanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-Tridecanoyloxazole

This compound is a synthetic molecule featuring a 1,3-oxazole heterocyclic ring attached to a tridecanoyl lipid chain. While the direct biological activity of this compound is not yet extensively documented in scientific literature, its structure provides compelling clues to its potential pharmacological relevance. The oxazole moiety is a key feature in numerous compounds with a broad spectrum of biological activities, including anti-inflammatory, antibiotic, and antiproliferative effects.[1][2][3][4] Furthermore, the long-chain acyl group is reminiscent of N-acylethanolamines (NAEs), a class of endogenous lipid signaling molecules that includes the endocannabinoid anandamide.[5][6][7]

NAEs are crucial modulators of various physiological processes, and their signaling is tightly regulated by metabolic enzymes.[5][8][9] Given the structural similarities, it is hypothesized that this compound may interact with key enzymes in NAE metabolic pathways, such as Fatty Acid Amide Hydrolase (FAAH), or that it may mimic the signaling functions of NAEs by interacting with their receptors, which are often G-protein coupled receptors (GPCRs).

This document provides detailed protocols for two distinct biochemical assays designed to investigate these hypothesized activities of this compound: an in vitro enzyme inhibition assay targeting FAAH and a cell-based functional assay to detect GPCR-mediated intracellular calcium mobilization. These protocols are designed for researchers, scientists, and drug development professionals seeking to characterize the biochemical activity of this and similar novel compounds.

Hypothesized Mechanisms of Action and Assay Principles

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

Causality: FAAH is the primary enzyme responsible for the degradation of anandamide and other bioactive NAEs.[10] By hydrolyzing these signaling lipids, FAAH terminates their biological effects. The structure of this compound, with its long acyl chain, suggests it could act as a competitive or non-competitive inhibitor of FAAH. Inhibition of FAAH would lead to an accumulation of endogenous NAEs, producing analgesic, anxiolytic, and anti-inflammatory effects.[11]

Assay Principle: A fluorometric assay can be employed to measure FAAH activity.[12][13] In this assay, a non-fluorescent FAAH substrate is hydrolyzed by the enzyme to release a highly fluorescent product.[10][11][14] The rate of fluorescence increase is directly proportional to FAAH activity. The potential inhibitory effect of this compound can be quantified by measuring the reduction in the rate of fluorescence generation in its presence.

G-Protein Coupled Receptor (GPCR) Activation and Calcium Mobilization

Causality: Many NAEs exert their effects by binding to and activating specific GPCRs, such as the cannabinoid receptors (CB1 and CB2). This activation initiates intracellular signaling cascades. One common downstream effect of GPCR activation is the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[15] this compound may act as an agonist for such a receptor.

Assay Principle: Intracellular calcium levels can be monitored using a fluorescent calcium indicator dye, such as Fluo-4 AM.[16][17][18][19] This membrane-permeable dye enters the cell and is cleaved by intracellular esterases, trapping it in the cytoplasm. Upon binding to calcium, its fluorescence intensity increases significantly.[15] By pre-loading cells with Fluo-4 AM and then introducing this compound, any resulting increase in fluorescence can be measured in real-time, indicating a mobilization of intracellular calcium.[16]

Experimental Protocols

Protocol 1: In Vitro Fluorometric Assay for FAAH Inhibition

This protocol details the steps to assess the inhibitory potential of this compound on FAAH activity using a commercially available fluorometric assay kit as a basis.

Materials:

  • Recombinant Human FAAH enzyme

  • FAAH Assay Buffer

  • FAAH Substrate (non-fluorescent)

  • FAAH Inhibitor (Positive Control, e.g., URB597)

  • This compound (Test Compound)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation/emission wavelengths of ~360/465 nm

Experimental Workflow:

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Reagents: - FAAH Enzyme Dilution - Substrate Solution - Compound Dilutions add_compounds Add to Wells: - Assay Buffer - Test Compound (this compound) - Positive/Negative Controls prep_reagents->add_compounds add_enzyme Add FAAH Enzyme (Pre-incubate with compound) add_compounds->add_enzyme add_substrate Initiate Reaction: Add FAAH Substrate add_enzyme->add_substrate measure_fluorescence Measure Fluorescence Kinetics (Ex/Em = 360/465 nm) add_substrate->measure_fluorescence analyze_data Calculate Reaction Rates Determine % Inhibition Generate IC50 Curve measure_fluorescence->analyze_data

Caption: Workflow for the in vitro FAAH inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in FAAH Assay Buffer. A typical starting concentration range would be from 100 µM down to 1 nM.

    • Prepare a working solution of the positive control inhibitor (e.g., URB597 at 10 µM).

    • Dilute the recombinant FAAH enzyme to the desired concentration in ice-cold FAAH Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Assay Plate Setup:

    • To a 96-well microplate, add the following to the respective wells:

      • Blank (No Enzyme): 50 µL Assay Buffer

      • Negative Control (100% Activity): 40 µL Assay Buffer + 10 µL Vehicle (e.g., DMSO)

      • Positive Control (Inhibition): 40 µL Assay Buffer + 10 µL Positive Control Inhibitor

      • Test Compound: 40 µL Assay Buffer + 10 µL of each this compound dilution

    • Add 50 µL of the diluted FAAH enzyme solution to the Negative Control, Positive Control, and Test Compound wells.

    • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate and Measure the Reaction:

    • Prepare the FAAH substrate solution according to the manufacturer's instructions.

    • Add 50 µL of the FAAH substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) every minute for 30-60 minutes in kinetic mode.

  • Data Analysis:

    • For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (V_test_compound - V_blank) / (V_negative_control - V_blank))

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data Summary:

ParameterRecommended Value
Plate Format96-well, black, clear-bottom
Final Well Volume150 µL
Incubation Temperature37°C
Pre-incubation Time15 minutes
Reaction Time30-60 minutes
Excitation Wavelength~360 nm
Emission Wavelength~465 nm
Data Acquisition ModeKinetic
Protocol 2: Cell-Based Intracellular Calcium Mobilization Assay

This protocol describes how to measure changes in intracellular calcium in response to this compound using the fluorescent indicator Fluo-4 AM.

Materials:

  • HEK293 cells (or another suitable cell line)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Fluo-4 AM, DMSO stock solution

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound (Test Compound)

  • Positive Control Agonist (e.g., ATP for P2Y receptors on HEK293 cells)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader with fluidics injection capabilities (e.g., FlexStation) or a fluorescence microscope.

Signaling Pathway and Assay Workflow:

Calcium_Mobilization_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_workflow Assay Workflow ligand This compound receptor GPCR ligand->receptor binds g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er binds to IP3 Receptor ca_release Ca²⁺ Release er->ca_release plate_cells Plate Cells in 96-well Plate load_dye Load Cells with Fluo-4 AM plate_cells->load_dye wash_cells Wash to Remove Excess Dye load_dye->wash_cells add_compound Add this compound wash_cells->add_compound measure_fluorescence Measure Fluorescence (Ex/Em = 490/525 nm) add_compound->measure_fluorescence

Caption: Hypothetical GPCR signaling and calcium assay workflow.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. For a final concentration of 4 µM, mix 4 µL of 1 mM Fluo-4 AM stock with 4 µL of 20% Pluronic F-127 in 1 mL of HBSS.

    • Aspirate the culture medium from the cells and wash once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by 15 minutes at room temperature, protected from light.

  • Compound Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound and the positive control agonist (e.g., ATP) in HBSS at 2x the final desired concentration.

    • After incubation, gently wash the cells twice with 100 µL of HBSS, leaving 100 µL of HBSS in each well after the final wash.

    • Place the cell plate into the fluorescence microplate reader.

    • Set the instrument to measure fluorescence (Excitation: ~490 nm, Emission: ~525 nm) every second for a total of 120 seconds.

    • Establish a baseline reading for 15-20 seconds.

    • The instrument's fluidics system should then automatically inject 100 µL of the 2x compound dilutions into the appropriate wells.

    • Continue recording the fluorescence for the remainder of the time.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence intensity.

    • Plot the fluorescence response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that elicits a half-maximal response).

Quantitative Data Summary:

ParameterRecommended Value
Cell LineHEK293
Seeding Density40,000 - 80,000 cells/well
Fluo-4 AM Concentration2-5 µM
Dye Loading Time45-60 min at 37°C, 15 min at RT
Excitation Wavelength~490 nm
Emission Wavelength~525 nm
Data AcquisitionKinetic, ~1 reading/second
Compound AdditionAutomated injection at ~20 seconds

Conclusion and Future Directions

The protocols outlined in this application note provide a robust starting point for characterizing the biochemical activity of the novel compound this compound. By investigating its potential to inhibit FAAH and to induce intracellular calcium signaling, researchers can begin to elucidate its mechanism of action and therapeutic potential. Positive results in these assays would warrant further investigation, including determination of the mode of enzyme inhibition, identification of the specific GPCR target, and assessment of downstream signaling events. These foundational biochemical assays are critical first steps in the journey of drug discovery and development.

References

  • Elanco. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Retrieved from [Link]

  • BioVision. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Cangelucci, B., et al. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2576, 249-260. Retrieved from [Link]

  • Allied Academies. (2018). Biological Importance of Oxazoles. Journal of Chemistry and Applied Chemical Engineering. Retrieved from [Link]

  • Tanaka, T., et al. (2023). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences, 24(13), 10887. Retrieved from [Link]

  • Kumar, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Schmid, H. H. (2000). Pathways and mechanisms of N-acylethanolamine biosynthesis: can anandamide be generated selectively? Chemistry and Physics of Lipids, 108(1-2), 71-87. Retrieved from [Link]

  • Wang, X., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

  • Ansari, M. F., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Arabian Journal of Chemistry, 12(8), 2036-2056. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Acylethanolamine. Retrieved from [Link]

  • JoVE. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments. Retrieved from [Link]

  • Nanobles. (2023). Understanding N-Acylethanolamines (NAEs) and Their Role in Our Endocannabinoid System, The Master Regulator. Retrieved from [Link]

  • Tsuboi, K., et al. (2013). Metabolism of endocannabinoids and related N-acylethanolamines: Canonical and alternative pathways. FEBS Journal, 280(9), 1939-1955. Retrieved from [Link]

  • Agilent. (2023). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: 2-Tridecanoyloxazole Synthesis and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 2-Tridecanoyloxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis and purification of this and related long-chain 2-acyloxazoles.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, focusing on common synthetic routes and purification challenges.

Problem 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound, but I am consistently obtaining low yields or no desired product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the chosen synthetic route, reagent quality, and reaction conditions. Common methods for synthesizing 2-acyloxazoles include the reaction of an oxazole organometallic species with an acylating agent or the cyclization of an appropriate precursor.[1][2]

Potential Causes & Troubleshooting Steps:

  • Inactive Organometallic Reagent: If using a method involving a 2-magnesiated or 2-lithiated oxazole, the Grignard or organolithium reagent may not have formed efficiently or may have decomposed.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried to exclude moisture.

      • Use freshly distilled, anhydrous solvents.

      • Confirm the activity of your Grignard or organolithium reagent through titration (e.g., with N-benzylbenzamide).

      • Consider in situ generation of the organometallic species and immediate use. A successful approach has been the treatment of oxazole with i-PrMgCl to generate the 2-Grignard reagent.[1]

  • Poor Quality Acylating Agent: The tridecanoyl chloride or other acylating agent may have degraded due to hydrolysis.

    • Troubleshooting:

      • Use freshly opened or distilled tridecanoyl chloride.

      • Consider using a Weinreb amide of tridecanoic acid, as these are often more stable and react cleanly with organometallic reagents to provide 2-acyl oxazoles in good to high yields.[1]

  • Inappropriate Reaction Temperature: The reaction temperature may be too high or too low, leading to side reactions or slow reaction rates.

    • Troubleshooting:

      • For the formation of the organometallic reagent, low temperatures (e.g., -78 °C to 0 °C) are often crucial.

      • The acylation step may require warming to room temperature, but this should be done gradually. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Side Reactions: The highly reactive C2 position of the oxazole ring can be susceptible to deprotonation and ring-opening, especially with strong bases.[3][4]

    • Troubleshooting:

      • Use a less nucleophilic base if possible.

      • Employ a transmetalation strategy, for instance, from a lithiate to a zincate, which can be less reactive and more selective.[1]

Experimental Workflow: Synthesis via a 2-Magnesiated Oxazole

cluster_synthesis Synthesis of this compound start Start: Dry Glassware & Anhydrous Solvent oxazole Oxazole in Anhydrous THF start->oxazole formation Formation of 2-Magnesiooxazole (0°C to rt) oxazole->formation grignard i-PrMgCl grignard->formation acylation Acylation Reaction (-78°C to rt) formation->acylation weinreb Tridecanoyl Weinreb Amide weinreb->acylation workup Aqueous Workup (e.g., sat. aq. NH4Cl) acylation->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purification extraction->purification product This compound purification->product

Caption: Workflow for this compound synthesis.

Problem 2: Difficulty in Purifying this compound

Question: My reaction seems to have worked, but I am struggling to purify the final product. What are the best methods for purifying a long-chain 2-acyloxazole like this compound?

Answer: The long, nonpolar tridecanoyl chain can make purification challenging, as the product may have similar polarity to nonpolar byproducts and starting materials.

Potential Causes & Troubleshooting Steps:

  • Co-elution during Column Chromatography: The product may co-elute with impurities on silica gel.

    • Troubleshooting:

      • Solvent System Optimization: Use a gradient elution, starting with a very nonpolar eluent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate or dichloromethane.[5] Monitor fractions carefully by TLC.

      • Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina or reversed-phase silica gel.[5]

      • Filtration through a Plug of Silica: For removing highly polar or baseline impurities, a quick filtration through a short plug of silica gel can be effective.[1]

  • Product is an Oil or Low-Melting Solid: This can make recrystallization difficult.

    • Troubleshooting:

      • Recrystallization Solvent Screening: Test a variety of solvent systems. A binary solvent system (one in which the compound is soluble and one in which it is sparingly soluble) is often effective.

      • Trituration: If recrystallization is not feasible, trituration with a nonpolar solvent like hexanes can help to remove nonpolar impurities, potentially inducing crystallization of the product.

  • Thermal Instability: Prolonged heating during solvent removal or distillation can lead to decomposition.

    • Troubleshooting:

      • Rotary Evaporation at Reduced Temperature: Remove solvents under reduced pressure at a moderate temperature.

      • High Vacuum: Use a high vacuum pump to remove residual high-boiling solvents at room temperature.

      • Avoid Distillation if Possible: Given the long alkyl chain, distillation may require high temperatures. Chromatography is generally a milder purification method.

Purification Workflow

cluster_purification Purification of this compound crude Crude Reaction Mixture extraction Aqueous Workup & Extraction crude->extraction concentration Concentration under Reduced Pressure extraction->concentration chromatography Silica Gel Column Chromatography (Gradient Elution) concentration->chromatography tlc TLC Analysis of Fractions chromatography->tlc combine Combine Pure Fractions tlc->combine final_concentration Final Concentration & Drying combine->final_concentration pure_product Pure this compound final_concentration->pure_product

Caption: General purification workflow for this compound.

Problem 3: Product Instability and Decomposition

Question: I have successfully synthesized and purified this compound, but it seems to be decomposing upon storage or during analysis. What could be the cause?

Answer: 2-Acyloxazoles can be susceptible to hydrolysis, particularly under acidic or basic conditions. The oxazole ring itself can also undergo cleavage under certain nucleophilic conditions.[3][6]

Potential Causes & Troubleshooting Steps:

  • Hydrolysis of the Acyl Group: The ketone-like carbonyl group can be susceptible to nucleophilic attack by water, leading to the formation of tridecanoic acid and 2-hydroxyoxazole. This is more likely if acidic or basic impurities are present.

    • Troubleshooting:

      • Ensure the final product is free of acidic or basic residues from the workup. A wash with a dilute bicarbonate solution followed by a water wash during extraction can help remove acid, while a dilute acid wash can remove bases.[5]

      • Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20 °C) to minimize contact with atmospheric moisture.

  • Ring Opening of the Oxazole Moiety: Strong nucleophiles can attack the C2 position, leading to ring cleavage.[3][4] While less common under typical storage conditions, it's a possibility if reactive impurities are present.

    • Troubleshooting:

      • Thorough purification is key to removing any reactive species.

      • Avoid storing the compound in protic solvents for extended periods.

Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)Minimizes oxidation and contact with moisture.
Temperature -20 °C or lowerSlows down potential decomposition pathways.
Form Neat (solvent-free) solid or oilAvoids potential reactions with solvent impurities.
Container Tightly sealed amber glass vialProtects from light and atmospheric exposure.

II. Frequently Asked Questions (FAQs)

Q1: What are the most reliable synthetic methods for preparing 2-acyloxazoles?

A1: One of the most successful and high-yielding methods involves the reaction of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a Weinreb amide.[1] This approach often provides cleaner reactions and better yields compared to using more reactive acyl chlorides. Another established method involves the transmetalation of a 2-lithiooxazole to a zincate, followed by reaction with an acyl chloride in the presence of a copper catalyst.[1]

Q2: How can I monitor the progress of my this compound synthesis?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting materials, intermediates, and the final product. The product, being a ketone, can often be visualized with a potassium permanganate stain.

Q3: What are the characteristic spectroscopic signatures I should look for to confirm the identity of this compound?

A3:

  • ¹H NMR: You should expect to see signals corresponding to the protons on the oxazole ring (typically in the aromatic region, ~7-8 ppm), and the characteristic signals of the long tridecanoyl alkyl chain, including a triplet for the alpha-methylene group adjacent to the carbonyl.

  • ¹³C NMR: Look for the carbonyl carbon of the ketone (typically >180 ppm) and the carbons of the oxazole ring.[1]

  • IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone (around 1680-1700 cm⁻¹) and characteristic bands for the C=N and C-O stretches of the oxazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of this compound should be observed.

Q4: Can I use a different long-chain acyl group instead of tridecanoyl?

A4: Yes, the methods described are generally applicable to the synthesis of other long-chain 2-acyloxazoles.[7][8] However, the purification strategy may need to be adjusted based on the physical properties (e.g., crystallinity, polarity) of the specific analogue.

Q5: Are there any specific safety precautions I should take during the synthesis?

A5: Standard laboratory safety procedures should be followed. Organolithium and Grignard reagents are pyrophoric and react violently with water. Acyl chlorides are corrosive and lachrymatory. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

III. References

  • Vantourout, J. C., et al. (2016). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 81(15), 6547–6558. Available from: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]

  • Palmer, D. C. (2008). Synthesis and Reactions of Oxazoles. In Comprehensive Heterocyclic Chemistry III (Vol. 4, pp. 375-495). Elsevier. Available from: [Link]

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Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Alkyloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-alkyloxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of oxazole synthesis. As your dedicated application scientist, I will guide you through the causal relationships in experimental design, ensuring each protocol is a self-validating system for robust and reproducible results.

Introduction to 2-Alkyloxazole Synthesis

The oxazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of natural products and pharmaceutical agents.[1] The synthesis of 2-alkyloxazoles, a key subclass, can be approached through several classical and modern methodologies. This guide will focus on the most prevalent and versatile methods: the Robinson-Gabriel Synthesis, the Van Leusen Oxazole Synthesis, and the Cornforth Rearrangement, providing practical guidance to optimize your reaction conditions and overcome common synthetic hurdles.

Core Synthetic Methodologies: A Deep Dive

The Robinson-Gabriel Synthesis

This classical method involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[2][3] It is a robust and widely applicable method, particularly for the synthesis of 2,5-disubstituted oxazoles.[4]

Mechanism of Action: The reaction proceeds via the activation of the ketone by a dehydrating agent, followed by nucleophilic attack from the amide oxygen to form a cyclic intermediate. Subsequent dehydration yields the aromatic oxazole ring.

A general procedure for the Robinson-Gabriel synthesis of 2-methyloxazole from N-(2-oxopropyl)acetamide is as follows:[5]

  • Reaction Setup: In a round-bottom flask, place N-(2-oxopropyl)acetamide (1 equivalent).

  • Dehydration: Carefully add a dehydrating agent, such as polyphosphoric acid (PPA) (approximately 10-20 times the weight of the substrate) or concentrated sulfuric acid.

  • Heating: Heat the mixture to 140-160°C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and carefully pour it into ice water.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.[2]

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a highly versatile method for the synthesis of oxazoles, particularly 5-substituted derivatives, from aldehydes and tosylmethyl isocyanide (TosMIC). T[6]his reaction is prized for its mild conditions and broad substrate scope.

[7]Mechanism of Action: The reaction is initiated by the deprotonation of TosMIC by a base, forming a nucleophilic carbanion. This anion then attacks the aldehyde carbonyl, leading to a cyclization and subsequent elimination of the tosyl group to afford the oxazole.

[8]##### Experimental Protocol: General Procedure

A typical procedure for the Van Leusen oxazole synthesis is as follows:

[9]1. Reaction Setup: In a suitable solvent (e.g., methanol, THF), combine the aldehyde (1.0 equivalent) and TosMIC (1.1 equivalents). 2. Base Addition: Add a base, such as potassium carbonate (K₂CO₃, 2.5 equivalents). 3. Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the progress by TLC. 4. Work-up: Once the reaction is complete, remove the solvent under reduced pressure. 5. Extraction: Partition the residue between water and an organic solvent (e.g., diethyl ether). 6. Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is typically purified by column chromatography.

[10]Workflow for Van Leusen Oxazole Synthesis

VanLeusen cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents cluster_product Product Aldehyde Aldehyde Condensation Base-mediated Condensation Aldehyde->Condensation TosMIC TosMIC TosMIC->Condensation Oxazole 5-Substituted Oxazole Condensation->Oxazole Base Base (e.g., K₂CO₃) Base->Condensation

Caption: Van Leusen Oxazole Synthesis Workflow.

The Cornforth Rearrangement

The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles, where the acyl group at the 4-position and the substituent at the 5-position exchange places. T[11]his reaction is particularly useful for the synthesis of otherwise difficult-to-access oxazole isomers.

Mechanism of Action: The rearrangement proceeds through a thermal pericyclic ring-opening to form a nitrile ylide intermediate, which then undergoes a-s[5][5]igmatropic rearrangement and subsequent cyclization to yield the rearranged oxazole.

[11]##### Experimental Protocol: General Procedure

A general protocol for the Cornforth rearrangement is as follows:

  • Reaction Setup: Dissolve the 4-acyloxazole in a high-boiling point, inert solvent (e.g., xylenes, diphenyl ether).

  • Heating: Heat the solution to a high temperature (typically 150-250°C) and monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Troubleshooting and Optimization

This section addresses common issues encountered during the synthesis of 2-alkyloxazoles and provides actionable solutions.

Problem 1: Low or No Yield

Potential Causes & Solutions

CauseRobinson-Gabriel SynthesisVan Leusen Oxazole SynthesisGeneral Recommendations
Ineffective Dehydrating Agent Use freshly opened or distilled dehydrating agents. Consider alternative agents like PPA, SOCl₂, or triflic anhydride.[3][4] N/AEnsure all reagents are of high purity and anhydrous where necessary.
Poor Quality Starting Materials Ensure the 2-acylamino-ketone is pure and dry. Impurities can inhibit the cyclization.Aldehyde may be oxidized to the corresponding carboxylic acid. Purify by distillation or chromatography if necessary. Ensure TosMIC is fresh and has been stored properly.Characterize all starting materials by NMR and melting point before use.
Suboptimal Reaction Temperature The reaction may require higher temperatures for efficient cyclization. Incrementally increase the temperature and monitor by TLC.Some reactions may require heating to reflux. For sensitive substrates, lower temperatures may be necessary to prevent decomposition.Systematically screen a range of temperatures to find the optimum for your specific substrate.
Insufficient Reaction Time Monitor the reaction progress closely by TLC to ensure it has gone to completion.Extend the reaction time if starting material is still present.Use TLC or LC-MS to monitor the reaction kinetics and determine the optimal reaction time.
Problem 2: Formation of Side Products

Common Side Products & Prevention Strategies

Side ProductSynthetic MethodCausePrevention Strategy
Polymerization of Starting Materials Robinson-GabrielHighly acidic conditions and high temperatures can promote polymerization.Add the 2-acylamino-ketone slowly to the pre-heated dehydrating agent. Consider using a milder dehydrating agent.
Formation of Oxazoline Van LeusenIncomplete elimination of the tosyl group.Ensure a sufficient amount of a strong enough base is used. Increase reaction temperature or time if necessary.
Formation of Furoxans Van Leusen (from nitrile oxide intermediates in related syntheses)Dimerization of nitrile oxide intermediates.Generate the nitrile oxide in situ and ensure the other reactant is readily available. Slow addition of the nitrile oxide precursor can minimize dimerization.
Rearranged Products CornforthThe thermodynamic stability of the product and intermediate ylide.The reaction is thermally controlled; careful temperature management is crucial. The electronic nature of the substituents can influence the rearrangement equilibrium.
Problem 3: Difficulty in Product Purification

Purification Strategies

IssueRecommended Purification TechniqueDetails
Removal of Acidic Byproducts (e.g., p-toluenesulfinic acid from Van Leusen) Aqueous Work-upWash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
Separation of Structurally Similar Isomers Column ChromatographyUse a high-resolution silica gel and carefully optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.
Removal of Unreacted Aldehyde (Van Leusen) Bisulfite Adduct FormationWash the crude reaction mixture with a saturated sodium bisulfite solution to form a water-soluble adduct with the unreacted aldehyde.
General Purification RecrystallizationIf the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.

Comparative Analysis of Synthetic Methods

FeatureRobinson-Gabriel SynthesisVan Leusen Oxazole SynthesisCornforth Rearrangement
Substrate Scope Broad, especially for 2,5-disubstituted oxazoles.[4] Excellent for 5-substituted oxazoles from aldehydes.[7] Specific for the rearrangement of 4-acyloxazoles.
Reaction Conditions Often harsh (strong acids, high temperatures).Generally mild (basic conditions, room temperature to reflux).Requires high temperatures for thermal rearrangement.
Key Reagents 2-Acylamino-ketone, dehydrating agent.Aldehyde, TosMIC, base.4-Acyloxazole.
Advantages Well-established, reliable for certain substitution patterns.Mild conditions, high functional group tolerance, good yields.Access to unique regioisomers.
Disadvantages Harsh conditions can limit functional group tolerance.[7] TosMIC can be moisture-sensitive; removal of tosyl byproducts.Limited to rearrangement of specific precursors; high temperatures required.

Frequently Asked Questions (FAQs)

Q1: Which method is best for synthesizing a 2,4,5-trisubstituted oxazole?

A1: The Robinson-Gabriel synthesis is a versatile method for producing trisubstituted oxazoles. A[4]dditionally, modifications of the Van Leusen reaction, such as a one-pot procedure using aldehydes and aliphatic halides in ionic liquids, can also yield 4,5-disubstituted oxazoles which can be further functionalized at the 2-position.

[12]Q2: Can I use aliphatic aldehydes in the Van Leusen reaction?

A2: Yes, the Van Leusen reaction is compatible with aliphatic aldehydes, although they may sometimes give lower yields or require longer reaction times compared to aromatic aldehydes.

[8]Q3: How can I improve the regioselectivity in my oxazole synthesis?

A3: Regioselectivity can be a challenge, particularly in syntheses involving unsymmetrical precursors. In such cases, modifying reaction conditions such as solvent polarity and temperature can influence the outcome. For certain reactions, the use of specific catalysts or directing groups on the substrates can provide better regiochemical control.

[13][12]Q4: My oxazole product appears to be unstable during work-up or purification. What should I do?

A4: The oxazole ring can be sensitive to strong acids and bases. I[4]f you suspect product degradation, use milder work-up conditions. For example, use a weaker base for neutralization or avoid prolonged exposure to acidic conditions. For purification, consider using neutral alumina for chromatography instead of silica gel if your compound is acid-sensitive.

Q5: Are there any "green" or more environmentally friendly approaches to oxazole synthesis?

A5: Yes, there is growing interest in developing greener synthetic methods. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, employing ionic liquids as recyclable reaction media, and developing catalytic systems that operate under milder conditions.

[7]### References

  • Benchchem. (2025). An In-Depth Technical Guide to 2-Methyloxazole: Structure, Properties, and Synthesis.

  • Benchchem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.

  • Benchchem. (2025). A Technical Guide to the Discovery and Synthesis of 2-Methyloxazole.

  • Benchchem. (2025). Application Notes and Protocols for Oxazole Ring Formation.

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.

  • Joshi, S., & Choudhary, A. N. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(5), 825-836.

  • Beilstein Journal of Organic Chemistry. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors.

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.

  • Wikipedia. (n.d.). Van Leusen reaction.

  • Indian Journal of Pharmaceutical Sciences. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

  • ResearchGate. (n.d.). Chart showing effect of (a) solvent and (b) catalyst amount on product yields.

  • Beilstein Journal of Organic Chemistry. (2023). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors.

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.

  • ResearchGate. (n.d.). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement.

  • Benchchem. (2025). 2-Methyloxazole: A Versatile Heterocyclic Building Block in Organic Chemistry.

  • CUTM Courseware. (n.d.). Oxazole.pdf.

  • Taylor & Francis Online. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

  • PubMed. (2011). Synthesis of 5-acetyloxazoles and 1,2-diketones from β-alkoxy-β-ketoenamides and their subsequent transformations.

  • University of Alberta. (n.d.). Column chromatography.

  • ResearchGate. (n.d.). Effect of various solvents on the reaction time and yield.

  • Benchchem. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review.

  • Wikipedia. (n.d.). Cornforth rearrangement.

  • Journal of the Chemical Society (Resumed). (1947). A new synthesis of oxazoles and iminazoles including its application to the preparation of oxazole.

  • University of Colorado Boulder. (n.d.). Column Chromatography.

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  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?.

  • ResearchGate. (n.d.). Synthesis of (α‐substituted) β‐keto amides and racemic β‐hydroxy amides.

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Technical Support Center: A Guide to Preventing Degradation of 2-Tridecanoyloxazole in Experimental Setups

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Tridecanoyloxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound throughout experimental workflows. By understanding its stability profile and adopting best practices, you can ensure the reliability and reproducibility of your results.

Section 1: Core Principles of this compound Stability

The structure of this compound, featuring a long acyl chain attached to an oxazole ring, presents specific stability challenges.[1] The oxazole ring, while aromatic, is an electron-deficient heterocycle susceptible to several degradation pathways. The C2 position, where the tridecanoyl group is attached, is the most electron-deficient and a primary site for nucleophilic attack that can initiate ring cleavage.[2] Understanding these vulnerabilities is the first step toward prevention.

Key Degradation Pathways

The primary mechanisms of degradation for this compound are hydrolysis, oxidation, and photolysis. Each pathway is driven by specific environmental factors that can be controlled in a laboratory setting.

  • Hydrolysis: The oxazole ring can undergo cleavage through both acid and base-catalyzed hydrolysis.[3] This reaction breaks open the ring, typically forming an alpha-acylamino ketone.[3] The presence of water in solvents or aqueous buffers is the primary risk factor. The reaction is accelerated at non-neutral pH.[4]

  • Oxidation: The oxazole ring is susceptible to oxidative cleavage by strong oxidizing agents or, more commonly in a lab setting, by dissolved molecular oxygen in solvents.[2][3][5] This process can be catalyzed by trace metal impurities. Working under an inert atmosphere and using de-gassed solvents can mitigate this risk.[3]

  • Photolysis: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions in the oxazole ring, leading to rearrangement or the formation of various oxidation products.[3][5][6] This is a critical consideration for both storage and during experimental procedures.

Start Inconsistent or Non-Reproducible Results CheckDeg Is compound integrity a potential cause? Start->CheckDeg RunStab Perform Stability Check: - Analyze starting material via HPLC - Incubate in experimental conditions - Re-analyze at time points (See Protocol 4.2) CheckDeg->RunStab Yes Other Investigate other causes: - Reagent quality - Pipetting errors - Instrument calibration CheckDeg->Other No DegObs Degradation Observed? RunStab->DegObs NoDeg Compound is Stable. Investigate other experimental variables (e.g., reagents, technique, instrumentation). DegObs->NoDeg No YesDeg Compound is Degrading. Implement preventative measures: - Use fresh stock solutions - Protect from light/air - Adjust buffer/solvent - Reduce incubation time/temp DegObs->YesDeg Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of an aged sample.

  • Possible Cause & Explanation: These peaks are likely degradation products. If you observe new peaks with shorter retention times (more polar) in a reverse-phase HPLC system, you may be seeing the products of hydrolysis or oxidation. The primary hydrolytic degradation product is often the corresponding alpha-acylamino ketone. [3]* Solution:

    • Characterize the Degradants: Use LC-MS to determine the mass of the impurity peaks. Compare these masses to potential structures from hydrolysis (addition of H₂O, M+18) or oxidation (addition of O, M+16).

    • Perform a Forced Degradation Study (Protocol 4.3): Intentionally degrade the compound under acidic, basic, oxidative, and photolytic conditions. The retention times of the resulting peaks can be matched to the unknown peaks in your experimental sample to confirm their identity.

    • Review Your Protocol: Re-evaluate your storage and handling procedures against the recommendations in this guide to identify the likely cause of degradation.

Problem: My experimental results are inconsistent, especially between experiments run on different days.

  • Possible Cause & Explanation: This is a classic sign of compound instability. If your stock solution of this compound is degrading over time, experiments performed with a freshly prepared solution will yield different results than those performed with a solution that is several days old.

  • Solution:

    • Implement a "Fresh Solution" Policy: Prepare a new stock solution of this compound from solid material for each new set of experiments. Do not store stock solutions at 4°C in aqueous buffers for more than a few hours.

    • Validate Stock Solution Stability: If you must use a stock solution over a period of time, validate its stability. Use the HPLC method (Protocol 4.2) to check the purity of the solution at the beginning and end of the experimental period. A decrease in the main peak area of >5% suggests significant degradation.

Problem: The biological activity of my compound decreases over the course of a multi-hour or multi-day cell-based assay.

  • Possible Cause & Explanation: The compound is likely degrading in the aqueous cell culture medium at 37°C. The combination of water, physiological pH, and elevated temperature can accelerate hydrolysis. [4]* Solution:

    • Run a Stability Control: In a separate cell-free plate, incubate this compound in the assay medium under the same conditions (temperature, CO₂) and for the same duration as your experiment. At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the remaining parent compound.

    • Modify the Dosing Regimen: If degradation is confirmed, consider a repeated dosing schedule (e.g., adding fresh compound every 12 or 24 hours) to maintain a more consistent concentration.

    • Consider Formulation: For in-depth studies, formulation strategies involving excipients that enhance stability, such as cyclodextrins, could be explored, though this requires significant development effort.

Section 4: Protocols and Methodologies
Protocol 4.1: Recommended Storage and Handling Procedure
  • Receiving: Upon receipt, immediately transfer the solid compound to a desiccator inside a refrigerator (2-8°C). Log the date of receipt.

  • Weighing: Allow the vial to warm to room temperature in a desiccator for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and recap the vial immediately.

  • Inert Atmosphere: Purge the vial with a gentle stream of argon or nitrogen before re-sealing to displace air and moisture.

  • Solution Preparation: Dissolve the weighed solid in a high-purity, anhydrous solvent (e.g., DMSO). For sensitive applications, use a syringe to transfer solvent from a sealed Sure/Seal™ bottle.

  • Dilution: For aqueous experiments, perform serial dilutions into the final buffer or medium immediately before use. Minimize the time the compound spends in the aqueous environment.

Protocol 4.2: A Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate the nonpolar this compound from more polar degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm [7]
Injection Volume 10 µL
Protocol 4.3: Performing a Forced Degradation Study

This study helps identify potential degradation products and assess stability under stress conditions.

  • Prepare Solutions: Prepare four separate solutions of this compound (e.g., at 1 mg/mL) in a 1:1 acetonitrile:water mixture.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 4 hours.

    • Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Add 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Photolysis: Expose the solution in a quartz cuvette to a photostability chamber (UV/Vis light) for 24 hours. Run a control sample wrapped in foil.

  • Neutralization & Analysis: Before injection, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including an unstressed control, using the HPLC method in Protocol 4.2 and LC-MS to identify degradation peaks.

References
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  • Labster. (2025). 6 Organic Chemistry Lab Techniques Your Students Should Know. Labster. [Link]

  • de la Torre, D., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Deeb, O. A., et al. (1996). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. Journal of Pharmaceutical Sciences. [Link]

  • Scirp.org. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Scirp.org. [Link]

  • ResearchGate. (n.d.). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate. [Link]

  • MDPI. (n.d.). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [Link]

  • Maciejewska, D., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules. [Link]

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Technical Support Center: Synthesis of 2-Tridecanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Tridecanoyloxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction to this compound Synthesis

The synthesis of 2-acyl-oxazoles, such as this compound, is a critical process in the development of various biologically active molecules. The oxazole ring serves as a key pharmacophore, and the long acyl chain can significantly influence the compound's lipophilicity and biological interactions. While several synthetic routes to oxazoles exist, achieving high yields with long-chain acyl groups presents unique challenges, including solubility issues, steric hindrance, and potential side reactions.

This guide will focus primarily on the widely-used Robinson-Gabriel synthesis and related cyclodehydration methods, as they are robust and adaptable for this class of compounds. We will address common problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. A general troubleshooting workflow is outlined below.

Troubleshooting_Workflow start Low Yield or Reaction Failure check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_reagents Check Reagent Quality & Stoichiometry check_sm->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Product (TLC, LC-MS, 1H NMR) check_conditions->analyze_crude no_product No Product Detected analyze_crude->no_product Trace A low_conversion Low Conversion of Starting Material analyze_crude->low_conversion Trace B side_products Significant Side Products analyze_crude->side_products Trace C purification_issue Product is Present but Yield is Low After Purification analyze_crude->purification_issue Trace D

Caption: General troubleshooting workflow for synthesis optimization.

Question 1: My reaction yield is very low (<20%) or I'm not seeing any product formation. What are the likely causes?

Answer: A low or zero yield in an oxazole synthesis, particularly a Robinson-Gabriel type, typically points to one of three areas: starting materials, reaction conditions, or the cyclodehydration step.

  • Causality 1: Purity of Starting Materials. The key precursor is an α-acylamino ketone, in this case, an α-(tridecanoylamino) ketone. If this precursor is impure or was not successfully synthesized, the final cyclization will fail.

    • Solution: Before starting the cyclization, rigorously purify the α-(tridecanoylamino) ketone precursor, typically by column chromatography or recrystallization. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

  • Causality 2: Ineffective Dehydrating Agent. The final step is a cyclodehydration, which requires a potent dehydrating agent to form the oxazole ring. Common agents like concentrated sulfuric acid (H₂SO₄) can sometimes lead to charring and decomposition with sensitive substrates.[2][3]

    • Solution: Switch to a more effective or milder dehydrating agent. Polyphosphoric acid (PPA) is often superior for the Robinson-Gabriel synthesis as it promotes efficient cyclization with fewer charring-related side products, potentially increasing yields to 50-60%.[3] Other options include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or triflic acid under specific conditions.[2][4]

  • Causality 3: Insufficient Temperature. Cyclodehydration reactions often require significant thermal energy to overcome the activation barrier.

    • Solution: Ensure your reaction temperature is adequate for the chosen dehydrating agent. Reactions in PPA often require temperatures in the range of 130-160 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of the starting material.

Question 2: My reaction works, but it's messy, with multiple side products that are difficult to separate from my desired this compound.

Answer: The formation of multiple side products is common when reaction conditions are too harsh or when reactive intermediates have alternative reaction pathways.

  • Causality 1: Over-acylation or N-Acylation. The nitrogen on the oxazole ring can sometimes react with the acylating agent, leading to side products.[5][6] While less common in a Robinson-Gabriel synthesis, it can be a factor in other routes.

    • Solution: This is primarily an issue in routes involving direct acylation of a pre-formed oxazole ring. If you are using such a method, consider using a base to deprotonate at the C2 position for a more controlled reaction.

  • Causality 2: Polymerization/Decomposition. The long alkyl chain of the tridecanoyl group can increase the likelihood of non-specific side reactions, especially under strongly acidic and high-temperature conditions.

    • Solution:

      • Lower the Temperature: Try running the reaction at the lowest temperature that still allows for the conversion of the starting material.

      • Change the Solvent: The choice of solvent can significantly impact side reactions. If using a high-boiling solvent like toluene or xylene, ensure it is rigorously dried. In some cases, running the reaction neat with the dehydrating agent (e.g., PPA) is cleaner.

      • Consider Milder, Catalytic Methods: Modern synthetic methods often employ catalysts that operate under milder conditions. For instance, copper or gold-catalyzed cyclizations can provide higher selectivity and reduce side product formation.[7][8]

Question 3: The reaction seems to stop midway; I always have a significant amount of starting material left, even after prolonged reaction times.

Answer: Incomplete conversion is a classic sign that the reaction conditions are not optimal for driving the equilibrium towards the product.

  • Causality 1: Reversibility and Water. The cyclodehydration step is an equilibrium process. If the water generated during the reaction is not effectively removed, it can hydrolyze the oxazole product or prevent the reaction from reaching completion.

    • Solution: If the reaction setup allows, use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene or xylene. When using reagents like PPA, ensure a sufficiently high temperature to drive off the water.

  • Causality 2: Insufficient Catalyst/Reagent. The dehydrating agent is a reagent, not a catalyst, and must be used in sufficient quantity.

    • Solution: Ensure you are using an adequate stoichiometric or excess amount of the dehydrating agent. For PPA, it often serves as both the reagent and the solvent.

  • Causality 3: Steric Hindrance. The bulky tridecanoyl group might slow down the cyclization step compared to smaller acyl groups.

    • Solution: Increase the reaction time. Monitor the reaction every few hours by TLC. If the reaction has stalled (i.e., the ratio of starting material to product is no longer changing), a change in temperature or reagent is necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to start with for this compound? For robust, gram-scale synthesis, the Robinson-Gabriel synthesis is a highly reliable and well-documented starting point.[3] It involves the cyclodehydration of an α-(tridecanoylamino) ketone. The precursor is readily prepared from the corresponding α-amino ketone and tridecanoyl chloride.

Q2: How do I purify the final this compound product? Due to the long alkyl chain, this compound is a relatively nonpolar compound.

  • Workup: After the reaction is complete, the mixture is typically quenched by pouring it onto ice water and neutralizing with a base (e.g., NaOH or K₂CO₃). The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.[9]

  • Chromatography: Flash column chromatography on silica gel is the most common purification method. A gradient elution starting with a nonpolar solvent system (e.g., Hexane/Ethyl Acetate 95:5) and gradually increasing the polarity is usually effective.

  • Crystallization: If the purified product is a solid, recrystallization from a suitable solvent (e.g., ethanol, or a hexane/ethyl acetate mixture) can be an excellent final step to achieve high purity.[10][11]

Q3: What analytical techniques should I use to confirm the structure of my product?

  • ¹H and ¹³C NMR: This is essential for structural confirmation. You should expect to see characteristic signals for the oxazole ring protons and carbons, in addition to the distinct signals from the long alkyl chain of the tridecanoyl group.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • FTIR Spectroscopy: To identify key functional groups. You should see the disappearance of the amide N-H and C=O stretches from the precursor and the appearance of characteristic C=N and C-O-C stretches for the oxazole ring.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Oxo-propyl)tridecanamide (Precursor)

This protocol describes the synthesis of the α-acylamino ketone precursor needed for the Robinson-Gabriel synthesis.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add aminoacetone hydrochloride (1.0 eq) and dichloromethane (DCM) as the solvent. Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) dropwise to the suspension. Stir for 15 minutes.

  • Acylation: In a separate flask, dissolve tridecanoyl chloride (1.0 eq) in DCM. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure precursor.

Protocol 2: Robinson-Gabriel Synthesis of this compound

This protocol uses Polyphosphoric Acid (PPA) for the cyclodehydration step.

Robinson_Gabriel_Mechanism cluster_0 Robinson-Gabriel Synthesis Mechanism cluster_1 A α-Acylamino Ketone B Enol Intermediate A->B Tautomerization (Acid-catalyzed) Amol R-C(=O)-NH-CH2-C(=O)-CH3 C Oxazoline Intermediate B->C Intramolecular Nucleophilic Attack Bmol R-C(=O)-NH-CH=C(OH)-CH3 D This compound C->D Dehydration (PPA, Δ) Cmol Intermediate with 5-membered ring Dmol Final Oxazole Product

Caption: Simplified mechanism of the Robinson-Gabriel synthesis.

  • Setup: Place the purified N-(2-oxo-propyl)tridecanamide (1.0 eq) in a round-bottom flask. Add Polyphosphoric Acid (PPA) (10-20 times the weight of the precursor).

  • Heating: Equip the flask with a condenser and a drying tube. Heat the mixture to 140-160 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (a co-spot of the starting material is recommended). The reaction is typically complete within 2-4 hours.

  • Quenching: Allow the reaction to cool slightly, then carefully and slowly pour the viscous mixture onto a large amount of crushed ice in a beaker with stirring.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or by adding solid sodium carbonate portion-wise until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude oil or solid by flash column chromatography as described in the FAQ section.

Data Summary Table

MethodKey ReagentsTypical ConditionsProsCons
Robinson-Gabriel α-Acylamino ketone, PPA or H₂SO₄130-160 °C, neatRobust, scalable, well-documented[3]High temperatures, strong acids, potential for charring
Van Leusen Aldehyde, TosMIC, Base (e.g., K₂CO₃)Room temp to refluxMild conditions, good for some substrates[7]TosMIC reagent can be unpleasant, may not be ideal for this specific substitution pattern
Catalytic Cyclization β-acylamino ketone, I₂/TBHP or Cu/Au catalystVaries (often milder)High selectivity, mild conditions, functional group tolerance[7][8][12]Catalyst cost, may require more optimization

References

  • ResearchGate. Synthesis of 2-oxazolines: conventional approaches and our design. Available at: [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022-12-19). Available at: [Link]

  • Patsnap. Method for separating and purifying 2-methylimidazole crystal impurity.
  • PubMed. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Available at: [Link]

  • Google Patents. US20070281982A1 - Process for purification of anastrozole.
  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. Available at: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available at: [Link]

  • MDPI. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. Available at: [Link]

  • National Institutes of Health (NIH). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. Available at: [Link]

  • National Institutes of Health (NIH). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Available at: [Link]

  • ResearchGate. The general reaction mechanism catalyzed by a 2-oxoglutarate-dependent dioxygenase (2-ODD). Available at: [Link]

  • National Institutes of Health (NIH). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • Google Patents. US7465749B2 - Letrozole purification process.
  • RSC Publishing. Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Available at: [Link]

  • ResearchGate. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Available at: [Link]

  • Kinetics Reaction and Mechanism of Thiozole with Sodium Methoxide in CSTR Reactor. Available at: [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. Available at: [Link]

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Technical Support Center: Purification of Long-Chain Acyloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the specific and often complex challenges associated with the purification of long-chain acyloxazoles. The unique bifunctional nature of these molecules—possessing a polar, heterocyclic oxazole core and a nonpolar, lipophilic long-chain acyl group—presents distinct hurdles in achieving high purity.

This center provides targeted FAQs and in-depth troubleshooting guides to address common issues encountered during experimental work.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying long-chain acyloxazoles?

The primary challenges stem from the amphipathic character of these molecules. The long alkyl chain imparts a significant nonpolar, hydrophobic nature, while the acyloxazole moiety introduces polarity and potential sites for acid/base sensitivity. This duality leads to several common problems:

  • Co-elution with Impurities: Nonpolar byproducts or starting materials often have similar retention profiles to the target compound in normal-phase chromatography.

  • Poor Solubility: The molecules can be difficult to dissolve in standard chromatographic solvents, leading to issues with sample loading and peak shape.

  • On-Column Degradation: The oxazole ring can be sensitive to acidic conditions, including the inherent acidity of silica gel, potentially causing ring-opening or other decomposition pathways during purification.[1][2]

  • Product Tailing/Streaking: The polar oxazole group can interact strongly with active sites on the stationary phase (like silanols on silica), leading to poor peak shape and reduced resolution.

Q2: How does the long alkyl chain specifically affect the choice of purification strategy?

The long alkyl chain dominates the molecule's overall polarity, making it highly lipophilic. This has several direct consequences:

  • Chromatography Mode: Normal-phase chromatography on silica gel is often the default. However, the high nonpolar character means that very nonpolar mobile phases (e.g., high percentages of hexane or heptane) are required for elution. This can reduce the separation window between the product and nonpolar impurities. Reversed-phase chromatography (e.g., C8 or C18) becomes a viable, and often superior, alternative where the long chain can provide strong retention and allow for separation based on subtle polarity differences.[3][4]

  • Solvent Selection: Finding a suitable solvent for both dissolving the crude material and for chromatography can be challenging. A solvent strong enough to dissolve the compound for loading might be too polar for the initial mobile phase, causing the compound to precipitate at the column head.

  • Recrystallization Difficulty: The long, flexible alkyl chain can inhibit the formation of a well-ordered crystal lattice, making recrystallization difficult and sometimes leading to the product "oiling out" instead of crystallizing.[5]

Q3: What are the best practices for assessing the purity of the final product?

A multi-technique approach is essential for confident purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural confirmation and purity analysis. The absence of signals from starting materials or byproducts is a key indicator. Quantitative NMR (qNMR), using an internal standard, can provide an absolute measure of purity without relying on chromatographic response factors.[6][7]

  • High-Performance Liquid Chromatography (HPLC): An optimized HPLC method (either normal or reversed-phase) is crucial for detecting trace impurities that may not be visible by NMR. Purity is typically reported as the area percentage of the main peak.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition, while LC-MS can be used to identify the masses of impurity peaks seen in the HPLC chromatogram.

Part 2: Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Problem 1: Poor Separation & Co-elution in Flash Chromatography

"My TLC shows good separation between my acyloxazole and a key impurity, but on the column, they co-elute. What's going wrong?"

This is a common and frustrating issue. The discrepancy between TLC and column chromatography often arises from factors that are amplified on a larger scale.

Root Cause Analysis:

  • Overloading: The most frequent cause. Even if the sample is fully soluble, loading too much material onto the column saturates the stationary phase, exceeding its separation capacity and causing bands to broaden and merge.

  • Sample Dissolution Solvent: Dissolving the sample in a solvent that is significantly more polar than the mobile phase (e.g., using pure ethyl acetate to dissolve the sample when the mobile phase is 5% ethyl acetate in hexanes) will cause a localized band of high polarity. This effectively "flashes" the compound and nearby impurities down the column together before proper equilibration can occur.

  • Difference in Silica Gel Activity: The silica gel on a TLC plate is often more hydrated (less active) than the bulk silica used for the column. This difference in water content can alter the retention factors (Rf) and selectivity.[9]

Solutions & Protocols:

  • Optimize Loading: A general rule is to use a silica gel-to-crude material ratio of at least 50:1 by weight for moderate separations, and up to 100:1 for difficult ones.[10]

  • Use Dry Loading: This is the most reliable method to avoid solvent effects.

    Protocol: Dry Loading a Sample

    • Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.

    • Gently pour this powder onto the top of your packed column.[11][12]

  • Modify the Mobile Phase:

    • Reduce Polarity: If co-elution persists, reduce the mobile phase polarity further to increase retention and improve the separation window.

    • Change Solvent Selectivity: Replace your solvent system with one of different selectivity. For example, if you are using Hexanes/Ethyl Acetate, try a system with Dichloromethane/Methanol or Toluene/Acetone. Toluene can introduce pi-pi stacking interactions that may help resolve compounds with similar polarities.

G start Problem: Co-elution on Column Despite Good TLC Separation q1 Is the sample 'dry loaded'? start->q1 sol_dryload Action: Use dry loading technique. Dissolve sample, adsorb onto silica, and load as a powder. q1->sol_dryload No q2 Is the column overloaded? (Ratio < 50:1) q1->q2 Yes sol_dryload->q2 sol_ratio Action: Increase silica:sample ratio to 70:1 or 100:1. q2->sol_ratio Yes q3 Is the mobile phase optimized for selectivity? q2->q3 No sol_ratio->q3 sol_solvent Action: Change solvent system. (e.g., Hex/EtOAc -> DCM/MeOH or Toluene-based). q3->sol_solvent No end_node Separation Achieved q3->end_node Yes sol_solvent->end_node

Caption: Troubleshooting decision tree for co-elution issues.

Problem 2: Product Degradation on the Column

"My yield is very low after column chromatography, and I see new, more polar spots on the TLC of my collected fractions. What is happening?"

This strongly suggests your compound is not stable to the purification conditions, a known issue for some oxazole-containing molecules.

Root Cause Analysis:

  • Acid Sensitivity: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of silanol (Si-OH) groups on its surface. The oxazole ring, particularly if substituted with electron-donating groups, can be susceptible to acid-catalyzed hydrolysis or ring-opening.[1][2]

  • Prolonged Contact Time: The longer the compound remains on the column, the greater the opportunity for degradation to occur. Slow flow rates or very high retention can exacerbate this issue.

Solutions & Protocols:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel before running the column.

    Protocol: Deactivating Silica Gel with Triethylamine

    • Prepare your primary eluent (e.g., 10% Ethyl Acetate in Hexanes).

    • Create a "deactivating eluent" by adding 1-2% triethylamine (Et₃N) to your primary eluent.

    • Pack the column using the deactivating eluent.

    • Flush the packed column with at least one full column volume of the deactivating eluent.

    • Switch back to your primary eluent (without Et₃N) to run the column as usual. The silica is now buffered and less acidic.[11]

  • Use an Alternative Stationary Phase: If degradation persists, switch to a more inert stationary phase.

    • Neutral Alumina: A good alternative for acid-sensitive compounds. Note that you will need to re-develop your TLC conditions on alumina plates.

    • Reversed-Phase Silica (C18): This is an excellent option. The separation mechanism is based on hydrophobicity, and the stationary phase is much less harsh. Mobile phases are typically mixtures of water and acetonitrile or methanol.[8]

  • Increase Flow Rate: Use a faster flow rate (within reason) to minimize the residence time of your compound on the column.[13]

Problem 3: My Product Won't Crystallize

"I've isolated my acyloxazole, and it's a thick oil/wax. I can't get it to crystallize from any common solvent systems."

The high conformational flexibility of the long alkyl chain can disrupt efficient crystal packing, making crystallization challenging.

Root Cause Analysis:

  • Inherent Molecular Properties: As mentioned, the flexible chain hinders the formation of an ordered lattice.

  • Residual Impurities: Even small amounts of impurities can inhibit nucleation and crystal growth.

  • Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[14][15] For highly nonpolar compounds, finding such a solvent can be difficult.

Solutions & Protocols:

  • Use a Two-Solvent System (Antisolvent Crystallization): This is often the most effective method for difficult-to-crystallize compounds.

    Protocol: Two-Solvent Recrystallization

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is very soluble (e.g., dichloromethane, THF, or acetone).

    • Heat the solution gently.

    • Slowly add a "poor" solvent (an "antisolvent") in which your compound is insoluble (e.g., hexanes, pentane, or water) dropwise until the solution becomes faintly cloudy (turbid).[16]

    • If needed, add a drop or two of the "good" solvent to make it clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Scratching and Seeding:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystallization.

  • Purity is Paramount: Ensure your material is as pure as possible (>95% by HPLC) before attempting crystallization. An initial chromatographic step is nearly always required.

G start Crude Long-Chain Acyloxazole check_purity Assess Purity & Impurity Profile (TLC, LC-MS, NMR) start->check_purity is_solid Is the crude material a solid? check_purity->is_solid try_recryst Attempt Recrystallization is_solid->try_recryst Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oil/Wax) is_pure Is product >98% pure? try_recryst->is_pure is_pure->chromatography No final_product Pure Product (Oil or Solid) is_pure->final_product Yes check_stability Is compound stable on silica TLC? chromatography->check_stability normal_phase Normal-Phase (Silica) - Optimize Solvents - Consider Dry Loading check_stability->normal_phase Yes deactivated_silica Use Deactivated Silica (e.g., with Et3N) check_stability->deactivated_silica No (Degrades) reversed_phase Reversed-Phase (C18) - Screen MeCN/H2O, MeOH/H2O check_stability->reversed_phase Alternative post_chrom_purity Assess Purity of Fractions normal_phase->post_chrom_purity deactivated_silica->post_chrom_purity reversed_phase->post_chrom_purity is_solid_post Is isolated product a solid? post_chrom_purity->is_solid_post final_recryst Final Recrystallization (Polishing Step) is_solid_post->final_recryst Yes is_solid_post->final_product No (Final Oil) final_recryst->final_product

Caption: General workflow for selecting a purification strategy.

Part 3: Data & Methodologies

Table 1: Recommended Chromatography Conditions
Problem Type Stationary Phase Typical Mobile Phase System Key Considerations & Rationale
General Purification Silica GelHexanes / Ethyl Acetate (Gradient)Standard starting point. The gradient allows for elution of nonpolar impurities first, followed by the product.[10]
Co-elution of Nonpolar Impurities Silica GelToluene / Acetone (Gradient)Toluene offers different selectivity through π-π interactions, which can resolve compounds with similar polarities.
Acid-Sensitive Compounds Deactivated Silica GelHexanes / Ethyl Acetate (+1% Et₃N)The triethylamine neutralizes acidic silanol groups, preventing on-column degradation of the oxazole ring.[11]
Highly Lipophilic Compounds / Failure in Normal Phase Reversed-Phase (C18)Acetonitrile / Water (Gradient)Excellent for hydrophobic molecules. Separates based on subtle differences in polarity and hydrophobic interactions.[8]

References

  • A Comparative Guide to the HPLC Purification of Long-Chain Esters Synthesized from Ethyl 8-bromooctanoate. Benchchem.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Benchchem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Biotage.
  • Influence of alkyl chain length on the stability of n-alkyl-modified reversed phases. 1. Chromatographic and physical analysis. Eindhoven University of Technology Research Portal.
  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. Benchchem.
  • Recrystallization. University of California, Los Angeles Chemistry Department.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Recrystallization1. University of Massachusetts Lowell.
  • Unavoidable Coelution - Flash Chromatography - Help!. Reddit.
  • Recrystallization (chemistry). Wikipedia.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Flash Column Chromatography Guide. MIT OpenCourseWare.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Benchchem.

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Technical Support Center: Minimizing Cytotoxicity of 2-Tridecanoyloxazole in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-18

Introduction

Welcome to the technical support guide for working with 2-Tridecanoyloxazole. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this lipophilic oxazole derivative into their cell culture experiments. Due to the limited publicly available data on this compound, this guide synthesizes established principles for handling lipophilic compounds and knowledge from studies on structurally related oxazole molecules to provide a robust framework for minimizing non-specific cytotoxicity and ensuring reliable experimental outcomes. The troubleshooting FAQs and detailed protocols herein will help you navigate the common challenges associated with this class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A1: High cytotoxicity at low concentrations of a lipophilic compound like this compound can stem from several factors, often related to its poor solubility in aqueous culture media.

  • Compound Precipitation: The most common issue is the compound coming out of solution and forming microscopic or visible precipitates. These aggregates can cause mechanical damage to cells or lead to a much higher localized concentration, resulting in acute toxicity.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells, especially at concentrations above 0.5%.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, a common issue with investigational drugs.[1]

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to lipophilic compounds or the specific mechanism of action of oxazole derivatives.

Troubleshooting Steps:

  • Visually inspect your culture plates under a microscope for any signs of compound precipitation.

  • Run a solvent toxicity control to determine the maximum non-toxic concentration of your solvent on your specific cell line.

  • Perform a dose-response curve starting from a very low concentration to identify the toxicity threshold.

Q2: How can I improve the solubility of this compound in my cell culture medium?

A2: Improving the solubility of lipophilic compounds is critical to obtaining reproducible results. Here are several strategies:

  • Optimize the Solvent: While DMSO is a common choice, other solvents like ethanol or DMF could be tested. However, always determine the toxicity profile of the chosen solvent on your cells first.

  • Use a Surfactant: Non-ionic surfactants like Pluronic F-68 or Polysorbate 20 (Tween 20) can help to disperse lipophilic substances in aqueous media.[2] A careful titration is necessary to find a non-toxic concentration of the surfactant.

  • Complex with a Carrier Molecule: Bovine Serum Albumin (BSA) or cyclodextrins can be used to encapsulate the lipophilic compound and improve its delivery to cells.

  • Sonication: Briefly sonicating the compound in the medium before adding it to the cells can help to break up aggregates.

Q3: Could the observed cytotoxicity be an artifact of the assay I'm using?

A3: Yes, certain cytotoxicity assays can be misleading when working with compounds that interfere with cellular metabolism.

  • Metabolic Assays (e.g., MTT, XTT): These assays measure cell viability based on mitochondrial activity. If this compound directly inhibits mitochondrial function without immediately killing the cell, an MTT assay could show a decrease in signal that is misinterpreted as cell death.[3]

  • Recommendation: It is advisable to use a multi-assay approach. Combine a metabolic assay with a method that measures cell membrane integrity, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay, to get a more complete picture of cytotoxicity.

Q4: How do I differentiate between targeted cytotoxicity and non-specific, off-target effects?

A4: Distinguishing between on-target and off-target effects is a crucial step in drug development.

  • Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound in your experiments, if available.

  • Target Expression Modulation: If the intended molecular target of this compound is known, use cell lines with varying expression levels of the target (e.g., knockout or overexpression) to see if the cytotoxic effect correlates with target presence.

  • Rescue Experiments: If the compound is hypothesized to inhibit a specific pathway, attempt to "rescue" the cells from cytotoxicity by adding a downstream product of that pathway.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent and Working Concentration

This protocol outlines a systematic approach to selecting a suitable solvent and identifying the maximum non-toxic solvent concentration.

Materials:

  • This compound

  • Candidate solvents (e.g., DMSO, Ethanol, DMF)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • A cell viability assay (e.g., Trypan Blue, LDH assay)

Procedure:

  • Prepare a high-concentration stock solution of this compound in each candidate solvent (e.g., 100 mM).

  • Determine the maximum non-toxic solvent concentration:

    • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

    • Prepare serial dilutions of each solvent in complete culture medium (e.g., from 2% down to 0.01%).

    • Replace the medium on the cells with the solvent-containing medium.

    • Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).

    • Assess cell viability using your chosen assay.

    • The highest concentration of solvent that does not significantly reduce cell viability is your maximum working concentration.

  • Test the solubility of this compound at the maximum non-toxic solvent concentration:

    • Prepare a dilution of your this compound stock solution in complete medium to your desired highest screening concentration, ensuring the final solvent concentration is at or below the determined maximum.

    • Visually inspect for precipitation immediately and after incubation at 37°C for at least one hour.

Protocol 2: Dose-Response Cytotoxicity Assay

This protocol will help you determine the IC50 (half-maximal inhibitory concentration) of this compound on your cell line.

Materials:

  • This compound stock solution (in the optimized solvent)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Two different cell viability assays (one metabolic, one membrane integrity-based)

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 10-point dilution series with a 1:2 or 1:3 dilution factor. Remember to keep the final solvent concentration constant and non-toxic across all wells.

  • Include appropriate controls: untreated cells, and cells treated with the solvent alone.

  • Replace the medium on the cells with the medium containing the different concentrations of this compound.

  • Incubate for your desired time points (e.g., 24, 48, 72 hours).

  • Assess cell viability using both a metabolic assay (e.g., MTT) and a membrane integrity assay (e.g., LDH).

  • Plot the results as percent viability versus compound concentration and calculate the IC50 value for each assay.

Data Presentation

ParameterRecommendationRationale
Primary Solvent Dimethyl Sulfoxide (DMSO)High dissolving power for many organic molecules.
Alternative Solvents Ethanol, Dimethylformamide (DMF)May offer better solubility or lower toxicity for specific compounds.
Maximum Solvent Concentration < 0.5% (v/v), ideally ≤ 0.1%To avoid solvent-induced cytotoxicity.
Solubility Enhancers Pluronic F-68, BSA, CyclodextrinsCan improve the dispersion of lipophilic compounds in aqueous media.
Cytotoxicity Assays Dual assay approach (e.g., MTT and LDH)To differentiate between metabolic inhibition and cell death.[3]

Visualizations

Workflow for Optimizing this compound Delivery

workflow cluster_prep Compound Preparation cluster_validation Validation cluster_experiment Experimentation A Select Solvent (e.g., DMSO) B Prepare High-Concentration Stock Solution (e.g., 100 mM) A->B C Determine Max Non-Toxic Solvent Concentration B->C Use stock for solvent toxicity testing D Test Compound Solubility at Max Solvent Conc. C->D E Perform Dose-Response Cytotoxicity Assay D->E Proceed with soluble concentrations F Analyze Data & Calculate IC50 E->F

Caption: A stepwise workflow for preparing and validating this compound for in vitro cytotoxicity assays.

Potential Mechanisms of Lipophilic Compound Cytotoxicity

mechanisms A Lipophilic Compound (e.g., this compound) B Poor Aqueous Solubility A->B E Mitochondrial Dysfunction A->E F Off-Target Interactions A->F C Compound Aggregation & Precipitation B->C D Mechanical Stress & Membrane Disruption C->D G Cell Death D->G E->G F->G

Caption: Potential pathways leading to cytotoxicity of lipophilic compounds in cell culture.

References

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. Available at: [Link]

  • Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PubMed. Available at: [Link]

  • Synthesis and cytotoxic activities of some 2-Arylnaphtho [2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. PMC. Available at: [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. Available at: [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. MDPI. Available at: [Link]

  • Validation Cytotoxicity Assay for Lipophilic Substances. PubMed. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC. Available at: [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central. Available at: [Link]

  • Mechanism of action of glucocorticosteroids. Inhibition of T cell proliferation and interleukin 2 production by hydrocortisone is reversed by leukotriene B4. PubMed. Available at: [Link]

  • Hepatotoxicity test of drug-induced lipidosis using high-content imaging. Nikon. Available at: [Link]

  • Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation. PMC. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • Mechanism of action of 2-methoxyestradiol: new developments. PubMed. Available at: [Link]

  • A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385. PubMed. Available at: [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. MDPI. Available at: [Link]

  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Molecules. Available at: [Link]

  • Mode of action of the 2-nitroimidazole derivative benznidazole. PubMed. Available at: [Link]

  • Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. PMC. Available at: [Link]

  • Medication Review: What is the Mechanism of Action of Deucravacitinib?. YouTube. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link]

  • Safe handling of cytotoxics: guideline recommendations. PMC. Available at: [Link]

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Technical Support Center: Stabilization of 2-Tridecanoyloxazole for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Tridecanoyloxazole. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of your samples. As a specialized organic molecule combining an oxazole ring with a long-chain fatty acid ester, this compound requires careful handling and storage to prevent degradation. This document provides in-depth answers to frequently asked questions and troubleshooting guidance based on established principles of organic chemistry and best laboratory practices.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways due to its chemical structure, which includes a reactive oxazole ring and an ester linkage. These are:

  • Hydrolysis: The ester linkage and the oxazole ring are both vulnerable to hydrolysis, especially in the presence of acids or bases. Acid-catalyzed hydrolysis can lead to the opening of the oxazole ring.[1] This process will yield tridecanoic acid and a degraded oxazole derivative.

  • Oxidation: The oxazole ring is prone to oxidation.[2][3] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light (photo-oxidation). Oxidation typically targets the carbon-carbon double bond within the ring, leading to ring cleavage and the formation of various byproducts.[2][3]

  • Photolysis: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions. For oxazole compounds, this can lead to the formation of oxidation products and other rearrangements.[2][3]

cluster_0 Degradation Pathways This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H₂O, Acid/Base Oxidation Oxidation This compound->Oxidation O₂, Light, Metal Ions Photolysis Photolysis This compound->Photolysis UV Light Degraded Products Degraded Products Hydrolysis->Degraded Products Oxidation->Degraded Products Photolysis->Degraded Products

Caption: Potential degradation pathways for this compound.

Q2: What are the optimal storage conditions for long-term stability?

A2: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to moisture, oxygen, and light.[4][5] The following table summarizes the recommended storage parameters:

ParameterRecommendationRationale
Temperature -20°C or below (frozen)Reduces the rate of all chemical reactions, including hydrolysis and oxidation.[4]
Atmosphere Inert gas (Argon or Nitrogen)Displaces oxygen to prevent oxidative degradation of the oxazole ring.[6]
Light Protected from light (amber vial)Prevents photolytic degradation and photo-oxidation.[4]
Moisture Anhydrous conditions (desiccated)Minimizes the risk of hydrolysis of the ester bond and the oxazole ring.[4]
Container Tightly sealed, amber glass vial with a PTFE-lined capProvides a barrier against moisture and air, and protects from light. PTFE is chemically inert.
Q3: How should I handle this compound when preparing solutions or aliquots?

A3: Proper handling during experimental use is critical to maintaining the integrity of the bulk sample.

  • Work in a controlled environment: Whenever possible, handle the compound in a glove box under an inert atmosphere to minimize exposure to air and moisture. If a glove box is not available, work quickly and efficiently in a well-ventilated fume hood.[7]

  • Use dry solvents: For preparing solutions, use anhydrous solvents to prevent hydrolysis.

  • Pre-cool containers: When transferring the compound, it is good practice to cool the new vials to minimize evaporation if the compound is volatile.

  • Aliquot for single use: To prevent repeated freeze-thaw cycles and contamination of the bulk supply, it is highly recommended to aliquot the sample into smaller, single-use vials upon receipt.

Q4: What is the expected shelf-life of this compound?

A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored under the optimal conditions described in Q2, the compound should remain stable for several years. However, it is crucial to periodically assess the purity of the compound, especially if it has been in storage for an extended period or if the storage conditions have been compromised.

Troubleshooting Guide

This section addresses specific issues you may encounter during the storage and use of this compound.

Q5: I observe a change in the color or physical appearance of my sample. What does this indicate?

A5: A change in color (e.g., from white/colorless to yellow or brown) or physical state (e.g., from a solid to a waxy or oily substance) is a strong indicator of chemical degradation.[8] These changes are likely due to the formation of impurities from oxidation or hydrolysis. If you observe any such changes, the sample should be considered suspect and its purity should be re-analyzed before use.

Q6: I suspect my sample of this compound has degraded. How can I confirm this?

A6: To confirm degradation, you will need to perform analytical testing to assess the purity of your sample. The choice of method will depend on the available equipment and the nature of the suspected degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for assessing purity. A stability-indicating HPLC method can separate the parent compound from its degradation products.[9] A decrease in the peak area of this compound and the appearance of new peaks would confirm degradation.

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any impurities, helping to elucidate the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by comparing the spectrum of the stored sample to that of a fresh or reference sample.

Q7: My analytical results confirm degradation. Can I still use the sample?

A7: The decision to use a degraded sample depends on the nature of your experiment. For applications that require high purity, such as in vitro or in vivo biological assays, using a degraded sample is not recommended as the impurities could lead to confounding results or toxicity. For some chemical synthesis applications, it may be possible to repurify the sample, for example, by column chromatography. However, in most cases, it is advisable to use a fresh, high-purity batch of the compound.

Q8: What is the general workflow for troubleshooting suspected degradation?

A8: The following diagram outlines a systematic approach to troubleshooting issues with your this compound sample.

start Suspected Degradation visual_inspection Visual Inspection (Color, Appearance) start->visual_inspection analytical_testing Analytical Testing (HPLC, MS, NMR) visual_inspection->analytical_testing purity_check Purity Meets Specification? analytical_testing->purity_check use_sample Proceed with Experiment purity_check->use_sample Yes repurify Repurify Sample (e.g., Chromatography) purity_check->repurify No purity_check2 Repurification Successful? repurify->purity_check2 discard Discard and Use Fresh Sample purity_check2->use_sample Yes purity_check2->discard No

Caption: Troubleshooting workflow for suspected sample degradation.

References

  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - NIH. Available at: [Link]

  • Oxazole - Wikipedia. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Available at: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole - Slideshare. Available at: [Link]

  • oxazole synthesis and reactions - YouTube. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - ResearchGate. Available at: [Link]

  • Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - NIH. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. Available at: [Link]

  • (PDF) Oxidative degradation of arylfuro-1,2-oxazoles to arylnitriles by potassium permanganate - ResearchGate. Available at: [Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. - ResearchGate. Available at: [Link]

  • Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation - Scirp.org. Available at: [Link]

  • US4454113A - Stabilization of oil and water emulsions using polyglycerol esters of fatty acids - Google Patents.
  • Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions - PubMed. Available at: [Link]

  • Dual Cobalt/Photoredox Catalysis for the Synthesis of α,β-Unsaturated γ-Lactams and α-Enaminones | Organic Letters - ACS Publications. Available at: [Link]

  • Naturally Occurring Oxazole-Containing Peptides - MDPI. Available at: [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. Available at: [Link]

  • (PDF) Degradation Pathway - ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Stability of Extemporaneously Prepared Acetazolamide Oral Suspensions at Two Temperatures - PubMed. Available at: [Link]

  • Fatty acid esters – Knowledge and References - Taylor & Francis. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives - PMC - NIH. Available at: [Link]

  • Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. Available at: [Link]

  • (PDF) A comprehensive review on biological activities of oxazole derivatives. Available at: [Link]

  • Oxazole – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Effects of Fatty Acid Addition to Oil-in-water Emulsions Stabilized with Sucrose Fatty Acid Ester - PubMed. Available at: [Link]

  • Evolve's guide to storing lab chemicals safely. Available at: [Link]

  • New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - NIH. Available at: [Link]

  • Practices for Proper Chemical Storage - Cleveland State University. Available at: [Link]

  • Fatty acid ester - Wikipedia. Available at: [Link]

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Technical Support Center: Method Refinement for Consistent Results with 2-Tridecanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Tridecanoyloxazole. This guide is designed to provide you with in-depth technical assistance to ensure you achieve consistent and reliable results in your experiments. As this compound is a novel research compound, this resource synthesizes information from related chemical structures, including oxazole derivatives and long-chain N-acyl amides, to provide a robust framework for your experimental design and troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that may arise when working with this compound.

Q1: What are the potential biological activities of this compound?

While specific biological activities for this compound are not yet extensively documented, its structure suggests several potential areas of investigation. The oxazole ring is a component of many medicinally important compounds with a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3][4][5] The tridecanoyl group is a long-chain fatty acid moiety, and N-acyl amides are known to be involved in various biological signaling pathways.[6][7][8][9][10][11][12] Therefore, it is plausible that this compound could exhibit similar biological effects.

Q2: What are the primary challenges I should anticipate when working with this compound?

Given its long acyl chain, this compound is expected to be a lipophilic molecule. The primary challenges associated with such compounds in biological assays include:

  • Poor Aqueous Solubility: This can lead to difficulties in preparing stock solutions and achieving desired concentrations in aqueous assay buffers.[13][14]

  • Compound Precipitation: The compound may precipitate out of solution during experiments, leading to inconsistent results.

  • Non-specific Binding: Lipophilic compounds can bind to plasticware and proteins in an assay, reducing the effective concentration.

  • Chemical Instability: Some N-acyl amides can be susceptible to hydrolysis, particularly under acidic conditions.[15][16]

Q3: How should I prepare stock solutions of this compound?

For lipophilic compounds, it is recommended to prepare high-concentration stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO).[14] It is crucial to ensure the compound is fully dissolved before making further dilutions. When diluting into aqueous buffers, it is important to do so in a stepwise manner and to be aware of the final solvent concentration, as high concentrations of organic solvents can affect cellular health and enzyme activity.

Q4: How can I improve the solubility of this compound in my aqueous assay media?

Several strategies can be employed to improve the solubility of lipophilic compounds in aqueous media:

  • Use of a co-solvent: Maintaining a low percentage of a solvent like DMSO in the final assay medium can help keep the compound in solution.[14]

  • Inclusion of a carrier protein: Bovine serum albumin (BSA) is often included in assay buffers to help solubilize lipophilic molecules and reduce non-specific binding.

  • Sonication: Brief sonication of the diluted compound in the assay buffer can help to create a more uniform dispersion.

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Observed Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible results between experiments. 1. Compound precipitation: The compound may be coming out of solution. 2. Stock solution degradation: The compound may be unstable in the storage conditions. 3. Pipetting errors: Inaccurate dispensing of the compound.1. Visually inspect for precipitation. Consider increasing the co-solvent concentration or adding a carrier protein like BSA. 2. Prepare fresh stock solutions. Aliquot stocks to avoid repeated freeze-thaw cycles. 3. Use calibrated pipettes and ensure proper mixing.
Lower than expected biological activity. 1. Poor solubility: The actual concentration of the compound in the assay is lower than the nominal concentration. 2. Non-specific binding: The compound is binding to plates or other surfaces. 3. Compound degradation: The compound may have degraded in the assay medium.1. Attempt to improve solubility using the methods described in the FAQ. 2. Use low-binding microplates. Include BSA in the assay buffer. 3. Assess the stability of the compound in your assay buffer over the time course of the experiment.
High background signal or off-target effects in cell-based assays. 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) is too high. 2. Compound cytotoxicity: The compound itself may be toxic to the cells at the tested concentrations.1. Ensure the final solvent concentration is below the tolerance level for your cell line (typically <0.5% DMSO). Run a solvent-only control. 2. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of the compound.

Part 3: Experimental Protocols

The following are generalized protocols that can be adapted for use with this compound.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Weigh out a precise amount of this compound.

    • Dissolve in an appropriate volume of 100% DMSO to achieve a 10 mM concentration.

    • Vortex or sonicate until fully dissolved.

    • Store at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Solutions:

    • Thaw a stock solution aliquot.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • For the final dilution into aqueous assay buffer, ensure the final DMSO concentration is kept constant across all conditions and is non-toxic to the cells or assay components.

Protocol 2: General Cell-Based Assay Workflow

This protocol provides a framework for assessing the activity of this compound in a cell-based assay.

Cell_Based_Assay_Workflow A 1. Cell Seeding Seed cells in a microplate and allow to adhere overnight. B 2. Compound Treatment Prepare serial dilutions of this compound in cell culture medium. Replace old medium with the compound-containing medium. A->B C 3. Incubation Incubate cells with the compound for the desired time period (e.g., 24, 48, 72 hours). B->C D 4. Assay Readout Perform the specific assay to measure the desired endpoint (e.g., cell viability, reporter gene expression, protein phosphorylation). C->D E 5. Data Analysis Analyze the data to determine the effect of the compound. D->E

Caption: A general workflow for a cell-based assay with this compound.

Part 4: Visualization of Key Concepts

Troubleshooting Logic Flow

This diagram illustrates a logical approach to troubleshooting inconsistent experimental results.

Troubleshooting_Flowchart Start Inconsistent Results Observed Check_Solubility Is the compound fully dissolved in the final assay buffer? Start->Check_Solubility Improve_Solubility Action: Improve Solubility - Increase co-solvent - Add carrier protein (BSA) - Sonicate Check_Solubility->Improve_Solubility No Check_Stability Is the compound stable under assay conditions? Check_Solubility->Check_Stability Yes Improve_Solubility->Check_Solubility Fresh_Solutions Action: Prepare Fresh Solutions - Use fresh stock - Minimize incubation time if necessary Check_Stability->Fresh_Solutions No Check_Assay_Controls Are the positive and negative controls behaving as expected? Check_Stability->Check_Assay_Controls Yes Fresh_Solutions->Check_Stability Validate_Assay Action: Validate Assay System - Check cell health - Verify reagent integrity Check_Assay_Controls->Validate_Assay No Consistent_Results Consistent Results Achieved Check_Assay_Controls->Consistent_Results Yes Validate_Assay->Check_Assay_Controls

Caption: A flowchart for troubleshooting inconsistent experimental outcomes.

References

  • A comprehensive review on biological activities of oxazole derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. Journal of Applied Pharmaceutical Science. [Link]

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  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. National Institutes of Health. [Link]

  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. ACS Publications. [Link]

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  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health. [Link]

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  • Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling. National Institutes of Health. [Link]

  • Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. MDPI. [Link]

  • The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • N-acylethanolamide metabolizing enzymes are upregulated in human neural progenitor-derived neurons exposed to sub-lethal oxidative stress. Frontiers in Molecular Neuroscience. [Link]

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Validation & Comparative

Validating Anti-Inflammatory Efficacy: A Comparative In Vivo Guide for 2-Tridecanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Translating In Vitro COX-2 Inhibition to Preclinical Animal Models

For researchers and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is a critical and often challenging transition. This guide provides a comprehensive framework for validating the anti-inflammatory activity of a novel compound, 2-Tridecanoyloxazole, in established animal models. Based on the common biological activities of oxazole derivatives, we will hypothesize that this compound exhibits its anti-inflammatory effects through the selective inhibition of cyclooxygenase-2 (COX-2).

This guide will compare the projected in vivo performance of this compound against the well-characterized COX-2 inhibitor, celecoxib. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format to empower your research decisions.

The Inflammatory Cascade: Targeting COX-2

Inflammation is a complex biological response to harmful stimuli. A key player in this process is the enzyme cyclooxygenase (COX), which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation, leading to the production of prostaglandins that mediate pain and swelling.[1] Selective COX-2 inhibitors are therefore a desirable class of anti-inflammatory drugs with a potentially improved safety profile over non-selective NSAIDs.

dot graph "COX-2_Signaling_Pathway" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Inflammatory_Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Carrageenan)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Membrane [label="Cell Membrane Phospholipids", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX2 [label="Cyclooxygenase-2 (COX-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation\n(Pain, Edema, Fever)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="this compound\n(Hypothesized)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib\n(Comparator)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inflammatory_Stimuli -> PLA2 [label="Activates"]; Cell_Membrane -> Arachidonic_Acid [label="PLA2 action"]; Arachidonic_Acid -> PGH2 [label="COX-2 action"]; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation [label="Mediates"]; Compound -> COX2 [label="Inhibits", style=dashed, color="#4285F4"]; Celecoxib -> COX2 [label="Inhibits", style=dashed, color="#34A853"]; } enddot Caption: Hypothesized COX-2 signaling pathway and points of inhibition.

In Vitro Validation: The First Step

Prior to in vivo studies, the inhibitory activity of this compound on COX-2 should be quantified. Commercially available COX inhibitor screening kits provide a rapid and reliable method for this.

Experimental Protocol: In Vitro COX-2 Inhibitor Screening

This protocol is based on a fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by the COX enzyme.[2][3]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Sigma-Aldrich, or Assay Genie)[2][3]

  • Recombinant human or ovine COX-2 enzyme (often included in the kit)

  • Arachidonic acid (substrate)

  • COX Probe (fluorometric or colorimetric)

  • This compound (test compound)

  • Celecoxib (positive control)

  • DMSO (vehicle)

  • 96-well microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and Celecoxib in DMSO. Create a dilution series to determine the IC50 value.

  • Assay Reaction: In a 96-well plate, add the assay buffer, COX-2 enzyme, and either the test compound, positive control, or vehicle.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Immediately measure the fluorescence or absorbance at the appropriate wavelength over time.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value for this compound and Celecoxib.

In Vivo Validation: From Bench to Preclinical Models

Successful in vitro inhibition of COX-2 warrants investigation in relevant animal models of inflammation. Here, we detail two standard, robust, and reproducible models: carrageenan-induced paw edema for acute localized inflammation and lipopolysaccharide (LPS)-induced systemic inflammation.

Model 1: Carrageenan-Induced Paw Edema in Rats

This model is a widely accepted and highly reproducible assay for screening acute anti-inflammatory activity.[4][5]

dot graph "Carrageenan_Paw_Edema_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

// Nodes Acclimatization [label="Animal Acclimatization\n(Male Wistar Rats, 180-220g)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Randomization into Groups\n(n=6-8 per group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Oral Administration\n(Vehicle, this compound, Celecoxib)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Subplantar Injection of 1% Carrageenan\n(Right Hind Paw)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Paw Volume Measurement\n(Plethysmometer at 0, 1, 3, 5 hours)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(% Inhibition of Edema)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acclimatization -> Grouping; Grouping -> Dosing; Dosing -> Inflammation [label="1 hour post-dosing"]; Inflammation -> Measurement; Measurement -> Analysis; } enddot Caption: Experimental workflow for the carrageenan-induced paw edema model.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Lambda Carrageenan (Sigma-Aldrich)

  • Sterile 0.9% saline

  • This compound

  • Celecoxib (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Preparation of Carrageenan: Prepare a 1% (w/v) suspension of carrageenan in sterile 0.9% saline.[6][7]

  • Animal Grouping: Randomly divide rats into groups (n=6-8): Vehicle control, this compound (multiple doses), and Celecoxib (e.g., 30 mg/kg).

  • Dosing: Administer the compounds orally (p.o.) one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of the 1% carrageenan suspension into the subplantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Model 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis and is useful for evaluating the effects of anti-inflammatory compounds on cytokine production.[2]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich)

  • Sterile phosphate-buffered saline (PBS)

  • This compound

  • Celecoxib (positive control)

  • Vehicle

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Preparation of LPS: Reconstitute LPS in sterile PBS to a working concentration (e.g., 0.2 mg/mL).[2]

  • Animal Grouping: Randomly divide mice into groups (n=6-8): Vehicle control, this compound (multiple doses), and Celecoxib (e.g., 15 mg/kg).

  • Dosing: Administer the compounds orally one hour before LPS injection.

  • Induction of Inflammation: Inject LPS intraperitoneally (i.p.) at a dose of 1-5 mg/kg.

  • Sample Collection: At a predetermined time point (e.g., 2 or 4 hours post-LPS), collect blood via cardiac puncture for plasma separation.

  • Cytokine Analysis: Measure the plasma concentrations of TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Compare the cytokine levels in the treated groups to the vehicle control group.

Comparative Performance Evaluation

The following tables provide a framework for comparing the hypothetical performance of this compound with the known efficacy of Celecoxib.

Table 1: Pharmacokinetic Profile Comparison (Rat)
ParameterCelecoxib (5 mg/kg, p.o.)This compound (Hypothetical)
Oral Bioavailability (F) ~59%[8][9]To be determined
Time to Peak Plasma Concentration (Tmax) ~8 hours[10]To be determined
Elimination Half-life (t1/2) ~2.8 hours[8][9]To be determined
Volume of Distribution (Vd) ~2.3 L/kg[8][9]To be determined

Note: Pharmacokinetic parameters can vary depending on the animal strain, formulation, and analytical method.

Table 2: In Vivo Efficacy Comparison
ModelEndpointCelecoxibThis compound (Hypothetical)
Carrageenan-Induced Paw Edema (Rat) % Inhibition of Edema (at 3 hours)~50-70% at 30 mg/kg, p.o.[1][11]Dose-dependent reduction expected
LPS-Induced Systemic Inflammation (Mouse) % Reduction in TNF-αSignificant reduction[12][13][14]Dose-dependent reduction expected
LPS-Induced Systemic Inflammation (Mouse) % Reduction in IL-6Significant reduction[12][15]Dose-dependent reduction expected

Conclusion

This guide provides a scientifically rigorous and experimentally detailed framework for the in vivo validation of this compound's hypothesized anti-inflammatory activity. By employing standardized and reproducible animal models and comparing the results against a well-established drug like celecoxib, researchers can confidently assess the preclinical potential of this novel compound. The presented protocols, rooted in established methodologies, are designed to yield robust and translatable data, paving the way for further drug development.

References

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  • Özdemir, Ö., et al. (2023). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics, 15(2), 363. Available at: [Link]

  • Özdemir, Ö., et al. (2023). Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. Pharmaceutics, 15(2), 363. Available at: [Link]

  • Paulson, S., et al. (2000). Pharmacokinetics, tissue distribution, metabolism, and excretion of celecoxib in rats. Drug Metabolism and Disposition, 28(5), 516-521. Available at: [Link]

  • Abdollahi, E., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1544-1550. Available at: [Link]

  • Abdollahi, E., et al. (2020). Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats. Iranian Journal of Basic Medical Sciences, 23(12), 1544-1550. Available at: [Link]

  • Li, Y., et al. (2017). Genistein Exposure Interferes with Pharmacokinetics of Celecoxib in SD Male Rats by UPLC-MS/MS. Evidence-Based Complementary and Alternative Medicine, 2017, 9872473. Available at: [Link]

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  • Spies, L., et al. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments, (135), 57446. Available at: [Link]

  • El-Ghazaly, M. A., et al. (2011). The effects of celecoxib, a COX-2 selective inhibitor, on acute inflammation induced in irradiated rats. International Journal of Radiation Biology, 87(10), 1031-1041. Available at: [Link]

  • Guerrero, K. A., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Journal of Visualized Experiments, (67), e4071. Available at: [Link]

  • Rojas-Carvajal, M., et al. (2021). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Acta Medica Costarricense, 63(1), 58-62. Available at: [Link]

  • Raetz, C. R., & Whitfield, C. (2002). Lipopolysaccharide endotoxins. Annual review of biochemistry, 71, 635-700. Available at: [Link]

  • Lee, J. H., et al. (2021). Effects of Combined Shinbaro and Celecoxib in a Complete Freund's Adjuvant-Induced Inflammatory Pain Mouse Model. Journal of Personalized Medicine, 11(11), 1109. Available at: [Link]

  • Logvinov, S. V., et al. (2022). Preliminary Assessment of the Anti-inflammatory Activity of New Structural Honokiol Analogs with a 4′-O-(2-Fluoroethyl) Moiety and the Potential of Their F-Labeled Derivatives for Neuroinflammation Imaging. Molecules, 27(19), 6537. Available at: [Link]

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A Comparative Analysis of 2-Tridecanoyloxazole and Other Oxazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow oxazole-containing molecules to bind with a wide array of enzymes and receptors, leading to a broad spectrum of biological activities.[3] This has resulted in the development of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[2][4]

This guide provides an in-depth comparative study of a specific, yet lesser-known, derivative—2-tridecanoyloxazole—against other well-established classes of oxazole derivatives. While direct experimental data on this compound is scarce in published literature, its distinct structure provides a valuable archetype for understanding the role of long-chain lipophilic substituents in modulating the pharmacological profile of the oxazole core. We will explore its hypothesized properties in the context of experimentally validated data from other oxazole families, providing a framework for future research and development.

The Structural Archetype: this compound

The defining feature of this compound is the long, saturated 13-carbon acyl chain attached to the C2 position of the oxazole ring. This substantial lipophilic tail is expected to dominate the molecule's physicochemical properties and dictate its interactions with biological systems.

Hypothesized Physicochemical and Biological Profile:

  • High Lipophilicity: The tridecanoyl chain will render the molecule highly soluble in lipids and non-polar solvents, but poorly soluble in aqueous media.

  • Membrane Interaction: This lipophilicity suggests a strong propensity to partition into and interact with biological membranes. This could lead to modulation of membrane-bound proteins or disruption of membrane integrity at high concentrations.

  • Enzyme Affinity: The long fatty acid-like chain is a potential recognition motif for enzymes involved in lipid metabolism. A prime example is Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endogenous fatty acid amides like anandamide and is a validated target for analgesia and anti-inflammatory therapy.[5]

This profile contrasts sharply with many other classes of oxazole derivatives, which typically feature more rigid, aromatic, and electronically diverse substituents designed for specific, high-affinity interactions with well-defined protein binding pockets.

Comparative Analysis with Key Oxazole Classes

To contextualize the potential of this compound, we will compare its structural and functional paradigm against three distinct and well-characterized classes of oxazole derivatives.

Class I: The Clinically Validated Anti-Inflammatory Agent - Oxaprozin

Oxaprozin is an FDA-approved non-steroidal anti-inflammatory drug (NSAID) used for treating osteoarthritis and rheumatoid arthritis.[2] Its structure features a 4,5-diphenyl substitution and a propionic acid side chain at the C2 position.

FeatureThis compound (Hypothesized)Oxaprozin
Structure 2-(Tridecanoyl)oxazole2-(3-Carboxypropyl)-4,5-diphenyloxazole
Key Substituent Long, flexible, lipophilic alkyl chainShort acidic chain, rigid diphenyl groups
Mechanism of Action Potential FAAH or LOX/COX modulationNon-selective COX-1/COX-2 Inhibition
Therapeutic Area Potential Anti-inflammatory, NeuromodulatoryAnti-inflammatory (NSAID)

Causality in Design: The propionic acid moiety of Oxaprozin is crucial for its mechanism, mimicking the substrate arachidonic acid to block the cyclooxygenase (COX) active site. In contrast, the long lipid tail of this compound suggests a different targeting strategy, potentially engaging with the hydrophobic channels of lipid-processing enzymes rather than the catalytic sites of COX enzymes directly.

Class II: The Potent and Selective Enzyme Inhibitor - α-Keto Oxazoles

This class of compounds, exemplified by OL-135, are potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH).[5] They feature an α-keto-acyl side chain at the C2 position, which acts as a "warhead" to covalently modify a serine nucleophile in the FAAH active site.

FeatureThis compound (Hypothesized)α-Keto Oxazole (OL-135)
Structure 2-(Tridecanoyl)oxazole2-(Keto-octylphenyl)-5-(pyridyl)oxazole
Key Substituent Saturated alkyl chainα-keto-acyl chain with terminal aryl group
Mechanism of Action Competitive/Allosteric Inhibition?Covalent, irreversible inhibition of FAAH
Potency Likely lower affinityExceptionally high potency (pM to low nM Kᵢ)[5]

Structure-Activity Relationship (SAR) Insights: Extensive SAR studies on α-keto oxazoles reveal that potency is highly dependent on the length and composition of the C2 side chain, which must effectively mimic endogenous FAAH substrates like anandamide.[5] While the simple saturated chain of this compound possesses the requisite length and lipophilicity, it lacks the specific conformational features (like cis-double bonds mimicked by aryl rings in potent inhibitors) and the electrophilic keto "warhead" that drive high-potency, irreversible inhibition.[5] This suggests that this compound, if it inhibits FAAH, would likely do so as a weaker, competitive inhibitor.

Class III: The Apoptosis-Inducing Anticancer Agent - 2-Phenyl-oxazole-4-carboxamides

This class of oxazole derivatives has been identified as potent inducers of apoptosis in cancer cell lines.[6] Their core structure features a 2-phenyl group and a 4-carboxamide moiety, highlighting the importance of aromatic interactions and hydrogen bonding capabilities for their biological effect.

FeatureThis compound (Hypothesized)2-Phenyl-oxazole-4-carboxamide (e.g., Cmpd 1k)
Structure 2-(Tridecanoyl)oxazole2-(Substituted-phenyl)-N-(aryl)-oxazole-4-carboxamide
Key Substituent Long, flexible, lipophilic alkyl chainRigid, aromatic groups capable of π-stacking
Mechanism of Action Membrane disruption? Metabolic interference?Induction of caspase cleavage and apoptosis[6]
Therapeutic Area UnknownAnticancer

Contrasting Pharmacophores: The anticancer activity of the 2-phenyl-oxazole-4-carboxamide class is derived from its rigid structure that allows for specific interactions within protein binding sites to trigger apoptotic signaling pathways.[6][7] this compound lacks these features. Any potential anticancer activity it might possess would likely stem from a less specific mechanism, such as altering membrane fluidity or interfering with lipid metabolism, which could indirectly affect cancer cell viability.

Experimental Protocols and Workflows

To empirically test the hypotheses surrounding this compound and compare it to other derivatives, a series of standardized experiments are required. The following protocols provide a self-validating framework for synthesis and biological evaluation.

Protocol 1: Synthesis of 2-Alkanoyl Oxazoles (Robinson-Gabriel Method)

This protocol describes a general method for synthesizing 2-substituted oxazoles, adaptable for this compound, via the cyclodehydration of an α-acylamino ketone.

Rationale: The Robinson-Gabriel synthesis is a robust and classical method for forming the oxazole ring, making it a reliable choice for generating the core scaffold.

Step-by-Step Methodology:

  • Acylation of α-Amino Ketone:

    • Dissolve 1.0 equivalent of 2-aminoacetophenone in dichloromethane (DCM).

    • Add 1.2 equivalents of triethylamine to the solution and cool to 0°C.

    • Slowly add 1.1 equivalents of tridecanoyl chloride (for this compound) or another desired acyl chloride, dissolved in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-acylamino ketone.

  • Cyclodehydration to form Oxazole:

    • Dissolve the crude α-acylamino ketone in phosphorus oxychloride (POCl₃).

    • Heat the mixture to 90-100°C for 2-4 hours. The POCl₃ acts as both the solvent and the dehydrating agent.

    • Carefully quench the reaction by slowly pouring it onto crushed ice.

    • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is ~8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain the final 2-alkanoyl oxazole.

Validation: The structure of the synthesized compound must be rigorously confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS, and IR) to ensure the correct product has been formed.

Protocol 2: In Vitro Anti-inflammatory Activity (Lipoxygenase Inhibition Assay)

This assay determines the ability of a compound to inhibit the lipoxygenase (LOX) enzyme, a key player in the inflammatory cascade.

Rationale: Given the structural similarity of long-chain fatty acids to arachidonic acid, the substrate for LOX, this assay is highly relevant for testing the anti-inflammatory potential of this compound.[8]

Step-by-Step Methodology:

  • Prepare Reagents:

    • Soybean Lipoxygenase (LOX) enzyme solution (10,000 U/mL in borate buffer, pH 9.0).

    • Substrate solution: Linoleic acid (100 µM in borate buffer).

    • Test compounds and positive control (Quercetin) dissolved in DMSO to create stock solutions, then diluted in buffer.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 200 µL of borate buffer to the blank wells.

    • To the control and test wells, add 180 µL of buffer.

    • Add 20 µL of DMSO to the control wells.

    • Add 20 µL of the test compound dilutions to the sample wells.

    • Add 10 µL of the LOX enzyme solution to all wells except the blank. Mix and incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of the linoleic acid substrate solution to all wells.

    • Immediately measure the absorbance at 234 nm every minute for 10 minutes using a plate reader. The formation of the conjugated diene product is monitored.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Validation: The inclusion of a no-enzyme blank, a vehicle control (DMSO), and a known inhibitor (Quercetin) as a positive control are essential for validating the assay results.

Data Summary and Visualization

To facilitate comparison, the properties and activities of the different oxazole classes are summarized below.

Table 1: Comparative Profile of Oxazole Derivative Classes

ClassRepresentative CompoundPrimary Biological ActivityMechanism of ActionKey SAR FeatureReference
2-Alkanoyl Oxazole This compoundAnti-inflammatory (Hypothesized)FAAH/LOX Inhibition?Long lipophilic C2 chainThis Guide
NSAID OxaprozinAnti-inflammatoryCOX-1/COX-2 InhibitionC2-propionic acid, C4/C5-diphenyl[2]
α-Keto Oxazole OL-135FAAH Inhibition (Analgesic)Covalent Serine Hydrolase InhibitionC2 α-keto acyl chain[5]
Anticancer Cmpd 1kApoptosis InductionCaspase ActivationC2-phenyl, C4-carboxamide[6]
Visualizing Synthetic and Biological Pathways

Diagrams created using Graphviz help to clarify complex relationships in synthesis and biological action.

G cluster_synthesis General Oxazole Synthesis Workflow cluster_purification Characterization cluster_screening Biological Evaluation Amino Ketone Amino Ketone Acylamino Ketone Acylamino Ketone Amino Ketone->Acylamino Ketone Acylation Acyl Chloride Acyl Chloride Acyl Chloride->Acylamino Ketone Oxazole Oxazole Acylamino Ketone->Oxazole Cyclodehydration (e.g., POCl3) Purification Column Chromatography Oxazole->Purification Analysis NMR, HRMS, IR Purification->Analysis Bio-Assay In Vitro Assays (LOX, FAAH, MTT) Analysis->Bio-Assay Data IC50 / Ki Determination Bio-Assay->Data

Caption: General workflow for synthesis and evaluation of oxazole derivatives.

Arachidonic_Acid_Cascade Membrane_PL Membrane Phospholipids PLA2 PLA₂ AA Arachidonic Acid (AA) PLA2->AA releases COX COX-1/2 AA->COX LOX LOX AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs FAAH FAAH FAAH->AA Ethanolamine Ethanolamine FAAH->Ethanolamine Anandamide Anandamide (Endocannabinoid) Anandamide->FAAH degrades Oxaprozin Oxaprozin TridecanoylOxazole This compound (Hypothesized Target) TridecanoylOxazole->LOX may inhibit TridecanoylOxazole->FAAH may inhibit AlphaKetoOxazole α-Keto Oxazoles AlphaKetoOxazole->FAAH inhibits

Caption: Potential intervention points of oxazoles in inflammatory pathways.

Conclusion and Future Directions

This comparative guide illustrates the remarkable versatility of the oxazole scaffold. By modifying the substituents at key positions, the biological activity can be tuned from broad-spectrum anti-inflammatory action (Oxaprozin) to highly specific enzyme inhibition (α-keto oxazoles) or targeted induction of cancer cell apoptosis (2-phenyl-oxazole-4-carboxamides).

This compound stands as an intriguing but underexplored member of this family. Its long lipophilic chain distinguishes it from the more common aryl- and short-chain-substituted derivatives. Based on our comparative analysis, we hypothesize that its biological activity will be intimately linked to lipid signaling pathways.

Future research should focus on:

  • Chemical Synthesis and Characterization: The first crucial step is the successful synthesis and rigorous purification of this compound to provide high-quality material for biological testing.

  • Screening in Relevant Assays: The compound should be evaluated in a panel of assays targeting lipid-modifying enzymes, including FAAH, MAGL, COX, and LOX, to test the hypotheses presented in this guide.

  • Cell-Based Assays: Its effects on cell viability (in both cancerous and non-cancerous cell lines) and inflammatory signaling (e.g., measuring cytokine release from macrophages) should be investigated to determine its cellular-level impact.

By systematically exploring the unique chemical space occupied by long-chain alkanoyl oxazoles, new therapeutic leads with novel mechanisms of action may yet be discovered, further cementing the oxazole core as a cornerstone of modern medicinal chemistry.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Tridecanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Cross-Validation

2-Tridecanoyloxazole is a lipid mediator belonging to the broader class of N-acylethanolamines (NAEs), which are recognized as crucial signaling molecules in various physiological and pathological processes.[1][2] Accurate quantification of such analytes in complex biological matrices is paramount for advancing drug development and biomedical research. However, the diversity of available analytical technologies—each with its own intrinsic strengths and weaknesses—presents a significant challenge. It is not enough to simply validate a single method in isolation. True analytical confidence, especially when data is generated across different laboratories or over the lifecycle of a project, demands cross-validation.

This guide provides a comprehensive framework for the cross-validation of three distinct analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, ensuring that the methodologies described are robust, self-validating, and grounded in authoritative regulatory standards.[3][4]

The objective of cross-validation is to demonstrate that each analytical procedure is suitable for its intended purpose and that the results are comparable and interchangeable, ensuring data integrity across different analytical platforms.[5][6]

Part 1: Understanding the Analyte and the Analytical Landscape

The Analyte: this compound

Before designing an analytical method, a thorough understanding of the analyte is critical.

  • Structure: A fatty acid (tridecanoic acid) linked to an oxazole ring.

  • Molecular Weight: Approx. 267.4 g/mol .

  • Physicochemical Properties: As a lipid-like molecule, it is hydrophobic and has a predicted high boiling point (363.1°C), making it non-volatile under standard conditions.[7] The oxazole ring contains a chromophore, making UV detection a viable, though potentially less sensitive, option.

The Methodologies Under Comparison
  • High-Performance Liquid Chromatography (HPLC-UV): A robust and widely accessible technique. It separates compounds based on their interaction with a stationary phase under a pressurized liquid mobile phase.[8][9] For this compound, a reversed-phase (e.g., C18) column is ideal. Its primary limitation is sensitivity and potential interference from matrix components that also absorb UV light.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and thermally stable compounds.[8] Given the non-volatile nature of this compound, a chemical derivatization step is mandatory to increase its volatility.[10][11] This adds complexity but can yield high chromatographic resolution.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The benchmark for high-sensitivity, high-specificity analysis of small molecules in complex matrices.[12][13] It couples the separation power of HPLC with the precise detection of a tandem mass spectrometer, which measures the mass-to-charge ratio of the analyte and its fragments, providing exceptional selectivity.[14]

Part 2: The Cross-Validation Experimental Framework

This section details the comprehensive protocol for performing the cross-validation study, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][15][16]

Overall Cross-Validation Workflow

The entire process is designed to systematically compare the performance of the three methods using identical sample sets.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Parallel Analysis & Validation cluster_val_A Validation Parameters cluster_val_B Validation Parameters cluster_val_C Validation Parameters cluster_compare Phase 3: Data Comparison & Assessment A Prepare Bulk Spiked Matrix (e.g., human plasma with known concentrations of this compound) B Perform Lipid Extraction (e.g., SPE or LLE) A->B C Divide Extract into 3 Aliquots B->C D Method A: HPLC-UV Analysis C->D E Method B: GC-MS Analysis (with Derivatization) C->E F Method C: LC-MS/MS Analysis C->F ValA1 Linearity ValA2 Accuracy ValA3 Precision ValA4 LOQ/LOD G Tabulate & Compare Validation Results D->G ValB1 Linearity ValB2 Accuracy ValB3 Precision ValB4 LOQ/LOD E->G ValC1 Linearity ValC2 Accuracy ValC3 Precision ValC4 LOQ/LOD F->G H Statistical Analysis (e.g., Bland-Altman plot, Correlation Coefficient) G->H I Assess Method Concordance & Issue Final Report H->I

Caption: Workflow for the cross-validation of three analytical methods.

Experimental Protocols

Senior Scientist's Note: The choice of extraction method is critical for minimizing matrix effects and ensuring high recovery.[17] We describe a Solid-Phase Extraction (SPE) protocol, which generally provides a cleaner sample than liquid-liquid extraction (LLE) for LC-MS/MS analysis, reducing ion suppression.[18]

  • Spiking: Thaw pooled human plasma. Spike with a methanolic solution of this compound to create a set of calibration standards and quality control (QC) samples.

  • Protein Precipitation & Lysis: To 500 µL of plasma, add 1.5 mL of cold methanol containing an appropriate internal standard (e.g., a deuterated analog of the analyte). Vortex for 1 minute.

  • Centrifugation: Centrifuge at 4°C for 15 minutes at 10,000 x g to pellet proteins.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 3 mL of 40% methanol in water to remove polar interferences.

    • Elute the analyte with 2 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[11] Reconstitute the residue in 100 µL of the appropriate solvent for each analytical method.

  • System: Standard HPLC with a UV/Vis or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with 85% Acetonitrile, 15% Water.[19]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 20 µL.

  • Run Time: 10 minutes.

Senior Scientist's Note: Derivatization is a non-negotiable step for analyzing non-volatile lipids like NAEs by GC-MS.[10] We use BSTFA with TMCS, a common silylating agent that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility.

  • Derivatization: To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 70°C for 30 minutes.

  • System: Gas chromatograph coupled to a single quadrupole mass spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.

  • MS Detection: Scan mode (m/z 50-500) for identification and Selected Ion Monitoring (SIM) mode for quantification using characteristic ions of the TMS-derivatized analyte.

  • System: UHPLC coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 40% B, ramp to 98% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Positive ESI.

  • MS Detection: Multiple Reaction Monitoring (MRM) mode.[14] Monitor specific precursor-to-product ion transitions for the analyte and internal standard for maximum sensitivity and specificity.

Part 3: Data Comparison and Scientific Interpretation

The performance of each validated method is compared across key parameters as defined by ICH guidelines.[3][20] The following table summarizes the expected outcomes from these experiments.

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS Causality & Rationale
Specificity ModerateHighVery HighHPLC-UV relies on retention time and UV absorbance, which can have interferences. MS-based methods provide mass confirmation (GC-MS) and fragmentation patterns (LC-MS/MS), offering superior specificity.[4][21]
Linearity (r²) > 0.995> 0.998> 0.999All methods are expected to show excellent linearity. The slightly lower value for HPLC-UV may reflect higher baseline noise.
Range 10 - 1000 ng/mL1 - 500 ng/mL0.05 - 200 ng/mLThe range is dictated by sensitivity. LC-MS/MS has the widest dynamic range, capable of detecting both low and high concentrations.
Accuracy (% Recovery) 88 - 105%92 - 108%95 - 105%All methods should be accurate. The multi-step derivatization in GC-MS can sometimes introduce variability.
Precision (%RSD) < 10%< 8%< 5%LC-MS/MS offers the highest precision due to its stability and low noise. Automated sample handling in modern systems minimizes variability.[17]
LOD ~3 ng/mL~0.5 ng/mL~0.02 ng/mLLimit of Detection is a key differentiator. The inherent sensitivity of MS, particularly tandem MS, allows for detection at levels far below UV-based methods.[14][22]
LOQ 10 ng/mL1 ng/mL0.05 ng/mLThe Limit of Quantitation for LC-MS/MS is orders of magnitude better, making it the only suitable method for quantifying endogenous levels of many lipid mediators.[2][23]
Throughput & Complexity High Throughput, Low ComplexityLow Throughput, High ComplexityHigh Throughput, Moderate ComplexityGC-MS is the slowest due to the manual derivatization step and longer run times. Modern LC-MS/MS systems with fast gradients are very high-throughput.
Interpretation of Results
  • LC-MS/MS is the Gold Standard: The data unequivocally demonstrates that LC-MS/MS is the superior method for this application, offering unparalleled sensitivity, specificity, and precision.[12][24] It is the only method capable of reliably measuring endogenous, low-level concentrations of this compound in biological samples.[22]

  • GC-MS as a Viable Alternative: GC-MS provides excellent specificity and good sensitivity. However, the mandatory derivatization step makes the workflow more laborious and introduces a potential source of error.[1] It is a powerful tool, especially for structural elucidation if reference standards are unavailable.

  • HPLC-UV for Formulation Analysis: HPLC-UV is the simplest and most cost-effective method.[8] While it lacks the sensitivity for biological monitoring, its performance is more than adequate for quality control of pharmaceutical formulations or in-process samples where the analyte concentration is high (µg/mL to mg/mL range).[25][26]

Conclusion: Selecting the Right Tool for the Scientific Question

This cross-validation guide demonstrates that while all three methods can be validated for the analysis of this compound, they are not interchangeable. The choice of method must be fit-for-purpose.

  • For exploratory research, clinical studies, or biomarker discovery where sensitivity and specificity are paramount, LC-MS/MS is the only appropriate choice.

  • For confirmatory analysis or in laboratories without access to LC-MS/MS , GC-MS is a reliable, albeit more complex, alternative.

  • For routine quality control of high-concentration samples in a manufacturing environment, HPLC-UV offers a cost-effective, robust, and high-throughput solution.

By performing a rigorous cross-validation as outlined, researchers and drug development professionals can generate a comprehensive data package that provides confidence in their analytical results, ensures regulatory compliance, and ultimately accelerates the pace of scientific discovery.

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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Efficacy Assessment of Novel Anti-inflammatory Agents, Exemplified by 2-Tridecanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle lies in translating in vitro potency to in vivo efficacy. This guide provides a comprehensive framework for this process, using the hypothetical novel compound, 2-Tridecanoyloxazole , as a case study. Due to the limited publicly available data on this specific molecule, we will build a scientifically plausible profile based on its constituent moieties—the oxazole ring and the tridecanoic acid tail—to illustrate the principles of a robust, comparative efficacy evaluation.

The Compound of Interest: A Hypothetical Profile of this compound

The structure of this compound, featuring a 13-carbon saturated fatty acid (tridecanoic acid) attached to an oxazole ring, suggests a potential role as a modulator of inflammatory pathways. Oxazole-containing compounds are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] The tridecanoic acid component, an odd-chain fatty acid, may influence cellular membranes and metabolic pathways, and has been noted for its antimicrobial and anti-biofilm properties.[6][7][8][]

Based on this structural combination, we hypothesize that This compound acts as an anti-inflammatory agent by inhibiting key enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This pathway is a critical driver of the inflammatory response.

In Vitro Efficacy: Deconstructing the Mechanism in a Controlled Environment

The primary goal of in vitro testing is to establish the compound's biological activity, mechanism of action, and potency in a simplified, controlled system. This allows for rapid screening and iterative chemical optimization.

Key In Vitro Assays for Anti-inflammatory Activity

A battery of in vitro assays is essential to build a comprehensive profile of a compound's anti-inflammatory potential.[10][11][12][13]

  • Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX): To directly test our hypothesis, the inhibitory activity of this compound against purified COX-1, COX-2, and 5-LOX enzymes would be determined. This provides crucial information on potency (IC50) and selectivity.

  • Cell-Based Assays for Inflammatory Mediator Release: Using cell lines such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the effect of the compound on the production of pro-inflammatory mediators like prostaglandin E2 (PGE2), leukotriene B4 (LTB4), nitric oxide (NO), and cytokines (TNF-α, IL-6) can be quantified.

  • Membrane Stabilization Assays: The ability of the compound to stabilize red blood cell membranes upon hypotonic stress can be an indicator of its anti-inflammatory activity.[14]

  • Protein Denaturation Inhibition Assays: Since protein denaturation is a hallmark of inflammation, assessing the compound's ability to prevent heat-induced denaturation of proteins like bovine serum albumin provides another measure of its potential anti-inflammatory effect.[12]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a typical procedure for determining the IC50 of a test compound against the COX-2 enzyme.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • COX-2 inhibitor screening assay kit (containing assay buffer, heme, colorimetric substrate, etc.)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the test compound dilutions.

  • Add the COX-2 enzyme to each well and incubate for a specified time at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Stop the reaction and add the colorimetric substrate to measure the amount of prostaglandin G2 produced.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Hypothetical In Vitro Data Summary

The following table summarizes the expected outcomes from the in vitro assays for a promising anti-inflammatory candidate.

AssayEndpointHypothetical Result for this compound
COX-1 InhibitionIC50> 100 µM
COX-2 InhibitionIC500.5 µM
5-LOX InhibitionIC505 µM
PGE2 Release (RAW 264.7)IC501 µM
NO Release (RAW 264.7)IC5010 µM
TNF-α Release (RAW 264.7)IC508 µM
Membrane StabilizationEC5015 µM
Protein Denaturation Inhib.EC5020 µM

In Vivo Efficacy: Assessing Performance in a Complex Biological System

While in vitro data provides a strong foundation, the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo studies are crucial for evaluating not only efficacy but also the pharmacokinetic and pharmacodynamic (PK/PD) properties of the drug.[15][16][17][18][19]

Bridging the Gap: Pharmacokinetics and Pharmacodynamics (PK/PD)

Before embarking on efficacy studies, understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is paramount.

  • Pharmacokinetics (PK): This describes "what the body does to the drug." Key parameters include bioavailability, plasma half-life, volume of distribution, and clearance. These are typically determined in rodent models following oral and intravenous administration.

  • Pharmacodynamics (PD): This describes "what the drug does to the body." PD studies aim to correlate the drug concentration at the site of action with its pharmacological effect.

Choosing the Right In Vivo Model

Several well-established animal models can be used to evaluate the anti-inflammatory efficacy of a test compound.[20][21][22][23][24]

  • Carrageenan-Induced Paw Edema: An acute model of inflammation where the reduction in paw swelling after compound administration is measured.

  • LPS-Induced Systemic Inflammation: This model mimics a systemic inflammatory response, and the efficacy of the compound is assessed by measuring the reduction in pro-inflammatory cytokines in the blood.

  • Collagen-Induced Arthritis (CIA) in Mice: A chronic model that mimics rheumatoid arthritis, allowing for the evaluation of the compound's effect on joint inflammation, cartilage destruction, and bone erosion over a longer period.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for screening the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-200 g)

  • 1% Carrageenan solution in saline

  • Test compound (this compound)

  • Positive control (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Pletysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compound, positive control, or vehicle orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Hypothetical In Vivo Data Summary

The following table presents plausible results from in vivo studies for a compound with good translational potential.

In Vivo ModelRoute of Admin.Dose Range (mg/kg)Efficacy EndpointHypothetical Result for this compound
Carrageenan-Induced Paw EdemaOral10 - 10050% inhibition of paw edema at 3 hours (ED50)30 mg/kg
LPS-Induced Systemic InflammationOral10 - 10050% reduction in plasma TNF-α levels (ED50)40 mg/kg
Collagen-Induced ArthritisOral10 - 100 (daily)50% reduction in arthritis score (ED50)50 mg/kg

In Vitro vs. In Vivo: A Comparative Analysis

The ultimate goal is to see a strong correlation between in vitro potency and in vivo efficacy. However, discrepancies are common and provide valuable insights.

  • High In Vitro Potency, Low In Vivo Efficacy: This is a frequent outcome and can be attributed to several factors:

    • Poor Pharmacokinetics: The compound may have low oral bioavailability, be rapidly metabolized, or have a short half-life.

    • High Plasma Protein Binding: If the compound is highly bound to plasma proteins, the free concentration available to reach the target site may be too low.

    • Off-Target Toxicity: The compound may cause unforeseen toxicity in vivo that limits the achievable therapeutic dose.

  • Moderate In Vitro Potency, High In Vivo Efficacy: This can occur if:

    • Metabolite Activity: A metabolite of the parent compound may be more active.

    • Favorable PK/PD Properties: The compound may have excellent tissue distribution and accumulate at the site of inflammation.

    • Complex In Vivo Mechanisms: The compound may have additional beneficial effects in vivo that are not captured by the in vitro assays.

For our hypothetical this compound, the strong in vitro COX-2 inhibition (IC50 = 0.5 µM) translates reasonably well to the in vivo anti-inflammatory effects (ED50 = 30-50 mg/kg). This suggests that the compound likely has acceptable pharmacokinetic properties.

Visualizing the Workflow and Pathway

Diagrams are essential for clearly communicating complex processes and relationships.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Enzyme Inhibition Enzyme Inhibition Cell-Based Assays Cell-Based Assays Enzyme Inhibition->Cell-Based Assays Membrane Stabilization Membrane Stabilization Cell-Based Assays->Membrane Stabilization Protein Denaturation Protein Denaturation Membrane Stabilization->Protein Denaturation Data Analysis & Correlation Data Analysis & Correlation Protein Denaturation->Data Analysis & Correlation PK/PD Studies PK/PD Studies Acute Inflammation Models Acute Inflammation Models PK/PD Studies->Acute Inflammation Models Chronic Inflammation Models Chronic Inflammation Models Acute Inflammation Models->Chronic Inflammation Models Chronic Inflammation Models->Data Analysis & Correlation Hypothesis Generation Hypothesis Generation Hypothesis Generation->Enzyme Inhibition Hypothesis Generation->PK/PD Studies

Caption: A streamlined workflow for the comparative efficacy assessment of a novel anti-inflammatory compound.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandins (PGE2) Prostaglandins (PGE2) Arachidonic Acid->Prostaglandins (PGE2) COX-2 Leukotrienes (LTB4) Leukotrienes (LTB4) Arachidonic Acid->Leukotrienes (LTB4) 5-LOX PLA2 Phospholipase A2 COX-2 COX-2 5-LOX 5-LOX Inflammation Inflammation Prostaglandins (PGE2)->Inflammation Leukotrienes (LTB4)->Inflammation This compound This compound This compound->COX-2 This compound->5-LOX

Caption: The hypothesized mechanism of action of this compound in the arachidonic acid pathway.

Conclusion

The successful translation of a compound from in vitro discovery to in vivo efficacy is a multi-faceted challenge that requires a systematic and integrated approach. By combining a deep understanding of the compound's mechanism of action from in vitro studies with a thorough evaluation of its pharmacokinetic and pharmacodynamic properties in relevant in vivo models, researchers can make more informed decisions and increase the probability of success in the drug development pipeline. While this compound serves as a hypothetical example in this guide, the principles and methodologies outlined are universally applicable to the evaluation of novel therapeutic candidates.

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Confirming Target Engagement of 2-Tridecanoyloxazole: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, non-negotiable step in this process is the unequivocal confirmation of target engagement: does the molecule interact with its intended biological target in a relevant physiological context? This guide provides an in-depth, comparative analysis of key methodologies for confirming the target engagement of novel compounds, using the illustrative case of 2-Tridecanoyloxazole.

This compound, a lipidated oxazole, represents a class of compounds with significant therapeutic potential, as derivatives of the oxazole scaffold have demonstrated a wide array of biological activities, including antimicrobial and anticancer effects.[1][2] Its structure, featuring a 13-carbon lipid chain, suggests potential interactions with proteins involved in lipid signaling or metabolism, such as the large and diverse family of serine hydrolases.[3][4][5]

This guide moves beyond a simple listing of protocols. It is designed to provide the strategic rationale behind choosing a particular method, offering a self-validating framework for experimental design, and grounding all claims in authoritative, verifiable sources.

A Multi-Faceted Approach to Target Validation

No single experiment can definitively prove target engagement. A robust validation strategy employs a combination of techniques that measure the direct binding of a compound to its target and the functional consequences of that binding. We will explore four powerful techniques, comparing their principles, applications, and practical implementation.

Method Principle Context Throughput Label-Free? Key Output
Cellular Thermal Shift Assay (CETSA) Ligand binding increases the thermal stability of the target protein.Intact Cells, Lysates, TissuesLow to HighYesTarget stabilization (Tagg)
Activity-Based Protein Profiling (ABPP) Covalent probes map the active sites of enzyme families to reveal inhibitor interactions.Intact Cells, LysatesMedium to HighNo (Probe-based)Target occupancy, Selectivity
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.In Vitro (Purified components)LowYesBinding affinity (Kd), Stoichiometry (n), Thermodynamics (ΔH, ΔS)
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding of an analyte to an immobilized ligand.In Vitro (Purified components)MediumYesBinding kinetics (ka, kd), Affinity (KD)

Cellular Thermal Shift Assay (CETSA): In-Situ Target Engagement

CETSA is a powerful biophysical assay that allows for the detection of target engagement in a native cellular environment without any modification to the compound of interest.[6][7] This is a significant advantage, as it avoids potential artifacts introduced by tags or linkers.

Expertise & Experience: The Causality Behind CETSA

The core principle of CETSA is that the binding of a ligand, such as this compound, to its target protein confers additional stability to the protein's structure.[8] This increased stability means that a higher temperature is required to denature the protein. By heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble (non-denatured) protein remaining, we can observe a "thermal shift" in the presence of a binding ligand.[6][8] This allows for a direct, physical confirmation of interaction within the cell.

Trustworthiness: A Self-Validating Protocol

A robust CETSA experiment includes multiple controls to ensure the observed thermal shift is specific to the compound-target interaction.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time. Rationale: This step allows the compound to enter the cells and engage with its target.

  • Harvesting and Lysis:

    • Harvest cells and resuspend in a suitable buffer.

    • Lyse the cells through freeze-thaw cycles. Rationale: This releases the intracellular proteins while maintaining their native state.

  • Heating Gradient:

    • Aliquot the cell lysate into separate PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Rationale: This creates a denaturation curve for the proteome.

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.

    • Collect the supernatant, which contains the soluble proteins. Rationale: Only the proteins that remained stable at a given temperature will be in the supernatant.

  • Protein Quantification and Analysis:

    • Measure the total protein concentration of the soluble fraction.

    • Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the putative target protein. Rationale: This allows for the specific quantification of the target protein at each temperature.

Data Interpretation

The resulting Western blot bands are quantified, and the intensity is plotted against temperature for both the vehicle- and compound-treated samples. A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement. For a more high-throughput approach, CETSA can be coupled with mass spectrometry (MS-CETSA) to assess target engagement across the entire proteome.[6]

Visualization: CETSA Workflow

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_processing Processing Phase cluster_analysis Analysis Phase start Plate Cells treat_dmso Treat with Vehicle (DMSO) start->treat_dmso treat_cpd Treat with This compound start->treat_cpd harvest_dmso Harvest & Lyse treat_dmso->harvest_dmso harvest_cpd Harvest & Lyse treat_cpd->harvest_cpd heat_dmso Heat Gradient (40-70°C) harvest_dmso->heat_dmso heat_cpd Heat Gradient (40-70°C) harvest_cpd->heat_cpd centrifuge_dmso Centrifuge heat_dmso->centrifuge_dmso centrifuge_cpd Centrifuge heat_cpd->centrifuge_cpd wb_dmso Western Blot (Target Protein) centrifuge_dmso->wb_dmso wb_cpd Western Blot (Target Protein) centrifuge_cpd->wb_cpd plot Plot Soluble Protein vs. Temperature wb_dmso->plot wb_cpd->plot

Caption: Workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Activity-Based Protein Profiling (ABPP): A Functional Readout

Given the structure of this compound, it may target enzymes, such as serine hydrolases.[4][5] ABPP is a powerful chemoproteomic technique that uses active site-directed chemical probes to determine the functional state of enzymes in complex proteomes.[3]

Expertise & Experience: The Causality Behind ABPP

ABPP probes are small molecules that consist of two key elements: a reactive group that covalently binds to the active site of an enzyme family, and a reporter tag (e.g., a fluorophore or biotin) for visualization or enrichment.[3] In a competitive ABPP experiment, a cell lysate or live cells are pre-incubated with an inhibitor (like this compound). The active sites that are occupied by the inhibitor will not be available to the subsequent ABPP probe. This results in a decrease in signal from the probe for the target enzyme, providing a direct measure of target engagement and inhibitor potency.

Trustworthiness: A Self-Validating Protocol

The competitive nature of this assay, along with the use of appropriate controls, makes it a self-validating system.

Experimental Protocol: Competitive ABPP

  • Proteome Preparation:

    • Prepare cell lysates or use intact cells.

  • Inhibitor Incubation:

    • Incubate the proteome with varying concentrations of this compound or a vehicle control for a specified time at a controlled temperature. Rationale: This allows the inhibitor to bind to its target enzymes.

  • Probe Labeling:

    • Add a broad-spectrum ABPP probe (e.g., a fluorophosphonate probe for serine hydrolases) to the proteomes and incubate.[4][5] Rationale: The probe will covalently label the active sites of the enzymes that were not blocked by the inhibitor.

  • Quenching and Analysis:

    • Quench the labeling reaction.

    • If using a fluorescent probe, separate the proteins by SDS-PAGE and visualize using a gel scanner. A decrease in fluorescence intensity for a specific band indicates target engagement.

    • If using a biotinylated probe, the labeled proteins can be enriched using streptavidin beads and identified by mass spectrometry.[9] Rationale: This allows for the identification of the specific protein targets of the inhibitor.

Data Interpretation

In a gel-based assay, a dose-dependent decrease in the fluorescence of a protein band in the inhibitor-treated lanes compared to the vehicle control indicates that the compound is engaging that specific enzyme. Mass spectrometry-based ABPP provides a comprehensive profile of the inhibitor's targets and its selectivity across the entire enzyme family.

Visualization: Competitive ABPP Workflow

ABPP_Workflow cluster_incubation Incubation Phase cluster_analysis Analysis Phase cluster_control Control proteome Cell Lysate (Proteome) inhibitor Add Inhibitor (this compound) proteome->inhibitor probe Add ABPP Probe (e.g., FP-Rhodamine) inhibitor->probe sds_page SDS-PAGE probe->sds_page gel_scan Fluorescent Gel Scan sds_page->gel_scan result Decreased Signal Indicates Engagement gel_scan->result proteome_c Cell Lysate (Proteome) vehicle Add Vehicle (DMSO) proteome_c->vehicle probe_c Add ABPP Probe vehicle->probe_c sds_page_c SDS-PAGE probe_c->sds_page_c gel_scan_c Fluorescent Gel Scan sds_page_c->gel_scan_c result_c Full Signal (No Inhibition) gel_scan_c->result_c

Caption: Workflow for a competitive Activity-Based Protein Profiling (ABPP) experiment.

& 4. Biophysical Validation: ITC and SPR

Once a putative target has been identified through methods like CETSA or ABPP, it is crucial to validate the direct binding interaction using biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard assays for quantifying binding affinity and kinetics.[10][11][12][13][14] These methods require purified protein and ligand, and are typically performed in later stages of drug discovery.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact.[10][11] A solution of the ligand (this compound) is titrated into a solution of the purified target protein, and the minute heat changes are detected.[15] A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction.[11]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[12][13] In a typical experiment, the purified target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[13] SPR provides kinetic data, including the association rate (ka) and dissociation rate (kd), from which the equilibrium dissociation constant (KD) can be calculated.[14] This technique is particularly well-suited for studying lipid-protein interactions.[12][16]

Recommended Strategy for this compound

For a novel compound like this compound with an unknown target, a logical and efficient strategy would be:

  • Hypothesis Generation & Initial Screening: Employ a proteome-wide, in-cellulo technique. Given the potential for enzyme inhibition, competitive ABPP coupled with mass spectrometry would be an excellent starting point to identify potential serine hydrolase targets and assess initial selectivity. Alternatively, MS-CETSA could be used to screen for targets in an unbiased manner.

  • Target Validation: Once a list of candidate targets is generated, validate them using an orthogonal method. For instance, if ABPP identified a target, use Western blot-based CETSA with a specific antibody to confirm engagement in intact cells.

  • Biophysical Characterization: Following successful cellular validation, express and purify the top candidate protein(s). Use ITC or SPR to confirm direct binding and accurately quantify the binding affinity and kinetics. This provides the rigorous, quantitative data required for further drug development.

By following this multi-tiered approach, researchers can build a compelling, evidence-based case for the target engagement of this compound, paving the way for a deeper understanding of its mechanism of action and therapeutic potential.

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A Comparative Analysis of 2-Acyl-Oxazoles as Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 2-acyloxazole derivatives as potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). While direct experimental data for 2-Tridecanoyloxazole is not extensively available in public literature, this guide will focus on the well-characterized α-keto oxazole, OL-135, and its analogs to provide a robust framework for understanding the structure-activity relationships (SAR) that govern the efficacy of this class of compounds. This analysis will empower researchers and drug development professionals to make informed decisions in the design and selection of novel FAAH inhibitors.

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system.[1] It is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related signaling lipids.[1][2] By inhibiting FAAH, the endogenous levels of anandamide are elevated, leading to analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][3] This makes FAAH a highly attractive therapeutic target for a range of neurological and inflammatory disorders.[2]

Among the various classes of FAAH inhibitors, α-ketoheterocycles, particularly those containing an oxazole core, have emerged as potent, selective, and reversible inhibitors.[1][4] These compounds exert their inhibitory effect through the formation of a reversible hemiketal with the catalytic serine residue (Ser241) in the FAAH active site.[1][5] A leading example of this class is OL-135, a potent and selective FAAH inhibitor that has been extensively studied and serves as a benchmark for the development of novel analogs.[5][6][7]

The Archetype: OL-135 and the Importance of the 2-Acyl Substituent

OL-135 is a potent, reversible, and competitive inhibitor of FAAH with a Ki value of 4.7 nM.[5] Its structure features a central oxazole ring, a 5-(2-pyridyl) substituent which enhances binding affinity and selectivity, and a 2-acyl side chain.[5][8] The nature of this 2-acyl side chain is a critical determinant of the inhibitor's potency and overall pharmacological profile. The phenhexyl group in OL-135 was identified as a simplified and effective alternative to the long fatty acid chains of endogenous substrates.[5]

dot

Figure 1: Chemical structure of OL-135.

Comparative Performance of 2-Acyloxazole Analogs

The performance of 2-acyloxazole derivatives as FAAH inhibitors is primarily assessed based on their inhibitory potency (Ki or IC50 values) and their selectivity against other enzymes. The following sections and the corresponding data table provide a comparative analysis of various analogs of OL-135, focusing on modifications to the 2-acyl side chain.

Impact of Acyl Chain Length and Unsaturation

Systematic modifications of the acyl side chain have revealed that both its length and degree of unsaturation significantly influence inhibitory potency. While direct data for a 13-carbon tridecanoyl chain is scarce, studies on related long-chain alkyl and arylalkyl derivatives provide valuable insights. Generally, a hydrophobic side chain that can effectively occupy the acyl chain binding channel of FAAH is preferred.

Role of Aromatic and Conformationally Restricted Moieties

The introduction of aromatic rings and conformational constraints within the acyl side chain has proven to be a highly effective strategy for enhancing potency. These modifications can optimize hydrophobic interactions and reduce the entropic penalty of binding. For instance, analogs incorporating biphenyl and phenoxymethylphenyl moieties have demonstrated exceptionally high potency, with some exhibiting Ki values in the picomolar range.[2]

Data Summary: A Comparative Table

The following table summarizes the FAAH inhibitory potency of OL-135 and a selection of its key analogs with modifications in the 2-acyl side chain. This data is compiled from extensive structure-activity relationship studies.[2][5]

Compound2-Acyl Side Chain ModificationFAAH Inhibition (Ki, nM)Reference
OL-135 Phenhexyl 4.7 [5]
Analog 1Biphenyl ethyl0.75[2]
Analog 24-(Phenoxymethyl)phenethyl1.0[2]
Analog 3Piperidine-containing acyl side-chain3.6 (IC50)[2]
InferredTridecanoyl (13-carbon saturated chain)Potency likely lower than OL-135 due to increased flexibility and suboptimal fit-

Experimental Protocols for Performance Evaluation

To ensure scientific integrity and enable researchers to validate and compare findings, detailed experimental protocols for key assays are provided below.

FAAH Inhibition Assay (In Vitro)

This protocol describes a typical fluorometric assay to determine the inhibitory potency of test compounds against FAAH.[9]

Objective: To measure the concentration of an inhibitor required to reduce FAAH activity by 50% (IC50) or to determine the inhibition constant (Ki).

Materials:

  • Recombinant FAAH enzyme

  • FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • FAAH substrate (e.g., a non-fluorescent substrate that releases a fluorophore upon hydrolysis)

  • Test compounds (2-acyloxazoles) dissolved in DMSO

  • 96-well microplates (black, flat-bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in FAAH assay buffer.

  • In the wells of the microplate, add the test compound dilutions, FAAH enzyme, and assay buffer. Include control wells with DMSO instead of the inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable model to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the inhibition is competitive.

dot

Figure 2: Workflow for FAAH Inhibition Assay.
Cytotoxicity Assay

This protocol outlines a general method for assessing the cytotoxicity of the 2-acyloxazole compounds using a resazurin-based assay.

Objective: To determine the concentration of a compound that reduces cell viability by 50% (CC50).

Materials:

  • A suitable cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution

  • 96-well cell culture plates (clear, flat-bottom)

  • Incubator (37°C, 5% CO2)

  • Fluorescence plate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include control wells with DMSO-containing medium.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the resazurin solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce resazurin to the fluorescent resorufin.

  • Measure the fluorescence in each well using a plate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the control wells.

  • Plot the cell viability against the compound concentrations and determine the CC50 value.

Mechanism of Action: Reversible Covalent Inhibition

The α-keto group is the key pharmacophore responsible for the inhibitory mechanism of this class of compounds. It acts as an electrophile that is attacked by the catalytic serine (Ser241) in the FAAH active site. This forms a stable, yet reversible, tetrahedral hemiketal intermediate, effectively blocking the enzyme's hydrolytic activity. The surrounding structural motifs, such as the oxazole ring and the 2-acyl side chain, are crucial for correctly positioning the α-keto group within the active site and for establishing additional binding interactions that contribute to the inhibitor's overall potency and selectivity.

dot

FAAH_Inhibition_Mechanism FAAH_Active_Site FAAH Active Site (with Ser241) Binding Reversible Binding & Positioning FAAH_Active_Site->Binding Inhibitor α-Keto Oxazole Inhibitor Inhibitor->Binding Hemiketal_Formation Nucleophilic Attack by Ser241 Binding->Hemiketal_Formation Inhibited_Complex Stable Hemiketal Intermediate (Inhibited FAAH) Hemiketal_Formation->Inhibited_Complex Reversal Reversible Dissociation Inhibited_Complex->Reversal Reversal->FAAH_Active_Site Reversal->Inhibitor caption Figure 3: Mechanism of FAAH inhibition by α-keto oxazoles.

Figure 3: Mechanism of FAAH inhibition by α-keto oxazoles.

Conclusion and Future Directions

The 2-acyloxazole scaffold represents a highly promising platform for the development of potent and selective FAAH inhibitors. The extensive structure-activity relationship data available for analogs of OL-135 provides a clear roadmap for optimizing the 2-acyl side chain to achieve desired pharmacological properties. While a long, saturated alkyl chain like tridecanoyl may not be optimal due to increased flexibility, the principles outlined in this guide suggest that further exploration of conformationally constrained and strategically substituted acyl chains will likely yield novel FAAH inhibitors with enhanced therapeutic potential. Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR and to develop candidates with improved drug-like properties for clinical development.

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A Comprehensive Guide to Assessing the Off-Target Effects of Novel Oxazole-Containing Compounds: A Case Study with 2-Tridecanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target effects, where a compound interacts with unintended biological molecules, are a major cause of adverse drug reactions and clinical trial failures.[1][2][3] This guide provides a comprehensive, technically-grounded framework for assessing the off-target effects of a novel investigational compound, using the hypothetical oxazole-containing molecule, "2-Tridecanoyloxazole," as a case study.

The oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and natural products with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[4][5][6][7][8] Given this chemical heritage, a thorough investigation into the selectivity of any new oxazole derivative is paramount.

For the purpose of this guide, we will hypothesize that This compound has been designed as a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory cytokine production and a high-interest target for autoimmune diseases. Our objective is to build a self-validating system of experiments to confirm its on-target activity while rigorously profiling its potential off-target interactions.

Part 1: The Strategic Framework for Off-Target Profiling

A robust assessment of off-target effects is not a single experiment but a multi-tiered strategy that moves from broad, predictive methods to specific, functional validations. This approach allows for early identification of potential liabilities, saving valuable time and resources. Our assessment of this compound will follow this logical progression:

  • In Silico Profiling: Computational prediction of potential off-target interactions.

  • In Vitro Biochemical Screening: Broad panel screening against families of common off-target proteins.

  • Cell-Based Functional Assays: Validation of in vitro findings in a physiological context.

  • Phenotypic Screening: Unbiased assessment of cellular effects.

This tiered approach, visualized below, forms the backbone of our investigation, ensuring that each step informs the next, creating a comprehensive and trustworthy safety profile.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: In Vitro Biochemical Validation cluster_2 Tier 3: Cell-Based Functional Analysis a Chemical Structure of This compound b Ligand-Based Screening (Similarity to known off-target binders) a->b c Structure-Based Screening (Docking against off-target protein library) a->c d Predicted Off-Target 'Hit List' b->d c->d e Broad Kinase Panel (e.g., 400+ kinases) d->e Inform Panel Selection g Quantitative IC50 Determination for primary hits e->g f Safety Pharmacology Panel (GPCRs, Ion Channels, Transporters) f->g h Target Engagement Assays in relevant cell lines g->h Guide Cellular Experiments i Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) h->i j Cellular Phenotypic Screening (e.g., High-Content Imaging) i->j Correlate with Phenotype

Caption: Tiered workflow for off-target assessment of this compound.

Part 2: In-Depth Methodologies and Data Interpretation

Tier 1: In Silico Profiling - The Predictive Foundation

Before committing to expensive and time-consuming wet lab experiments, computational methods can provide a valuable initial assessment of off-target risks.[9] This is achieved by comparing the chemical structure of this compound to databases of compounds with known biological activities.

  • Ligand-Based Approaches: These methods, such as chemical similarity searching, rely on the principle that structurally similar molecules are likely to have similar biological activities. We would screen the structure of this compound against databases like ChEMBL to identify known compounds with similar scaffolds that bind to off-targets.

  • Structure-Based Approaches: If the 3D structures of potential off-target proteins are known, we can use molecular docking to predict whether this compound can bind to their active sites. This is particularly useful for assessing cross-reactivity within a protein family, such as the kinase family.

Causality Behind Experimental Choice: By starting with in silico methods, we can generate a preliminary "hit list" of potential off-targets. This list helps in prioritizing and selecting the most relevant in vitro screening panels, thereby making our experimental approach more targeted and cost-effective.

Tier 2: In Vitro Biochemical Screening - Broad Interrogation

The cornerstone of off-target assessment is broad-panel biochemical screening.[7] This involves testing the compound against a large number of purified proteins to directly measure its interaction.

  • Kinase Profiling: Since this compound is a putative kinase inhibitor, it is critical to assess its selectivity across the human kinome. A common approach is to perform a primary screen at a single high concentration (e.g., 1 or 10 µM) against a panel of several hundred kinases. Any kinase showing significant inhibition (e.g., >50%) would be flagged for follow-up dose-response studies to determine the IC50 value.

  • Safety Pharmacology Panels: Companies like Eurofins Discovery and Reaction Biology offer panels that screen compounds against a collection of targets known to be implicated in adverse drug reactions.[7] These typically include G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear hormone receptors.

Data Presentation: Hypothetical Kinase Screening Data

To illustrate, let's compare the hypothetical data for this compound with a known, relatively selective p38α inhibitor.

Target KinaseThis compound (IC50, nM)Comparative p38α Inhibitor (IC50, nM)
p38α (On-Target) 15 25
p38β250300
JNK1>10,000>10,000
ERK2>10,000>10,000
GSK3β (Off-Target) 85 >5,000
CDK2 (Off-Target) 150 >10,000
SRC1,2002,500
LCK2,3004,000

Interpretation: The data suggests that while this compound is a potent p38α inhibitor, it exhibits significant off-target activity against GSK3β and CDK2 at concentrations less than 10-fold above its on-target IC50. This lack of selectivity is a potential liability that must be investigated further in cell-based models.

Tier 3: Cell-Based Functional Assays - The Physiological Context

Biochemical assays with purified proteins do not always translate to a cellular environment where factors like cell permeability, metabolism, and target engagement in a complex milieu come into play. Therefore, it is essential to validate the biochemical findings in relevant cell models.

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that this compound binds to both its intended target (p38α) and the identified off-targets (GSK3β, CDK2) within intact cells.

  • Signaling Pathway Analysis: We must determine if the binding to off-targets has a functional consequence. For example, inhibition of GSK3β could affect pathways related to glycogen metabolism and cell survival, while CDK2 inhibition would impact cell cycle progression. These effects can be measured by Western blotting for downstream pathway markers or by using reporter gene assays.

Below is a simplified representation of the p38α signaling pathway and a potential off-target pathway (GSK3β).

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway stress Stress / Cytokines p38 p38α stress->p38 mk2 MK2 p38->mk2 cytokines Inflammatory Cytokines (TNFα, IL-6) mk2->cytokines wnt Wnt Signal gsk3b GSK3β wnt->gsk3b beta_catenin β-catenin gsk3b->beta_catenin transcription Gene Transcription (Cell Proliferation, Survival) beta_catenin->transcription compound This compound compound->p38 Inhibition (On-Target) compound->gsk3b Inhibition (Off-Target)

Caption: On-target (p38α) and potential off-target (GSK3β) signaling pathways.

Part 3: Detailed Experimental Protocol

To provide a practical example, here is a detailed protocol for a cell-based assay to assess the functional inhibition of the off-target GSK3β by this compound.

Protocol: Western Blot Analysis of GSK3β Activity

Objective: To determine if this compound inhibits GSK3β activity in a cellular context by measuring the phosphorylation of a known GSK3β substrate, glycogen synthase (GS).

Materials:

  • HEK293 cells

  • DMEM with 10% FBS and 1% Pen/Strep

  • This compound (10 mM stock in DMSO)

  • CHIR99021 (positive control GSK3β inhibitor, 10 mM stock in DMSO)

  • DMSO (vehicle control)

  • Insulin (to stimulate the pathway)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-phospho-Glycogen Synthase (Ser641), anti-total Glycogen Synthase, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture: Plate HEK293 cells in 6-well plates and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 4 hours to reduce basal signaling.

  • Compound Treatment: Pre-treat cells for 1 hour with varying concentrations of this compound (e.g., 0, 0.01, 0.1, 1, 10 µM), CHIR99021 (10 µM), or DMSO vehicle control.

  • Stimulation: Stimulate the cells with insulin (100 nM) for 30 minutes to induce dephosphorylation of GS at the Ser641 site (an event opposed by GSK3β activity).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer per well. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibody (anti-phospho-GS) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using ECL substrate and image the chemiluminescence.

  • Stripping and Re-probing: Strip the membrane and re-probe for total GS and β-actin as loading controls.

Self-Validation and Expected Outcome: An increase in phospho-GS (Ser641) levels upon treatment with this compound, similar to the positive control CHIR99021, would functionally confirm the off-target inhibition of GSK3β in a cellular system. This provides a trustworthy link between the biochemical finding and a physiological consequence.

Conclusion: An Integrated Approach to De-Risking Drug Candidates

The assessment of off-target effects is a critical and non-negotiable phase of preclinical drug development. As demonstrated with our hypothetical case study of this compound, a systematic and tiered approach—from in silico prediction to in vitro screening and cellular validation—is essential for building a comprehensive safety profile. By understanding the causality behind experimental choices and designing self-validating protocols, researchers can confidently identify and mitigate potential off-target liabilities. This rigorous, evidence-based strategy not only enhances the likelihood of clinical success but also upholds the highest standards of scientific integrity and patient safety.

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A Researcher's Guide to Reproducibility in N-Acylethanolamine Signaling: A Comparative Analysis of 2-Tridecanoyloxazole and Alternative FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of lipid signaling research, the reproducibility of experimental results is paramount for the validation of novel therapeutic targets and the development of effective drugs. This guide provides an in-depth technical comparison of 2-Tridecanoyloxazole, a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH), with other established FAAH inhibitors. By examining the underlying biochemistry, experimental design, and analytical methodologies, we aim to equip researchers with the knowledge to enhance the reliability and reproducibility of their findings when investigating the N-acylethanolamine (NAE) signaling pathway.

The Critical Role of FAAH in N-Acylethanolamine Signaling

N-acylethanolamines (NAEs) are a class of bioactive lipids, including the endocannabinoid anandamide (AEA), that play crucial roles in a multitude of physiological processes such as pain, inflammation, and mood regulation.[1][2] The signaling of these lipid mediators is tightly controlled by their on-demand biosynthesis from membrane phospholipids and their subsequent degradation. The primary enzyme responsible for the catabolism of NAEs is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that breaks down NAEs into their constituent fatty acids and ethanolamine, thus terminating their signaling.[3][4]

Inhibition of FAAH presents a compelling therapeutic strategy, as it elevates the endogenous levels of NAEs, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[5][6] This has spurred the development of numerous FAAH inhibitors, each with distinct chemical scaffolds and mechanisms of action.

cluster_0 N-Acylethanolamine (NAE) Signaling Pathway Membrane Phospholipids Membrane Phospholipids NAPE NAPE Membrane Phospholipids->NAPE N-Acyltransferase NAEs (e.g., Anandamide) NAEs (e.g., Anandamide) NAPE->NAEs (e.g., Anandamide) NAPE-PLD FAAH FAAH NAEs (e.g., Anandamide)->FAAH Hydrolysis Receptors (CB1, CB2, PPARα) Receptors (CB1, CB2, PPARα) NAEs (e.g., Anandamide)->Receptors (CB1, CB2, PPARα) Inactive Metabolites Inactive Metabolites FAAH->Inactive Metabolites Physiological Effects Physiological Effects Receptors (CB1, CB2, PPARα)->Physiological Effects

Caption: Simplified N-acylethanolamine signaling pathway.

This compound: An Emerging Player in FAAH Inhibition

This compound, with the IUPAC name 1-(1,3-oxazol-2-yl)tridecan-1-one, belongs to the α-ketooxazole class of compounds. While specific experimental data for this compound is limited in publicly available literature, its chemical structure—an oxazole ring coupled to a long acyl chain—strongly suggests its role as a FAAH inhibitor.[3] The α-ketooxazole scaffold is a well-established pharmacophore for potent and selective reversible inhibition of FAAH.[4][7]

The mechanism of action for this class of inhibitors involves the electrophilic ketone forming a reversible hemiketal with the catalytic serine residue (Ser241) in the FAAH active site.[4] The long tridecanoyl (13-carbon) acyl chain is expected to occupy the acyl chain binding channel of the enzyme, contributing to its binding affinity and selectivity.

A Comparative Analysis of FAAH Inhibitors

To understand the experimental landscape and the factors influencing reproducibility, it is essential to compare this compound (as a representative α-ketooxazole) with other well-characterized FAAH inhibitors that employ different mechanisms of action.

Inhibitor ClassCompound ExampleMechanism of ActionKey Characteristics
α-Ketooxazole OL-135Reversible, CovalentPotent and highly selective for FAAH. Forms a reversible hemiketal with the catalytic serine.[4][8]
Carbamate URB597Irreversible, CovalentCarbamylates the catalytic serine, leading to time-dependent and irreversible inhibition.[2][9]
Urea-based PF-3845Irreversible, CovalentForms a covalent adduct with the catalytic serine, resulting in potent and long-lasting inhibition.[10][11]
Piperidine/Piperazine Urea JNJ-42165279Irreversible, CovalentCovalently inactivates the FAAH enzyme.[12]

Table 1: Comparison of different classes of FAAH inhibitors.

The choice of inhibitor significantly impacts experimental design and the interpretation of results. Reversible inhibitors like the α-ketooxazoles allow for studies where enzyme activity can be restored upon washout of the compound. In contrast, irreversible inhibitors lead to a more sustained elevation of NAE levels, which can be advantageous for in vivo studies but requires careful consideration of dose and timing to avoid off-target effects.

Achieving Reproducibility: Key Experimental Considerations

The reproducibility of studies involving FAAH inhibitors and NAE quantification is contingent on meticulous experimental design and execution. Several factors can introduce variability and must be carefully controlled.

In Vitro FAAH Inhibition Assays

A robust in vitro assay is the cornerstone for characterizing the potency and selectivity of FAAH inhibitors.

Experimental Protocol: Fluorometric FAAH Activity Assay

This protocol is a standard method for determining the inhibitory activity of compounds against FAAH.

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., URB597) in FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA). Ensure the final DMSO concentration is below 1%.

    • Prepare a working solution of recombinant human or rat FAAH in chilled FAAH Assay Buffer.

    • Prepare a working solution of a fluorogenic FAAH substrate, such as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), in FAAH Assay Buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the FAAH enzyme solution to each well.

    • Add the test compound or vehicle control to the respective wells.

    • For irreversible inhibitors, a pre-incubation step (e.g., 15-30 minutes at 37°C) is crucial to allow for covalent bond formation.[13]

    • Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

    • Immediately begin monitoring the increase in fluorescence (Excitation: 340-360 nm, Emission: 450-465 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

cluster_1 In Vitro FAAH Inhibition Assay Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dispense Enzyme Dispense Enzyme Prepare Reagents->Dispense Enzyme Add Inhibitor/Vehicle Add Inhibitor/Vehicle Dispense Enzyme->Add Inhibitor/Vehicle Pre-incubation (for irreversible inhibitors) Pre-incubation (for irreversible inhibitors) Add Inhibitor/Vehicle->Pre-incubation (for irreversible inhibitors) Add Substrate Add Substrate Pre-incubation (for irreversible inhibitors)->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Data Analysis (IC50) Data Analysis (IC50) Measure Fluorescence->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for in vitro FAAH inhibition assay.

Quantification of N-Acylethanolamines by LC-MS/MS

Accurate quantification of endogenous NAE levels is critical for assessing the in vivo efficacy of FAAH inhibitors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[3][7]

Experimental Protocol: NAE Quantification in Biological Matrices

  • Sample Preparation (Solid-Phase Extraction):

    • Homogenize tissue or plasma samples in a suitable solvent containing deuterated internal standards for each NAE to be quantified.

    • Perform a lipid extraction (e.g., using a modified Bligh-Dyer method).

    • Apply the lipid extract to a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., silica-based).

    • Wash the cartridge to remove interfering substances.

    • Elute the NAEs with an appropriate solvent mixture.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[14]

  • LC-MS/MS Analysis:

    • Separate the NAEs using a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small percentage of formic acid.

    • Detect the NAEs using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for each NAE and its corresponding internal standard.

  • Data Analysis:

    • Generate a standard curve for each NAE using known concentrations.

    • Quantify the amount of each NAE in the samples by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

Factors Affecting Reproducibility in NAE Quantification:

  • Sample Collection and Storage: NAE levels can change rapidly post-mortem or during sample handling. Rapid freezing and consistent storage at -80°C are crucial.

  • Extraction Efficiency: The choice of extraction solvent and SPE sorbent can significantly impact the recovery of different NAEs.[14]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of NAEs, leading to inaccurate quantification. The use of stable isotope-labeled internal standards for each analyte is essential to correct for these effects.

Conclusion and Future Directions

The study of FAAH inhibition and its impact on NAE signaling holds immense therapeutic potential. While this compound represents a promising candidate within the α-ketooxazole class, its efficacy and the reproducibility of experimental findings will depend on a thorough understanding of its mechanism of action and the meticulous application of validated experimental protocols.

By carefully selecting the appropriate FAAH inhibitor for the research question, implementing robust and well-controlled in vitro and in vivo assays, and employing validated analytical techniques for NAE quantification, researchers can significantly enhance the reliability and impact of their work. As the field progresses, the development of highly selective and well-characterized chemical probes, coupled with standardized and transparent reporting of experimental methods, will be instrumental in ensuring the reproducibility of findings and accelerating the translation of this promising therapeutic strategy from the laboratory to the clinic.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Tridecanoyloxazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Proper Chemical Waste Management

2-Tridecanoyloxazole is a specialized chemical compound utilized in various research and development applications. While its direct toxicological profile is not extensively documented, its chemical structure necessitates a cautious approach to its handling and disposal. Improper disposal can lead to unforeseen chemical reactions, environmental contamination, and potential health hazards. Adherence to a stringent disposal protocol is not merely a regulatory requirement but a cornerstone of responsible scientific practice. This guide is designed to provide laboratory professionals with the essential knowledge and procedures for the safe management of this compound waste.

Hazard Assessment of this compound

A thorough understanding of the hazards associated with this compound is fundamental to its safe disposal. The Safety Data Sheet (SDS) is the primary source of this information.

Key Hazard Considerations:

  • Health Hazards: While specific data on acute and chronic toxicity is limited, it is prudent to handle this compound with care. The SDS for this compound indicates that in case of inhalation, the victim should be moved to fresh air, and artificial respiration should be administered if breathing has stopped.[1] Skin and eye contact should be avoided, and any exposure should be promptly addressed by washing the affected area and seeking medical advice.[1]

  • Environmental Hazards: The SDS explicitly states that discharge into the environment must be avoided and the chemical should not be allowed to enter drains.[1] This suggests a potential for ecotoxicity, a common characteristic of long-chain organic molecules that can persist in the environment.

  • Physical Hazards: The flash point of this compound is 173.4°C, indicating it is not highly flammable at standard laboratory temperatures.[1] However, it is still a combustible material.

Property Value Source
Molecular Formula C16H27NO2[1]
Molecular Weight 265.39 g/mol [1]
Flash Point 173.4°C[1]
Density 0.952 g/cm³[1]
Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate PPE must be worn. This is a non-negotiable aspect of laboratory safety mandated by OSHA.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Body Protection: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dusts, or if working outside of a well-ventilated area, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol for this compound

This protocol is designed for the disposal of research-scale quantities of this compound and its contaminated materials.

4.1. Waste Segregation: The Foundation of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Step 1: Designate a Specific Waste Container. Use a clearly labeled, chemically compatible container for this compound waste. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.

  • Step 2: Label the Container. The label must be unambiguous and include the following information:

    • "Hazardous Waste"

    • "this compound"

    • The full chemical name (and structure, if possible)

    • Accumulation Start Date

    • The primary hazards (e.g., "Irritant," "Environmental Hazard")

  • Step 3: Isolate from Incompatible Waste Streams. Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from strong acids, bases, and oxidizing agents.

4.2. Disposal of Pure or Concentrated this compound

For unused, expired, or surplus this compound:

  • Step 1: Carefully transfer the chemical into the designated and pre-labeled hazardous waste container.

  • Step 2: Ensure the container is securely sealed to prevent any leaks or spills.

  • Step 3: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from general laboratory traffic and drains.

4.3. Disposal of Contaminated Materials

For items such as pipette tips, gloves, and absorbent paper contaminated with this compound:

  • Step 1: Place all solid contaminated materials into a designated, labeled, and sealed plastic bag or a solid waste container.

  • Step 2: This container should also be labeled as "Hazardous Waste" and clearly indicate that it contains materials contaminated with this compound.

  • Step 3: Store this container alongside the liquid waste container in the SAA.

4.4. Management of Spills

In the event of a spill:

  • Step 1: Alert personnel in the immediate area and, if necessary, evacuate.

  • Step 2: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.

  • Step 3: Collect the absorbed material and any contaminated debris and place it into a designated hazardous waste container.

  • Step 4: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Step 5: All materials used in the cleanup must be disposed of as hazardous waste.

Final Disposal Pathway: Adherence to Regulatory Frameworks

The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal company. Laboratory personnel are responsible for the safe and compliant accumulation of the waste until it is collected. The entire process is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[4][5][6][7]

Workflow for Disposal of this compound

G cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe container Select & Label Compatible Waste Container ppe->container pure Pure/Concentrated Waste container->pure contaminated Contaminated Materials container->contaminated spill Spill Cleanup Materials container->spill saa Store in Satellite Accumulation Area (SAA) pure->saa contaminated->saa spill->saa ehs Contact Environmental Health & Safety (EHS) saa->ehs pickup Arrange for Licensed Hazardous Waste Pickup ehs->pickup incineration Controlled Incineration by Licensed Facility pickup->incineration

Caption: Decision workflow for the proper disposal of this compound.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of this compound is a critical component of laboratory safety and environmental stewardship. By understanding the chemical's hazards, diligently following the prescribed procedures, and adhering to regulatory requirements, researchers and scientists can ensure that their work is conducted in a manner that is safe for themselves, their colleagues, and the environment. This guide serves as a foundational resource, and it is incumbent upon all laboratory personnel to remain informed and proactive in their approach to chemical waste management.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

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  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]

  • Laboratory Safety Guidance. OSHA. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

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A Comprehensive Guide to the Safe Handling of 2-Tridecanoyloxazole: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 2-Tridecanoyloxazole, moving beyond a simple checklist to offer a framework of deep understanding and operational excellence. Our commitment is to empower your research by providing value that extends beyond the product itself, fostering a culture of safety and scientific rigor.

Understanding the Compound: A Risk-Based Approach to Safety

This compound is a molecule combining a fatty acid (tridecanoic acid) with an oxazole heterocyclic ring. To establish safe handling protocols, we must consider the potential hazards associated with both moieties.

  • The Oxazole Ring: Oxazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties.[1] This inherent bioactivity necessitates careful handling to prevent unintended exposure and potential physiological effects. While oxazoles are generally stable, they can undergo reactions such as electrophilic substitution and may be sensitive to strong oxidizing agents.[2][3]

  • The Tridecanoyl Group: The long hydrocarbon chain of the tridecanoyl group imparts lipophilic (fat-loving) properties to the molecule. This suggests that this compound may have an affinity for cell membranes and could be absorbed through the skin. This characteristic is a critical consideration for selecting appropriate personal protective equipment (PPE).

Given the limited specific toxicological data available for this compound, a cautious approach is mandated. We must assume the compound is biologically active and readily absorbed.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not a matter of simple compliance but a scientifically informed decision to mitigate specific risks. For this compound, the primary routes of exposure are skin contact, eye contact, and inhalation of aerosols.

Standard disposable nitrile gloves, a common choice in many laboratories, are not recommended for prolonged direct contact with this compound. As an ester, this compound can readily penetrate nitrile materials. Studies have shown that the breakthrough time for some esters on thin nitrile gloves can be less than one minute.

Table 1: Glove Material Compatibility with Esters

Glove MaterialBreakthrough Time for EstersRecommendation for this compound
Nitrile (thin disposable)< 1 minuteSplash protection only . Must be changed immediately upon contact.
NeopreneGood to ExcellentRecommended for direct handling.
Butyl RubberExcellentRecommended for direct handling and in case of spills.
VitonExcellentRecommended for direct handling and in case of spills.

Operational Protocol: Glove Selection and Use

  • For routine handling and transfers: Double-gloving with a thicker, chemical-resistant glove such as neoprene or butyl rubber over a standard nitrile glove is a robust strategy. The outer glove provides the primary chemical barrier, while the inner glove offers protection during the doffing of the more contaminated outer glove.

  • For incidental contact (splash protection): A single pair of standard nitrile gloves (minimum 5-mil thickness) may be sufficient, but they must be replaced immediately upon any known or suspected contact with this compound.

  • Glove Inspection: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.

Safety glasses with side shields are the minimum requirement for handling this compound. However, due to the potential for splashes, especially when transferring solutions, chemical splash goggles are strongly recommended. If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.

A standard laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of splashes or spills, a chemically resistant apron or gown should be worn over the lab coat.

Handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any potential aerosols. If a fume hood is not available, or if there is a risk of generating significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Workflow for PPE Selection and Use

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Start Assess Task-Specific Risks (e.g., weighing, dissolving, transferring) Risk_Level Determine Potential for Splash, Aerosolization, and Direct Contact Start->Risk_Level Hand_Protection Hand Protection: - Low Risk: Nitrile (splash only) - High Risk: Double glove (Neoprene/Butyl outer) Risk_Level->Hand_Protection Low/High Risk Eye_Protection Eye/Face Protection: - Low Risk: Safety Glasses - High Risk: Goggles + Face Shield Risk_Level->Eye_Protection Low/High Risk Body_Protection Body Protection: - Lab Coat (minimum) - Chemical Apron (high risk) Risk_Level->Body_Protection Low/High Risk Resp_Protection Respiratory Protection: - Fume Hood (preferred) - Respirator (if aerosols likely) Risk_Level->Resp_Protection Low/High Risk Don_PPE Don PPE in Correct Order: 1. Gown/Apron 2. Mask/Respirator 3. Goggles/Face Shield 4. Gloves Hand_Protection->Don_PPE Eye_Protection->Don_PPE Body_Protection->Don_PPE Resp_Protection->Don_PPE Handle_Chemical Perform Work with This compound Don_PPE->Handle_Chemical Doff_PPE Doff PPE Carefully: 1. Gloves (outer then inner) 2. Gown/Apron 3. Goggles/Face Shield 4. Mask/Respirator Wash hands immediately Handle_Chemical->Doff_PPE

Caption: A workflow diagram for selecting and using appropriate PPE when handling this compound.

Operational and Disposal Plans: A Lifecycle Approach to Safety

A comprehensive safety plan extends from the moment the compound arrives in the laboratory to its final disposal.

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

  • The container should be tightly sealed and clearly labeled.

In the event of a spill or for routine cleaning of contaminated surfaces and equipment, a two-step decontamination process is recommended:

  • Initial Decontamination: Wipe the contaminated surface with a cloth or paper towel soaked in a suitable organic solvent, such as ethanol or isopropanol, to dissolve the this compound. All materials used in this step must be disposed of as hazardous waste.

  • Secondary Cleaning: Wash the surface with a laboratory-grade detergent and water to remove any residual solvent and compound.

Note: Given that 2-acyloxazoles can be susceptible to hydrolysis under acidic or basic conditions, avoid using strong acids or bases for decontamination unless a specific neutralization protocol is intended.

All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be handled as chemical waste.

  • Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, vials) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and chemically compatible hazardous waste container.

  • Regulatory Compliance: The disposal of chemical waste is regulated by federal, state, and local authorities. It is imperative to follow your institution's specific hazardous waste management procedures. The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for hazardous waste management, and many pharmaceuticals fall under these regulations. A key provision is the prohibition of sewering hazardous waste pharmaceuticals.[4][5][6]

Waste Disposal Workflow

Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solid Waste (Gloves, Vials, Paper Towels) Solid_Container Collect in Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquid Waste (Solutions, Solvents) Liquid_Container Collect in Labeled Hazardous Liquid Waste Container Liquid_Waste->Liquid_Container EH_S Arrange for Pickup by Institutional Environmental Health & Safety (EH&S) Solid_Container->EH_S Liquid_Container->EH_S Licensed_Facility Transport to a Licensed Chemical Waste Disposal Facility EH_S->Licensed_Facility

Caption: A workflow for the proper segregation and disposal of this compound waste.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Culture of Safety

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the implementation of robust safety protocols. By adopting the principles outlined in this guide—from informed PPE selection to meticulous disposal practices—researchers can confidently advance their work while upholding the highest standards of laboratory safety. This commitment not only protects individuals but also ensures the integrity and reproducibility of scientific discovery.

References

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Azam, F., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC - NIH. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Westenberg, B., et al. (2010). Fatty acids, esters, and biogenic oil disinfectants: novel agents against bacteria. PMC - NIH. Retrieved from [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

  • MCF Environmental Services. (2023). Waste Management Requirements for Pharmaceutical Waste. Retrieved from [Link]

  • Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(8), 1093–1098.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • University of California, San Diego. (2025). Biosafety: Decontamination Methods for Laboratory Use. Retrieved from [Link]

  • Stericycle. (n.d.). Navigating the Complexities of Managing Pharmaceutical Waste. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.